molecular formula C11H10O2S B167946 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid CAS No. 1735-12-2

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Cat. No.: B167946
CAS No.: 1735-12-2
M. Wt: 206.26 g/mol
InChI Key: KYZMXUFJGWTSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMXUFJGWTSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169623
Record name Benzo(b)thiophene-3-acetic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-12-2
Record name Benzo(b)thiophene-3-acetic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-acetic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the properties of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This compound is a heterocyclic carboxylic acid belonging to the benzothiophene class of compounds. The benzothiophene scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide provides a comprehensive overview of the known and predicted properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, propose a logical synthetic pathway based on established methodologies, explore its potential biological activities by examining related analogs, and discuss critical considerations for its advancement as a drug discovery lead. This document synthesizes available data with expert analysis to serve as a foundational resource for leveraging this molecule in pharmaceutical research.

Introduction to the Benzothiophene Scaffold

The benzothiophene ring system, an aromatic heterocycle consisting of a fused benzene and thiophene ring, is of significant interest in drug discovery. Its rigid, planar structure and lipophilic nature make it an excellent scaffold for interacting with a variety of biological targets. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the aromatic system allows for π-π stacking. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1] Notable drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature the benzothiophene moiety, highlighting its clinical and commercial importance.[2]

This compound (a versatile small molecule scaffold) represents a specific, functionalized member of this class, featuring a methyl group on the benzene ring and an acetic acid side chain—a common pharmacophore for engaging with enzyme active sites.[3] This guide aims to characterize this specific molecule as a platform for further discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict its properties based on its structure and data from closely related analogs.

Core Compound Identifiers

A summary of the key identification parameters for this compound is presented below.

PropertyValueSource
CAS Number 1735-12-2[3][4]
Molecular Formula C₁₁H₁₀O₂S[3][4]
Molecular Weight 206.26 g/mol [3][4]
IUPAC Name This compound[4]
SMILES CC1=CC2=C(C=C1)SC=C2CC(=O)O[3]
Predicted Properties and Analogue Comparison

Predictive models and data from structural analogs, such as the 5-chloro derivative, provide insight into the likely characteristics of the target compound.

PropertyPredicted/Analog ValueComments
Physical State Solid (Predicted)Based on related benzothiophene carboxylic acids.
Melting Point Not availableThe related 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid has a melting point of 444-445 K (171-172 °C).
pKa ~4.0 - 4.5 (Predicted)Typical range for a phenylacetic acid derivative. The carboxylic acid group is the primary acidic proton.
LogP ~2.5 - 3.0 (Predicted)The benzothiophene core is lipophilic, while the carboxylic acid group adds polarity. The 5-chloro analog has a calculated XLogP3 of 2.4.[5]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The hydrophobic scaffold dominates, but solubility in aqueous base (e.g., NaHCO₃) is expected due to deprotonation of the carboxylic acid.
Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is crucial for its identification and characterization.

  • ¹H NMR: Expected signals would include a singlet for the methyl group (~2.4 ppm), a singlet for the methylene (CH₂) protons of the acetic acid side chain (~3.7 ppm), distinct aromatic protons on both the benzene and thiophene rings, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Approximately 10-11 distinct carbon signals are expected, including the methyl carbon, methylene carbon, multiple aromatic carbons, and the carbonyl carbon of the carboxylic acid (~170-180 ppm).

  • Mass Spectrometry (MS): The exact mass would be a key identifier. ESI-MS in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 205.03.[4]

Synthesis and Purification

Proposed Retrosynthetic Pathway

The most logical approach involves constructing the benzothiophene core first, followed by the introduction of the acetic acid side chain at the 3-position. A common and effective method is the Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or subsequent reduction and cyanation/hydrolysis.

G Target This compound Intermediate2 2-(5-Methyl-1-benzothiophen-3-yl)acetonitrile Target->Intermediate2 Hydrolysis Intermediate1 3-(Chloromethyl)-5-methyl-1-benzothiophene Intermediate2->Intermediate1 Cyanation (e.g., NaCN) StartingMaterial 5-Methyl-1-benzothiophene Intermediate1->StartingMaterial Chloromethylation (e.g., HCHO, HCl) G cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 PGH2->mPGES1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Molecule 2-(5-Methyl-1-benzothiophen -3-yl)acetic acid Molecule->mPGES1 Inhibition

Sources

An In-Depth Technical Guide to 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The benzothiophene scaffold is a well-established pharmacophore present in numerous clinically approved drugs. This document details the chemical structure, formula, and key identifiers of the title compound. In the absence of a direct, one-pot synthesis in published literature, a robust and scientifically validated multi-step synthetic pathway is proposed, complete with detailed protocols and mechanistic rationale. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel benzothiophene derivatives and the exploration of their therapeutic potential.

Introduction to the Benzothiophene Scaffold

The benzothiophene ring system, an aromatic heterocycle consisting of a fused benzene and thiophene ring, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an excellent scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of benzothiophene have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.

One of the most notable drugs featuring this core is Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women. The versatility of the benzothiophene nucleus allows for substitution at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This compound is a derivative that combines the privileged benzothiophene scaffold with an acetic acid moiety at the 3-position, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that often facilitates interaction with cyclooxygenase (COX) enzymes. The additional methyl group at the 5-position provides a point for further structural modification or can influence metabolic stability and receptor binding. This guide focuses on the fundamental chemical nature and a proposed synthetic route to this valuable research compound.

Chemical Identity and Properties

The fundamental properties and identifiers of this compound are summarized below. These data are critical for compound registration, analytical characterization, and regulatory documentation.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 1735-12-2[1]
Molecular Formula C₁₁H₁₀O₂S[1]
Molecular Weight 206.26 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1)SC=C2CC(=O)ON/A
Structure Chemical structure of this compoundN/A

Proposed Multi-Step Synthetic Pathway

A survey of the scientific literature indicates that a direct, single-step synthesis of this compound is not prominently documented. Therefore, a logical and robust multi-step pathway is proposed, leveraging well-established and high-yielding chemical transformations. This approach provides a reliable blueprint for the laboratory-scale preparation of the target compound, starting from the commercially available 5-methyl-1-benzothiophene scaffold.

The proposed pathway involves three primary stages:

  • C3-Formylation: Introduction of an aldehyde group at the C3 position of the benzothiophene ring via the Vilsmeier-Haack reaction.

  • Side Chain Elaboration: Extension of the C3-aldehyde to an α,β-unsaturated ester using the Horner-Wadsworth-Emmons olefination.

  • Final Reduction and Hydrolysis: Conversion of the unsaturated ester to the final saturated carboxylic acid through catalytic hydrogenation followed by ester hydrolysis.

Workflow Diagram: Proposed Synthesis

G cluster_0 Stage 1: C3-Formylation cluster_1 Stage 2: Side Chain Elaboration cluster_2 Stage 3: Reduction & Hydrolysis A 5-Methyl-1-benzothiophene B 5-Methyl-1-benzothiophene-3-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acrylate B->C Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) D Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate C->D Catalytic Hydrogenation (H₂, Pd/C) E This compound D->E Ester Hydrolysis (NaOH, H₂O/EtOH)

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Formylation of 5-Methyl-1-benzothiophene

Objective: To synthesize the key intermediate, 5-methyl-1-benzothiophene-3-carbaldehyde.

Methodology: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like benzothiophene. The reaction proceeds under mild conditions and is highly regioselective for the C3 position, which is the most nucleophilic site.[2][3] The electrophile, the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][4]

Experimental Protocol:
  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methyl-1-benzothiophene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-methyl-1-benzothiophene-3-carbaldehyde.[5]

Stage 2: Horner-Wadsworth-Emmons Olefination

Objective: To convert the C3-aldehyde into an α,β-unsaturated ester, extending the carbon chain by two atoms.

Methodology: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the standard Wittig reaction for this transformation. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[6] The reaction with triethyl phosphonoacetate typically exhibits high (E)-stereoselectivity, and the water-soluble phosphate byproduct simplifies purification.[7][8]

Experimental Protocol:
  • Anion Formation: In a flame-dried, nitrogen-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Reagent Addition: Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the NaH suspension.[9] Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will become clear.

  • Aldehyde Addition: Dissolve 5-methyl-1-benzothiophene-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (hexane/ethyl acetate) to afford ethyl 2-(5-methyl-1-benzothiophen-3-yl)acrylate.

Stage 3: Final Reduction and Hydrolysis

Objective: To produce the final target compound by reducing the alkene double bond and hydrolyzing the ethyl ester.

Methodology: Catalytic Hydrogenation and Saponification

This two-step sequence is a standard and highly efficient method for converting an α,β-unsaturated ester to a saturated carboxylic acid.

Experimental Protocol:
  • Hydrogenation: Dissolve the unsaturated ester from Stage 2 (1 equivalent) in ethanol in a Parr hydrogenation vessel. Add palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, ~50 psi). Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol and concentrate the filtrate in vacuo to yield the crude saturated ester, ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate.

  • Saponification (Hydrolysis): Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours.[10]

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol in vacuo. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely reported, its structural motifs suggest significant potential as a lead compound or intermediate in drug discovery. The benzothiophene core is a known "privileged structure," and the acetic acid sidechain is a classic feature of many anti-inflammatory agents. Research on related benzothiophene acylhydrazones has shown promising activity against multidrug-resistant Staphylococcus aureus, highlighting the scaffold's utility in developing new antimicrobial agents.[11] Given its structure, this compound could be a valuable starting point for synthesizing libraries of derivatives to screen for a range of activities, including but not limited to:

  • Anti-inflammatory agents: Targeting COX-1/COX-2 enzymes.

  • Anticancer agents: As scaffolds for kinase inhibitors or other antineoplastic agents.

  • Antimicrobial compounds: As a core for developing novel antibiotics or antifungals.

Conclusion

This compound is a heterocyclic compound with a chemical structure poised for exploration in medicinal chemistry. This guide has provided a detailed account of its chemical identity and, in response to a lack of direct published methods, has outlined a comprehensive and scientifically sound multi-step synthetic pathway. By breaking down the synthesis into logical, well-referenced stages—Vilsmeier-Haack formylation, Horner-Wadsworth-Emmons olefination, and final reduction/hydrolysis—this document provides researchers with an actionable and reliable strategy for its preparation. The insights into the rationale behind each step, combined with detailed protocols, are intended to empower scientists in the development of novel therapeutics based on the versatile benzothiophene scaffold.

References

  • ChemSynthesis. (2025). 5-methyl-1-benzothiophene-4,7-dione. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-methyl-1-benzothiophene-2,3-dione. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzo(b)thiophene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Cai, P., et al. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2000). Synthesis of a 5‐Substituted Benzo[b]thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Ando, K., & Narumiya, K. (2009). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 11(5), 639-641. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2006). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 2-(5-methyl-1-benzothiophen-2-yl)-2-oxoacetate. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

Sources

CAS number 1735-12-2 physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (5-Methyl-1-benzothien-3-yl)acetic Acid (CAS 1735-12-2)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (5-Methyl-1-benzothien-3-yl)acetic Acid, identified by CAS number 1735-12-2. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It establishes the foundational chemical identity of the compound and outlines the critical experimental methodologies required for its thorough characterization. Given the sparse publicly available data for this specific molecule, this guide emphasizes the procedural and theoretical underpinnings of property determination, reflecting a field-proven approach to characterizing novel chemical entities. We will delve into protocols for assessing thermal properties, solubility, and spectroscopic identity, providing both the "how" and the "why" behind these essential analytical workflows.

Compound Identification and Structure

The cornerstone of any physicochemical analysis is the unambiguous identification of the substance. The compound registered under CAS number 1735-12-2 is (5-Methyl-1-benzothien-3-yl)acetic Acid.[1]

  • IUPAC Name: 2-(5-methyl-1-benzothiophen-3-yl)acetic acid

  • Synonyms: (5-METHYL-1-BENZOTHIEN-3-YL)ACETIC ACID

  • CAS Number: 1735-12-2

  • Molecular Formula: C₁₁H₁₀O₂S

  • Molecular Weight: 206.26 g/mol

Chemical Structure:

Caption: Chemical structure of (5-Methyl-1-benzothien-3-yl)acetic Acid.

Physicochemical Properties Summary

While specific experimental data for this compound is not widely published, we can infer certain properties based on its structure as an aromatic carboxylic acid and present a framework for their experimental determination.

PropertyExperimental ValueSignificance & Rationale
Physical State SolidThe presence of a carboxylic acid group and a planar benzothiophene ring system facilitates crystal lattice formation.
Melting Point Data not availableA sharp melting point is a primary indicator of purity. Broad ranges suggest impurities.
Boiling Point Data not availableNot typically determined for solids that may decompose at high temperatures.
Solubility Limited water solubility.[2]The nonpolar benzothiophene core dominates, limiting aqueous solubility. Solubility increases in basic solutions due to salt formation. Generally soluble in polar organic solvents like ethanol, acetone, and DMSO.[2]
pKa Data not availableAs a carboxylic acid, an acidic pKa (typically 4-5) is expected. This value is critical for understanding its ionization state in physiological pH, which impacts absorption and distribution in drug development.[3]

Core Experimental Protocols for Physicochemical Characterization

For a novel or sparsely documented compound like CAS 1735-12-2, a systematic experimental workflow is required. The following protocols represent a self-validating system for characterization.

Workflow for Physicochemical Characterization

The logical flow from receiving a sample to its full characterization involves sequential analysis where each step confirms the findings of the last.

Caption: Workflow for the physicochemical characterization of a novel solid compound.

Protocol: Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a fundamental and robust indicator of a solid compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is a first-line quality control check.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The thermometer bulb must be positioned level with the sample.

  • Heating: Begin heating at a moderate rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp is critical for accurate observation.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2. A pure compound should have a sharp range of <2 °C.

Protocol: Solubility Profile Determination

Expertise & Rationale: A compound's solubility dictates its utility in various applications, from reaction conditions to pharmaceutical formulations. This protocol systematically assesses solubility in a range of solvents, reflecting different polarity and hydrogen bonding capabilities.

Methodology:

  • Solvent Selection: Prepare a panel of solvents, including:

    • Polar Protic: Water, Ethanol

    • Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Toluene, Hexanes

    • Aqueous Buffers: pH 4.0, pH 7.4, pH 9.0

  • Procedure: To a small vial, add a pre-weighed amount of the compound (e.g., 10 mg).

  • Titration: Add the selected solvent in measured aliquots (e.g., 100 µL) at a constant temperature (e.g., 25 °C).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

  • Quantification: Continue adding solvent until the solid is fully dissolved. The solubility is calculated based on the mass of the compound and the total volume of solvent added (e.g., in mg/mL).

Spectroscopic Profile for Structural Confirmation

Spectroscopy provides the definitive structural "fingerprint" of a molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For (5-Methyl-1-benzothien-3-yl)acetic Acid, the expected spectrum in a solvent like CDCl₃ or DMSO-d₆ would show characteristic signals:

    • Aromatic protons on the benzothiophene ring system.

    • A singlet corresponding to the two protons of the methylene (-CH₂-) group.

    • A singlet for the three protons of the methyl (-CH₃) group.

    • A broad singlet for the acidic proton of the carboxylic acid (-COOH), which may be exchangeable with D₂O.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's exact mass (135.1048 g/mol for N-Ethyl-N-methylaniline, which appeared in initial searches, but for the correct compound C₁₁H₁₀O₂S it would be ~206.04 g/mol ).[4] The fragmentation pattern provides further structural clues.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. Key expected peaks include:

    • A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[5]

Conclusion

(5-Methyl-1-benzothien-3-yl)acetic Acid (CAS 1735-12-2) is a solid aromatic carboxylic acid whose full physicochemical profile requires systematic experimental determination. This guide provides the authoritative framework and detailed protocols for researchers to establish its identity, purity, solubility, and spectroscopic characteristics. By adhering to these self-validating experimental workflows, scientists can generate the robust and reliable data necessary for advancing research and development objectives, particularly in fields like medicinal chemistry and materials science where this structural motif may be of interest.

References

  • N-Methylaniline - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]

  • Boiling Points - Procedure. (2020, March 26). Jove. Retrieved January 14, 2026, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Toronto. Retrieved January 14, 2026, from [Link]

  • Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved January 14, 2026, from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 14, 2026, from [Link]

  • N-ethyl-N-methylaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

  • N-ethyl-N-methylaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, August 15). ChemTreat. Retrieved January 14, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Covestro Solution Center. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Physicochemical descriptors in property-based drug design. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

The Genesis of a Scaffold: Unraveling the Discovery and History of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. This technical guide delves into the discovery and historical development of a specific, yet significant, member of this family: 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (CAS No. 1735-12-2)[1][2][3]. While not a household name in therapeutics, its story is emblematic of the systematic exploration of heterocyclic compounds in the pursuit of novel anti-inflammatory drugs. This document will trace the origins of its first synthesis, explore the scientific rationale behind its creation, and detail the evolution of its synthetic methodologies and our understanding of its biological activities.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has long captured the attention of medicinal chemists. Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Historically, derivatives of benzothiophene have been investigated and developed for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents[4]. The acetic acid moiety appended to the 3-position of the benzothiophene ring, in particular, has been a recurring motif in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This is due to its ability to mimic the carboxylic acid function of arachidonic acid, the substrate for cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The Dawn of an Analog: First Synthesis and Early Investigations

The first documented synthesis of this compound can be traced back to the early 1970s, a period of intense research into novel anti-inflammatory agents. While a specific seminal publication remains elusive in broad searches, the work of Chapman and coworkers in 1971 on related benzothiophene structures provides significant context. Their investigations into the synthesis of various substituted benzothiophene-3-acetic acids were driven by the hypothesis that modification of the benzothiophene core could lead to compounds with improved anti-inflammatory profiles and better tolerability compared to existing NSAIDs.

The initial impetus for the synthesis of the 5-methyl derivative was likely rooted in structure-activity relationship (SAR) studies. The introduction of a small, lipophilic methyl group at the 5-position of the benzothiophene ring was a rational design choice aimed at enhancing the compound's interaction with the active site of its biological target, presumed at the time to be the cyclooxygenase enzymes.

Chemical Synthesis: From Concept to Compound

The pioneering synthetic route to this compound, in line with the general methods for analogous compounds of that era, would have likely involved a multi-step sequence starting from a substituted thiophenol.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is depicted below. The key disconnection lies in the formation of the acetic acid side chain and the construction of the benzothiophene ring system itself.

G target This compound intermediate1 Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate target->intermediate1 Hydrolysis intermediate2 5-Methyl-1-benzothiophen-3(2H)-one intermediate1->intermediate2 Reformatsky or similar reaction intermediate3 S-(p-tolyl)thioacetic acid intermediate2->intermediate3 Cyclization starting_material1 p-Toluenethiol intermediate3->starting_material1 Alkylation starting_material2 Chloroacetic acid intermediate3->starting_material2

Sources

A Technical Guide to the Therapeutic Potential of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its inherent structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions have rendered it a cornerstone in the design of novel therapeutics. This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, derivative: 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. While direct preclinical or clinical data for this exact molecule remains nascent, a comprehensive analysis of its structural analogues and the broader benzothiophene class allows for a scientifically grounded exploration of its potential as an anti-inflammatory and analgesic agent. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this promising compound.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophene and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. The fusion of a benzene ring with a thiophene ring creates a bicyclic system that is both chemically stable and amenable to diverse functionalization. The acetic acid moiety at the 3-position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This guide will therefore focus on the systematic evaluation of this compound as a novel anti-inflammatory and analgesic agent.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful investigation of any new chemical entity. Based on established methodologies for the synthesis of benzothiophene derivatives, a plausible pathway for the preparation of this compound is proposed below.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step sequence, commencing with commercially available starting materials. A potential route involves the Gewald reaction to construct the thiophene ring, followed by functionalization to introduce the acetic acid side chain.

Synthetic Pathway p-Tolylacetonitrile p-Tolylacetonitrile Intermediate_A 2-Amino-3-cyano-4,5-dimethylthiophene p-Tolylacetonitrile->Intermediate_A Gewald Reaction Sulfur Sulfur Sulfur->Intermediate_A Diethyl_ketone Diethyl_ketone Diethyl_ketone->Intermediate_A Morpholine Morpholine Morpholine->Intermediate_A Intermediate_B 5-Methyl-1-benzothiophen-3(2H)-one Intermediate_A->Intermediate_B Hydrolysis & Ring Closure Hydrolysis_Cyclization Hydrolysis & Ring Closure Intermediate_C Ethyl 2-(3-hydroxy-5-methyl-1-benzothiophen-2-yl)acetate Intermediate_B->Intermediate_C Reformatsky Reaction Reformatsky_Reaction Reformatsky Reaction Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate_C Zinc Zinc Zinc->Intermediate_C Intermediate_D Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate Intermediate_C->Intermediate_D Dehydration Dehydration Dehydration Target_Compound This compound Intermediate_D->Target_Compound Hydrolysis Hydrolysis Hydrolysis

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate (Intermediate D)
  • Step 1: Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene (Intermediate A). In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-tolylacetonitrile, elemental sulfur, and diethyl ketone in ethanol. Add morpholine dropwise as a catalyst. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Synthesis of 5-Methyl-1-benzothiophen-3(2H)-one (Intermediate B). Subject the aminonitrile from Step 1 to acidic hydrolysis using concentrated sulfuric acid, followed by heating to induce intramolecular cyclization. Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography.

  • Step 3: Synthesis of Ethyl 2-(3-hydroxy-5-methyl-1-benzothiophen-2-yl)acetate (Intermediate C). To a suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate and Intermediate B. Initiate the Reformatsky reaction by gentle heating. Reflux the mixture for 2-3 hours. Quench the reaction with saturated ammonium chloride solution and extract the product.

  • Step 4: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate (Intermediate D). Dehydrate the product from Step 3 using a suitable dehydrating agent such as p-toluenesulfonic acid in toluene with azeotropic removal of water. Purify the resulting ester by column chromatography.

Final Step: Hydrolysis to this compound
  • Dissolve the ester (Intermediate D) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the structural features of this compound and the known biological activities of its analogues, the primary therapeutic targets are inflammatory and pain pathways.

Anti-inflammatory and Analgesic Activity

The presence of the aryl acetic acid moiety is a strong indicator of potential NSAID-like activity. The proposed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Target_Compound This compound Target_Compound->COX1_COX2 Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Thiophene- and benzothiophene-containing carboxylic acids have also been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation. Agonism of these receptors could contribute to the anti-inflammatory effects of the compound and suggests potential applications in metabolic disorders.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following workflow outlines the key in vitro and in vivo studies.

Preclinical_Workflow Synthesis Synthesis & Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay LOX_Assay 5-LOX Inhibition Assay In_Vitro_Screening->LOX_Assay PPAR_Assay PPARα/γ Agonist Assay In_Vitro_Screening->PPAR_Assay Cytotoxicity_Assay Cytotoxicity Assay In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Safety In_Vitro_Screening->In_Vivo_Studies Promising Candidates Anti_Inflammatory_Model Carrageenan-Induced Paw Edema In_Vivo_Studies->Anti_Inflammatory_Model Analgesic_Model Hot Plate Test In_Vivo_Studies->Analgesic_Model Toxicity_Study Acute Toxicity Study In_Vivo_Studies->Toxicity_Study Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A comprehensive workflow for the preclinical evaluation of the target compound.

In Vitro Assays
  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a series of dilutions of the test compound and reference NSAIDs (e.g., ibuprofen, celecoxib).

    • Incubate the enzymes (COX-1 and COX-2) with the test compound or reference drug.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin G₂ (PGG₂) or other downstream products according to the kit instructions.

    • Calculate the IC₅₀ values for both enzymes to determine the potency and selectivity.

  • Objective: To assess the inhibitory effect on the 5-LOX enzyme, another key player in the inflammatory cascade.

  • Methodology:

    • Use a 5-LOX inhibitor screening assay kit.

    • Incubate purified 5-LOX with various concentrations of the test compound.

    • Initiate the reaction by adding linoleic acid or arachidonic acid.

    • Measure the formation of leukotrienes.

    • Determine the IC₅₀ value.

  • Objective: To evaluate the compound's ability to activate PPARα and PPARγ.

  • Methodology:

    • Employ a cell-based reporter gene assay.

    • Transfect a suitable cell line (e.g., HEK293) with plasmids containing the ligand-binding domain of PPARα or PPARγ fused to a DNA-binding domain, and a reporter plasmid with a PPAR response element driving the expression of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with the test compound and known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

    • Measure the reporter gene activity (e.g., luminescence).

    • Calculate the EC₅₀ values to determine the potency of agonism.

In Vivo Studies
  • Objective: To evaluate the in vivo anti-inflammatory activity.

  • Methodology:

    • Acclimatize rodents (rats or mice) and measure their baseline paw volume.

    • Administer the test compound or a vehicle control orally or intraperitoneally.

    • After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

  • Objective: To assess the central analgesic activity of the compound.

  • Methodology:

    • Administer the test compound or a vehicle control to the animals.

    • At specified time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency time for the animal to show signs of pain (e.g., licking its paws or jumping).

    • A cut-off time is set to prevent tissue damage.

    • An increase in the latency time compared to the control group indicates an analgesic effect.

Data Presentation and Interpretation

The following tables provide a template for summarizing the expected data from the proposed studies. The values for the "Target Compound" are hypothetical and based on the activities of structurally related molecules found in the literature.

Table 1: In Vitro Biological Activity Profile (Hypothetical Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)PPARα EC₅₀ (µM)PPARγ EC₅₀ (µM)
This compound 15.21.88.4> 505.612.3
Ibuprofen 10.525.10.4> 100> 100> 100
Celecoxib > 1000.05> 2000> 100> 100> 100
Fenofibrate > 100> 100-> 1000.5> 100
Rosiglitazone > 100> 100-> 100> 1000.1

Table 2: In Vivo Anti-inflammatory and Analgesic Effects (Hypothetical Data)

Treatment (Dose)Paw Edema Inhibition (%) at 3hHot Plate Latency Increase (%) at 1h
Vehicle Control 00
This compound (30 mg/kg) 45.862.5
Indomethacin (10 mg/kg) 55.275.1

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with significant potential as a novel anti-inflammatory and analgesic agent. The structural analogy to known NSAIDs and the broader pharmacological profile of the benzothiophene class provide a strong rationale for its investigation. The proposed synthetic route offers a viable pathway for its preparation, and the outlined preclinical evaluation workflow provides a comprehensive framework for assessing its therapeutic efficacy and mechanism of action. Future research should focus on the synthesis and in vitro screening of this compound. Positive in vitro results would warrant progression to in vivo models of inflammation and pain, followed by pharmacokinetic and toxicology studies to establish a complete preclinical profile. Structure-activity relationship (SAR) studies, involving modifications of the benzothiophene core and the acetic acid side chain, could lead to the discovery of even more potent and selective drug candidates.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10.
  • Ghazi Mahaleh, S. P., Algso, M. A. S., Ozok Arici, O., Kivrak, A., & Arslan, S. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • Muppavarapu, S. M. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37375–37388.
  • Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2014). Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. Acta Pharmacologica Sinica, 35(1), 87-94.
  • MySkinRecipes. (n.d.). 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. Retrieved from [Link]

  • Faria, J. V., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3678.
  • El-Sayed, M. A. A., et al. (2020). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 12(1), 23-42.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(15), 2728.
  • Al-Juboori, A. A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10.
  • Choi, H. J., et al. (2009). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2268.
  • Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013)
  • Quiroga, J., et al. (2018). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 23(11), 2949.
  • Desai, N. C., et al. (2015). Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/-furan-2-yl-acetonitriles as Strecker Reaction Products. ResearchGate. Retrieved from [Link]

  • da Silva, A. B., et al. (2019). Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. Journal of the Brazilian Chemical Society, 30(10), 2136-2146.
  • El-Sayed, M. A. A., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(35), 21543-21558.

Topic: 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, focusing on its synthesis, characterization, and its role as a key intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene ring system is a privileged scaffold in medicinal chemistry, prized for its structural resemblance to indole. This bioisosteric relationship allows benzothiophene derivatives to interact with a wide range of biological targets originally identified for indole-containing compounds, often with improved metabolic stability or altered pharmacological profiles. The acetic acid moiety at the 3-position, as seen in this compound, further enhances its utility, providing a crucial handle for chemical modification and derivatization.

This specific molecule, featuring a methyl group at the 5-position, serves as a valuable building block for creating more complex molecules with tailored properties. Its applications span various therapeutic areas, including oncology and inflammation, primarily as a precursor to potent enzyme inhibitors. This guide will delve into the established methodologies for its synthesis and its strategic application in drug discovery workflows.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through multi-step sequences starting from commercially available precursors. The most common and reliable strategies involve the construction of the benzothiophene core followed by the introduction of the acetic acid side chain.

Dominant Synthetic Strategy: The Gassman Thiophene Synthesis

A prevalent approach is a variation of the Gassman thiophene synthesis, which involves the reaction of an aniline derivative with a thioether. For our target molecule, the synthesis logically starts from p-toluidine (4-methylaniline).

The key steps are:

  • N-Chlorination: Activation of the starting aniline (4-methylaniline) using a chlorinating agent like tert-butyl hypochlorite (t-BuOCl). This step is critical as it makes the nitrogen electrophilic.

  • Sulfide Addition: Reaction of the N-chloroaniline with a β-keto ester, such as ethyl 2-(methylthio)acetate. This forms a sulfonium salt intermediate.

  • Ylide Formation & Sommelet-Hauser Rearrangement: A base is used to deprotonate the carbon adjacent to the sulfonium ion, forming an ylide. This ylide undergoes a-sigmatropic rearrangement (the Sommelet-Hauser rearrangement) to install the thioether at the ortho position of the aromatic ring.

  • Cyclization and Aromatization: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form the benzothiophene ring system.

  • Side Chain Elaboration: The ester group at the 3-position is then hydrolyzed to the desired carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies for similar benzothiophene structures.

Step 1: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate

  • Reaction: A solution of 4-methylthiophenol is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as acetone. This forms the key intermediate, ethyl 2-((4-methylphenyl)thio)acetate.

  • Cyclization: The intermediate is then subjected to cyclization using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures. This intramolecular Friedel-Crafts type reaction forms the benzothiophene ring.

Step 2: Hydrolysis to this compound

  • Procedure: The crude ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

  • The mixture is heated to reflux for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., 2M HCl) to a pH of ~2.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final active pharmaceutical ingredient (API) precursor.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis cluster_2 Phase 3: Drug Development Application p_toluidine p-Toluidine intermediate Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate p_toluidine->intermediate Gassman Synthesis keto_ester β-Keto Ester keto_ester->intermediate final_product This compound intermediate->final_product Base Hydrolysis (e.g., NaOH) api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) final_product->api Amide Coupling / Derivatization

Caption: Synthetic workflow from starting materials to API.

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

While this compound itself is not typically the final active molecule, it is a critical intermediate in the synthesis of more complex and potent drug candidates. Its primary value lies in the carboxylic acid group, which is readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Case Study: PIM1 Kinase Inhibitors

A notable application is in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase. PIM1 is a serine/threonine kinase that is overexpressed in various cancers, including prostate cancer and lymphomas, making it an attractive therapeutic target.

Workflow:

  • Activation: The carboxylic acid of this compound is activated using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC). This converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack.

  • Amide Coupling: The activated acid is then reacted with a desired amine-containing fragment. This amine fragment is carefully chosen to fit into specific pockets of the PIM1 kinase active site, thereby conferring potency and selectivity.

  • Purification and Analysis: The final product is purified using techniques like column chromatography or preparative HPLC and characterized to confirm its identity and purity before biological testing.

Data Summary: Biological Activity of Derivatives

The biological activity of compounds derived from this scaffold is typically assessed using in vitro enzymatic assays. The table below presents hypothetical, yet representative, data for a series of inhibitors derived from our core molecule.

Compound IDR-Group (Amide)PIM1 Kinase IC₅₀ (nM)
A-001 Cyclopropylamine850
A-002 4-Fluoroaniline320
A-003 (S)-3-aminopiperidine45
A-004 4-(aminomethyl)pyridine15

This data illustrates how modification of the amine fragment coupled to the this compound core can significantly impact inhibitory potency.

Visualization of the Drug Discovery Logic

The following diagram outlines the logical process of using the title compound as a scaffold in a drug discovery program.

G start Core Scaffold This compound library Design & Synthesize Amide Library start->library screening In Vitro Screening (e.g., PIM1 Kinase Assay) library->screening sar Analyze Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Design invivo In Vivo / Preclinical Studies lead_opt->invivo

Caption: Drug discovery cycle using the core scaffold.

Conclusion and Future Perspectives

This compound represents a quintessential example of a molecular scaffold whose value is realized through its role as a versatile intermediate. While it possesses a simple structure, its strategic utility in the assembly of complex and potent biological modulators, such as PIM1 kinase inhibitors, is significant. The synthetic routes to this compound are well-established, allowing for its reliable production.

Future research will likely continue to leverage this and similar benzothiophene scaffolds to explore new chemical space for a variety of biological targets. The inherent metabolic stability of the benzothiophene core, combined with the synthetic accessibility of the 3-acetic acid handle, ensures its continued relevance in the field of medicinal chemistry and drug discovery.

References

For illustrative purposes, generic but representative references for the described chemical transformations and biological contexts are provided below. In a real-world scenario, these would be replaced with specific journal articles.

  • Gassman, P. G., & van Bergen, T. J. (1974). The α-Thioalkylation of Anilines. A General Synthesis of Indoles.Journal of the American Chemical Society. (This reference establishes the core chemistry for indole/benzothiophene synthesis). URL: https://pubs.acs.
  • Hughes, D. L. (1996). The Mitsunobu Reaction.Organic Reactions. (This provides background on common reactions for modifying carboxylic acids and alcohols). URL: https://onlinelibrary.wiley.com/journal/10978552
  • Bray, B. L. (2003). The Pfitzinger Reaction.Chemical Reviews. (This reference covers classical named reactions used in heterocyclic synthesis). URL: https://pubs.acs.org/journal/chreay
  • Cohen, S. M. (2011). Kinase Inhibitors and Drug Discovery.Chemical Reviews. (A review covering the general field of kinase inhibitors, providing context for the application section). URL: https://pubs.acs.org/journal/chreay

understanding the benzothiophene scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Benzothiophene Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure, coupled with the electron-rich thiophene ring, imparts favorable physicochemical properties, making it a "privileged scaffold" for interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of the benzothiophene core, delving into its fundamental properties, synthetic methodologies, and key structure-activity relationships (SAR). We will dissect its role in major therapeutic areas by examining the mechanisms of action of blockbuster drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the antipsychotic Brexpiprazole, and the antifungal Sertaconazole. Accompanied by detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics leveraging this versatile chemical entity.

The Benzothiophene Scaffold: A Privileged Structure in Drug Discovery

Benzothiophene, consisting of a benzene ring fused to a thiophene ring, is not merely a structural curiosity but a validated pharmacophore that has given rise to numerous clinically successful drugs. Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, such as naphthalene or indole, while introducing unique electronic and metabolic properties. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the overall planar structure allows for effective π-π stacking with aromatic residues in protein binding pockets. This combination of features allows for high-affinity binding to a wide range of protein targets, from G-protein coupled receptors (GPCRs) to enzymes and nuclear receptors.

Core Physicochemical and Structural Features

The utility of the benzothiophene scaffold is rooted in its distinct electronic and structural characteristics.

  • Aromaticity and Electron Distribution: The scaffold is an electron-rich aromatic system. The sulfur atom, being less electronegative than oxygen (as in the analogous benzofuran), allows for greater delocalization of π-electrons, influencing the molecule's reactivity and its ability to participate in π-stacking interactions within protein active sites.

  • Lipophilicity: The benzothiophene core is inherently lipophilic, which aids in its ability to cross cellular membranes. This property is a critical starting point in drug design, as it can be fine-tuned by adding polar functional groups to achieve the desired balance of solubility and permeability for optimal pharmacokinetics.

  • Metabolic Stability: The scaffold generally exhibits good metabolic stability. The sulfur atom can be oxidized to a sulfoxide or sulfone, but the core bicyclic structure is often resistant to cleavage, providing a stable anchor for building diverse functional groups. This contrasts with other scaffolds that may be more susceptible to metabolic degradation.

Synthetic Strategies for Benzothiophene Derivatives

The chemical tractability of the benzothiophene core allows for the synthesis of a vast chemical space of derivatives. While numerous methods exist, a common and versatile approach is the Gewald reaction for constructing substituted 2-aminobenzothiophenes, which are themselves valuable intermediates.

A generalized workflow for the synthesis and diversification of benzothiophene scaffolds is outlined below. This process highlights the logical progression from simple starting materials to complex, functionally diverse molecules ready for biological screening.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization & Diversification cluster_2 Phase 3: Screening & Optimization A Starting Materials (e.g., Cyclohexanone, Sulfur, Cyanoacetate) B Core Formation Reaction (e.g., Gewald Reaction) A->B C Benzothiophene Core (e.g., 2-Aminobenzothiophene) B->C D Functional Group Interconversion (e.g., Sandmeyer Reaction, Amide Coupling) C->D Intermediate E Introduction of Side Chains (R1, R2, R3...) D->E F Diverse Library of Benzothiophene Analogs E->F G High-Throughput Screening (HTS) F->G Screening Compounds H Hit Identification & Validation G->H I Lead Optimization (SAR) H->I J Candidate Drug I->J

Caption: A generalized workflow for benzothiophene-based drug discovery.

Prominent Therapeutic Applications and Mechanistic Insights

The versatility of the benzothiophene scaffold is best illustrated by its successful application across multiple therapeutic areas.

Selective Estrogen Receptor Modulators (SERMs): The Raloxifene Story

Raloxifene is a landmark drug for the treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. It functions as a SERM, exhibiting tissue-specific estrogen receptor agonism or antagonism.

Mechanism of Action: In bone tissue, Raloxifene acts as an agonist on the estrogen receptor (ERα), mimicking the effects of estrogen to promote bone density. Conversely, in breast and uterine tissue, it acts as an ERα antagonist, blocking the proliferative signals of estrogen that can lead to cancer. This tissue-specific activity is achieved because the Raloxifene-ERα complex recruits different co-regulatory proteins (co-activators in bone, co-repressors in breast) compared to the estradiol-ERα complex, leading to differential gene transcription.

G cluster_bone Bone Cell cluster_breast Breast Cell Raloxifene_B Raloxifene ER_B Estrogen Receptor (ERα) Raloxifene_B->ER_B Complex_B Raloxifene-ERα Complex ER_B->Complex_B DNA_B Estrogen Response Element (ERE) Complex_B->DNA_B Binds Coactivator Co-activators (e.g., SRC-1) Coactivator->Complex_B Recruited Gene_B Gene Transcription (Agonist Effect) DNA_B->Gene_B Effect_B ↓ Osteoclast Activity ↑ Bone Density Gene_B->Effect_B Raloxifene_Br Raloxifene ER_Br Estrogen Receptor (ERα) Raloxifene_Br->ER_Br Complex_Br Raloxifene-ERα Complex ER_Br->Complex_Br DNA_Br Estrogen Response Element (ERE) Complex_Br->DNA_Br Binds Corepressor Co-repressors (e.g., NCoR) Corepressor->Complex_Br Recruited Gene_Br Transcription Blocked (Antagonist Effect) DNA_Br->Gene_Br Effect_Br ↓ Cell Proliferation ↓ Cancer Risk Gene_Br->Effect_Br

Caption: Tissue-specific mechanism of Raloxifene as a SERM.

Structure-Activity Relationship (SAR) Insights:

The SAR for benzothiophene-based SERMs is well-established. The core scaffold mimics the steroidal structure of estradiol, allowing it to fit into the ligand-binding pocket of the estrogen receptor.

Position on BenzothiopheneMoietyContribution to Activity
C2 Position p-Hydroxyphenyl groupEssential for high-affinity binding to the ER, mimicking the A-ring phenol of estradiol.
C3 Position Acyl or similar groupOccupies a distinct region of the binding pocket, crucial for modulating the receptor's conformation.
Side Chain Basic amine side chainInteracts with Asp-351 in the ER, a key interaction for antagonistic activity and proper receptor positioning.
Antifungal Agents: The Ergosterol Pathway Disruption

Sertaconazole is a topical antifungal agent effective against a broad range of fungi, including dermatophytes and yeasts. Its efficacy is derived from a dual mechanism of action centered on the disruption of the fungal cell membrane.

Mechanism of Action: The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and fluidity, leading to fungal cell death. The benzothiophene moiety in Sertaconazole is believed to contribute to a secondary, direct damaging effect on the cell membrane, leading to a potent fungicidal effect.

Central Nervous System (CNS) Agents: Modulating Dopaminergic and Serotonergic Pathways

Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It is a serotonin-dopamine activity modulator.

Mechanism of Action: Brexpiprazole exhibits a complex polypharmacology profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "tuning" of dopaminergic and serotonergic systems is believed to stabilize them, reducing the positive symptoms of psychosis (via 5-HT2A and D2 antagonism) while simultaneously improving cognitive and negative symptoms (via D2 and 5-HT1A partial agonism). The benzothiophene scaffold serves as a rigid anchor for the pharmacophoric elements that interact with these different receptors.

Other Therapeutic Areas

The application of the benzothiophene scaffold extends to numerous other areas, highlighting its versatility.

Therapeutic AreaExample Drug / Compound SeriesMechanism of Action
Anticancer Zafirlukast (Accolate)Leukotriene receptor antagonist (originally for asthma, explored in cancer)
Anti-inflammatory BenocyclidineNon-competitive NMDA receptor antagonist with anti-inflammatory properties
Antiviral Investigational CompoundsInhibition of viral enzymes like reverse transcriptase or protease
Cardiovascular Investigational CompoundsTargeting receptors or enzymes involved in blood pressure regulation

Key Methodologies and Protocols

To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of benzothiophene derivatives.

Synthesis Protocol: Gewald Reaction for 2-Aminobenzothiophenes

This protocol describes a reliable method for synthesizing a 2-aminobenzothiophene intermediate, a versatile starting point for further derivatization.

Objective: To synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalyst, 0.2 eq)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), cyclohexanone (1.0 eq), and ethyl cyanoacetate (1.0 eq).

  • Addition of Reagents: Add elemental sulfur (1.1 eq) to the mixture.

  • Catalyst Addition: Slowly add morpholine (0.2 eq) to the stirring suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The product can be further purified by recrystallization from ethanol to yield the desired 2-aminobenzothiophene derivative as a crystalline solid.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Biological Assay Protocol: Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., a Raloxifene analog) for the estrogen receptor alpha (ERα).

Objective: To determine the IC₅₀ value of a test compound for ERα.

Materials:

  • Recombinant human ERα protein

  • [³H]-Estradiol (radiolabeled ligand)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Binding Reaction: In a microtiter plate or microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 1 nM), and varying concentrations of the test compound.

  • Initiation: Add the ERα protein to each well to initiate the binding reaction. Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled estradiol).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The protein (and any bound ligand) will be retained on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The benzothiophene scaffold continues to be a fertile ground for drug discovery. Current research is focused on its application in novel areas such as neurodegenerative diseases, covalent inhibitors for oncology, and new classes of antibiotics. The ability to fine-tune the electronic properties and steric profile of the scaffold through synthetic chemistry ensures its place in the medicinal chemist's toolbox for years to come. The rich history of clinical success, from Raloxifene to Brexpiprazole, provides a powerful validation of its utility and inspires confidence in its potential to address future therapeutic challenges. This guide has provided a technical foundation, from synthesis to biological mechanism, to aid researchers in harnessing the full potential of this remarkable heterocyclic system.

References

  • G. S. C. Kumar, "Recent Advances in the Synthetic and Medicinal Perspectives of Benzothiophenes," RSC Advances, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04511a]
  • P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • V. C. Jordan, "Raloxifene: a review of its mechanisms of action in the therapy and prevention of breast cancer," Journal of the National Cancer Institute Monographs, 2001. [URL: https://academic.oup.com/jncimono/article/2001/30/36/911060]
  • B. L. Riggs and L. J. Melton, "The prevention and treatment of osteoporosis," The New England Journal of Medicine, 1992. [URL: https://www.nejm.org/doi/full/10.1056/NEJM199210223271707]
  • M. A. Ghannoum and J. R. Graybill, "Antifungal Therapy," Landes Bioscience, 2000. [URL: https://www.ncbi.nlm.nih.gov/books/NBK2404/]
  • G. G. Zhanel et al., "Newer Triazole Antifungal Agents," Drugs, 1998. [URL: https://link.springer.com/article/10.2165/00003495-199856010-00002]
  • S. M. Stahl, "Mechanism of action of brexpiprazole: a new serotonin-dopamine activity modulator," CNS Spectrums, 2016. [URL: https://www.cambridge.
  • H. Y. Meltzer, "Update on Typical and Atypical Antipsychotic Drugs," Annual Review of Medicine, 2013. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev-med-050911-142248]

A Technical Guide to the Preliminary Bioactivity Screening of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide presents a comprehensive, hypothesis-driven framework for the preliminary in vitro bioactivity screening of a novel derivative, 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. The structural presence of an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

This document provides a logical, stepwise strategy for drug development professionals and researchers. It begins with essential foundational assays to determine the compound's cytotoxicity profile, a critical prerequisite for any therapeutic candidate. Subsequently, it details a primary screening cascade designed to robustly assess its anti-inflammatory potential using a well-established cellular model. Finally, it outlines methodologies for gaining initial mechanistic insights into the compound's mode of action by investigating its effects on key inflammatory signaling pathways and enzymes. Each section is built on the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and rigorous approach to preliminary drug discovery.

Part 1: Foundational Assays - Cytotoxicity and Viability Assessment

Expertise & Experience: The Rationale for a "Cytotoxicity First" Approach

Before investigating any potential therapeutic bioactivity, it is imperative to first establish the cytotoxicity profile of the test compound. A compound that is highly toxic at concentrations required for a therapeutic effect is not a viable drug candidate. This initial screening step serves two critical functions:

  • Defining the Therapeutic Window: It identifies the concentration range where the compound is well-tolerated by cells. Subsequent bioactivity assays must be conducted within this non-toxic range to ensure that the observed effects are due to specific biological modulation, not simply cell death.

  • Early Identification of Non-Viable Candidates: It allows for the rapid deselection of overtly toxic compounds, conserving resources and focusing efforts on more promising candidates.

We will utilize a tetrazolium salt-based colorimetric assay, such as the XTT assay, which is a reliable and high-throughput method for assessing cell metabolic activity as an indicator of viability.[5][6] The principle relies on the reduction of the yellow tetrazolium salt XTT into a soluble, orange-colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[6][7] The intensity of the orange color is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Screening

Below is a diagram illustrating the logical flow of the initial cytotoxicity assessment.

G start Start: Prepare Compound Stock Solution cell_culture Seed Cells in 96-well Plates (e.g., RAW 264.7, HepG2) start->cell_culture treatment Treat cells with serial dilutions of This compound cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation xtt_add Add XTT Reagent to each well incubation->xtt_add xtt_incubation Incubate for 2-4 hours (Allow formazan development) xtt_add->xtt_incubation readout Measure Absorbance at 450 nm (Spectrophotometer) xtt_incubation->readout analysis Calculate % Cell Viability and determine CC50 value readout->analysis end End: Establish Non-Toxic Concentration Range analysis->end

Caption: Workflow for determining the cytotoxic concentration 50 (CC50).

Protocol: XTT Cell Viability Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • Test Compound: this compound

  • Cell Line: e.g., RAW 264.7 murine macrophages

  • Complete Culture Medium (e.g., DMEM with 10% FBS)

  • XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent and electron-coupling reagent (commercially available kits)

  • 96-well flat-bottom tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in complete culture medium. A typical starting concentration for screening is 200 µM, serially diluted downwards.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT solution according to the manufacturer’s instructions. This typically involves mixing the XTT reagent with the electron-coupling solution.

  • Reagent Addition: Add 50 µL of the prepared XTT solution to each well. Gently swirl the plate to mix.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, concise table.

Cell LineIncubation Time (h)CC50 (µM) [95% CI]
RAW 264.724e.g., >100
HepG224e.g., 85.3 [79.1-92.0]
RAW 264.748e.g., 92.5 [86.4-99.1]
HepG248e.g., 76.8 [71.2-82.9]

Note: Data are illustrative examples.

Part 2: Primary Screening - Anti-inflammatory Activity

Expertise & Experience: Rationale for the Experimental Model

Having established the non-toxic concentration range, we proceed to screen for anti-inflammatory activity. We will use the RAW 264.7 murine macrophage cell line, a widely accepted and robust model for studying inflammation.[8] Macrophages are key players in the innate immune response. Upon stimulation with bacterial lipopolysaccharide (LPS), they activate inflammatory signaling pathways, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] By measuring the ability of our test compound to inhibit the production of these mediators, we can quantify its anti-inflammatory potential.

Experimental Workflow: Anti-inflammatory Screening

G cluster_assays Parallel Assays start Seed RAW 264.7 cells in 24-well plates pretreatment Pre-treat cells with non-toxic concentrations of Test Compound for 1-2 hours start->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) (Exclude negative control wells) pretreatment->stimulation incubation Incubate for 18-24 hours stimulation->incubation supernatant Collect cell culture supernatants incubation->supernatant griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine ELISA (e.g., TNF-α, IL-6) supernatant->elisa analysis Quantify Inhibition & Determine IC50 griess->analysis elisa->analysis

Caption: Workflow for primary anti-inflammatory screening in macrophages.

Protocol 1: Nitric Oxide (NO) Measurement (Griess Assay)

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. It involves a two-step diazotization reaction.

Procedure:

  • Follow steps 1-4 of the anti-inflammatory workflow diagram above.

  • Griess Reagent Preparation: Prepare or use a commercial Griess reagent kit, which typically contains two solutions: Solution A (sulfanilamide in acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay:

    • In a new 96-well plate, add 50 µL of the collected cell culture supernatant from each treatment condition.

    • Prepare a standard curve using sodium nitrite (NaNO₂) diluted in culture medium.

    • Add 50 µL of Solution A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the purple/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 2: Pro-inflammatory Cytokine Quantification (Sandwich ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify a target protein.[9][10] In a sandwich ELISA, a capture antibody coated on a plate binds the cytokine of interest. A second, biotinylated detection antibody binds to a different epitope on the cytokine. Finally, an enzyme-conjugated streptavidin binds to the biotin, and addition of a substrate produces a measurable color change.[11]

Materials:

  • ELISA kit for the target cytokine (e.g., mouse TNF-α or IL-6), which includes coated plates, detection antibody, standard, and enzyme conjugate.

  • Collected cell culture supernatants.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Preparation: Prepare the plate and reagents according to the manufacturer's protocol.[12] This usually involves washing the pre-coated plate.

  • Standard and Sample Addition: Prepare a serial dilution of the cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well and wash the plate 4-5 times with Wash Buffer.

  • Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Seal and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step (Step 4).

  • Enzyme Conjugate: Add 100 µL of the streptavidin-HRP conjugate to each well. Seal and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step (Step 4).

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the standard concentrations. Calculate the cytokine concentration in the samples from this curve and determine the IC50 value for inhibition.

Data Presentation: Anti-inflammatory Activity
MediatorIC50 (µM) [95% CI]Max Inhibition (%) at [Conc.]
Nitric Oxide (NO)e.g., 15.2 [12.8-18.1]e.g., 88% at 50 µM
TNF-αe.g., 21.7 [19.5-24.2]e.g., 75% at 50 µM
IL-6e.g., 18.9 [16.3-22.0]e.g., 82% at 50 µM

Note: Data are illustrative examples.

Part 3: Mechanistic Insights - Elucidating the Molecular Target

Expertise & Experience: From "What" to "How"

Observing that the compound inhibits the production of inflammatory mediators is a significant finding. The critical next step is to understand the underlying mechanism. Based on the compound's structure (benzothiophene core with an acetic acid side chain), we can formulate two primary hypotheses:

  • Hypothesis 1: Direct Enzyme Inhibition. The compound acts as a direct inhibitor of key enzymes in the inflammatory cascade, such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or 5-Lipoxygenase (5-LOX), similar to classical NSAIDs.[3][13][14]

  • Hypothesis 2: Modulation of Upstream Signaling. The compound does not inhibit the enzymes directly but instead modulates the upstream signaling pathways that control the expression of these enzymes and other inflammatory genes. The two most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17]

Methodology 1: In Vitro Enzyme Inhibition Assays

Commercially available, cell-free enzymatic assays are the most direct way to test Hypothesis 1. These kits typically provide the purified enzyme (COX-1, COX-2, or 5-LOX), the substrate (arachidonic acid), and a detection system to measure the product. The protocol involves incubating the enzyme with the test compound before adding the substrate and then measuring the resulting activity. This approach definitively determines if the compound has a direct inhibitory effect on the enzyme and allows for the calculation of an IC50 value for enzyme inhibition.

Methodology 2: Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to investigate Hypothesis 2 by measuring changes in the activation state of key signaling proteins.[18][19] Activation of the NF-κB and MAPK pathways is typically mediated by phosphorylation. Therefore, by using antibodies specific to the phosphorylated (active) forms of proteins, we can determine if the compound inhibits their activation.

Key Signaling Pathways and Targets for Western Blot

The diagram below illustrates the canonical NF-κB and key MAPK signaling pathways activated by LPS, highlighting the specific proteins whose phosphorylation status should be analyzed.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3Ks (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK Compound 2-(5-Methyl-1-benzothiophen-3-yl) acetic acid MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) Compound->MKKs Inhibition? Compound->IKK Inhibition? MAP3K->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, Releasing NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes AP1_nuc->Genes

Caption: Key inflammatory signaling pathways and potential points of inhibition.

Protocol: Western Blotting

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, which needs to be optimized for each phospho-target).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[19]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-p65, anti-phospho-p38) and their total protein counterparts (anti-p65, anti-p38) overnight at 4°C.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 9).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Part 4: Future Directions and Advanced Screening

The successful completion of this preliminary screening cascade will provide a robust dataset on the cytotoxicity, anti-inflammatory efficacy, and potential mechanism of action of this compound. Positive results would warrant several future directions:

  • Expanded Target Screening: Based on the broad bioactivity of the benzothiophene scaffold, screening against other targets is logical. This could include assays for anticancer activity or investigation of its effects on Peroxisome Proliferator-Activated Receptors (PPARs), which are implicated in metabolic diseases.[1][22]

  • Advanced Cellular Models: Progressing from single-cell-type monolayers to more physiologically relevant models, such as co-cultures of macrophages and endothelial cells or 3D spheroids, can provide deeper insights into the compound's effects in a more complex biological environment.[23]

  • In Vivo Validation: The ultimate validation requires moving to preclinical animal models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess efficacy and safety in vivo.[24][25][26]

This structured, multi-faceted screening approach ensures that promising compounds are identified and characterized efficiently, paving the way for more advanced preclinical and clinical development.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link][1][27]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link][15]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 323-337. [Link][28]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link][12]

  • Kaminska, B. (2005). Mitogen-activated Protein Kinases in Inflammation. Journal of Biochemistry and Molecular Biology, 38(4), 406-412. [Link][16]

  • Liu, S. F., & Malik, A. B. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Bioscience, 11, 2189-2201. [Link][29]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link][30]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Arthur, J. S., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679-692. [Link][17]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218-226. [Link][31]

  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappa B (NF-kappa B) signaling pathway in human diseases. The New England Journal of Medicine, 361(23), 2252-2263. [Link][32]

  • Yerer, M. B., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Iranian Chemical Society, 15, 2337-2347. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link][24]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. [Link][33]

  • Lozano-López, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1888. [Link][23]

  • Slideshare. (n.d.). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. [Link][25]

  • Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 410, 43-60. [Link][9]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link][34]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link][10]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link][20]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link][26]

  • Ghorab, M. M., et al. (2018). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 10(12), 1439-1456. [Link][3]

  • Asati, V., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 27(8), 1749-1755. [Link][13]

  • El-Sayed, M. A.-H., et al. (1998). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ChemInform, 29(32). [Link][4]

  • Santhosh, R., et al. (2024). Benzothiophene: Assorted Bioactive Effects. Journal of Drug Delivery and Therapeutics, 14(4), 143-150. [Link][2]

  • Zheng, Z., et al. (2011). Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. Biological & Pharmaceutical Bulletin, 34(10), 1631-1636. [Link][22]

  • Khan, A., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 46, 11-22. [Link][14]

  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 273-286. [Link][8]

Sources

Spectroscopic Profile of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, a key heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth interpretation of its anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for spectroscopic analysis and a foundational understanding of the molecule's structural features as revealed by these techniques.

Introduction: The Significance of this compound

This compound belongs to the benzothiophene class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. Benzothiophene derivatives are known to exhibit a wide range of biological activities, serving as core structures in various FDA-approved drugs. The introduction of a methyl group at the 5-position and an acetic acid moiety at the 3-position of the benzothiophene ring system can significantly influence the molecule's physicochemical properties and biological interactions.

Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will walk through the predicted spectroscopic data for this compound, offering insights into how each analytical technique contributes to a holistic understanding of its molecular architecture.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in spectroscopic analysis is understanding the molecule's structure. Below is a diagram of this compound with atom numbering for reference in the subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (Carboxylic Acid)~12.0Singlet (broad)1H
H-7~7.8Doublet1H
H-4~7.7Singlet1H
H-2~7.4Singlet1H
H-6~7.2Doublet1H
H (Methylene)~3.8Singlet2H
H (Methyl)~2.5Singlet3H

Interpretation:

  • Carboxylic Acid Proton (~12.0 ppm): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (7.2 - 7.8 ppm): The protons on the benzene ring (H-4, H-6, H-7) are expected in this region. H-7 is likely the most deshielded due to its proximity to the sulfur atom and being in a more electron-deficient part of the ring. H-4 will appear as a singlet due to a lack of adjacent protons. H-6 will likely be a doublet, coupled to H-7. The proton on the thiophene ring (H-2) is also expected in this aromatic region.

  • Methylene Protons (~3.8 ppm): The two protons of the CH₂ group adjacent to the benzothiophene ring and the carboxylic acid group are expected to be a sharp singlet.

  • Methyl Protons (~2.5 ppm): The three protons of the methyl group at the 5-position are expected to appear as a singlet in the typical benzylic methyl region.

Predicted ¹³C NMR Spectrum

Carbon NMR provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~172.0
C-3a, C-7a (Quaternary)~140.0, ~138.0
C-5 (Quaternary)~135.0
C-3 (Quaternary)~132.0
C-7~125.0
C-4~124.0
C-2~123.0
C-6~122.0
CH₂ (Methylene)~35.0
CH₃ (Methyl)~21.0

Interpretation:

  • Carbonyl Carbon (~172.0 ppm): The carbon of the carboxylic acid group is the most deshielded carbon in the spectrum.

  • Aromatic Carbons (122.0 - 140.0 ppm): The eight carbons of the benzothiophene ring system are expected in this range. The quaternary carbons (C-3, C-3a, C-5, and C-7a) will generally have different intensities compared to the protonated carbons in a proton-decoupled spectrum.

  • Methylene Carbon (~35.0 ppm): The CH₂ carbon is found in the aliphatic region.

  • Methyl Carbon (~21.0 ppm): The methyl group carbon appears at the most upfield position, as expected.

Experimental Protocol for NMR Spectroscopy

Figure 2. NMR Sample Preparation and Analysis Workflow cluster_workflow start Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) vortex Vortex to ensure complete dissolution start->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer instrument Place the NMR tube in the spectrometer transfer->instrument acquire_1h Acquire ¹H NMR spectrum instrument->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c process Process the data (Fourier transform, phase correction, baseline correction) acquire_13c->process analyze Analyze the spectra for chemical shifts, integration, and coupling patterns process->analyze

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 3: Predicted Key Mass Fragments for this compound

m/zPredicted FragmentInterpretation
206[M]⁺Molecular Ion
161[M - COOH]⁺Loss of the carboxylic acid group
146[M - COOH - CH₃]⁺Loss of the carboxylic acid and methyl groups

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 206, corresponding to the molecular weight of the compound (C₁₁H₁₀O₂S). A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment at m/z 161.[1][2][3] This fragment corresponds to the 5-methyl-1-benzothiophen-3-ylmethyl cation. Further fragmentation could involve the loss of the methyl group, leading to a fragment at m/z 146. The fragmentation pattern of aromatic carboxylic acids often shows prominent peaks corresponding to the loss of -OH and -COOH.[2][3]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Figure 3. Electron Ionization Mass Spectrometry Workflow cluster_workflow dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) inject Inject the sample into the mass spectrometer dissolve->inject ionize Ionize the sample using an electron beam (typically 70 eV) inject->ionize separate Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer ionize->separate detect Detect the ions separate->detect generate Generate the mass spectrum detect->generate analyze Analyze the spectrum for the molecular ion and fragmentation patterns generate->analyze

Caption: A generalized workflow for acquiring an EI mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretch (aromatic)Benzothiophene
~2950C-H stretch (aliphatic)CH₂, CH₃
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~1400O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid
~820C-H bend (out-of-plane)Aromatic Ring

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C-H Stretches (~3050 and ~2950 cm⁻¹): Absorptions slightly above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methylene and methyl groups.

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.

  • C=C Stretches (~1600, ~1470 cm⁻¹): Absorptions in this region are typical for the carbon-carbon double bond stretching vibrations within the aromatic benzothiophene ring system.

  • O-H Bend and C-O Stretch (~1400 and ~1250 cm⁻¹): These absorptions are also characteristic of the carboxylic acid functional group.

  • C-H Bend (~820 cm⁻¹): The out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

Experimental Protocol for Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Figure 4. ATR-IR Spectroscopy Workflow cluster_workflow background Record a background spectrum of the clean ATR crystal place_sample Place a small amount of the solid sample directly onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact between the sample and the crystal place_sample->apply_pressure acquire_spectrum Acquire the IR spectrum of the sample apply_pressure->acquire_spectrum clean_crystal Clean the ATR crystal thoroughly after analysis acquire_spectrum->clean_crystal analyze Analyze the spectrum to identify characteristic absorption bands clean_crystal->analyze

Caption: A generalized workflow for acquiring an ATR-IR spectrum.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound. The anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data have been systematically analyzed to provide a comprehensive structural characterization. The interpretations are grounded in fundamental spectroscopic principles and draw parallels with known data for structurally similar compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and analyze spectroscopic data for this and related molecules. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel benzothiophene derivatives.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • All About Chemistry. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. How to predict IR Spectra?. [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • NIST WebBook. Benzo[b]thiophene, 5-methyl-. [Link]

  • PubChem. 2-(1-Benzothiophen-6-yl)acetic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Use of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiophene Derivative

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4] 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a novel compound that combines the benzothiophene core with an acetic acid moiety, a feature commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This structural characteristic suggests a high potential for this molecule to modulate key pathways in inflammation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of this compound. We will delve into its potential as an inhibitor of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, two critical targets in inflammatory and disease processes. Detailed, field-proven protocols are provided to enable a thorough investigation of its mechanism of action.

Scientific Rationale and Proposed Mechanisms of Action

Based on its chemical structure, we hypothesize that this compound may exert its biological effects through at least two primary mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The presence of the acetic acid group is a strong indicator of potential COX inhibition. Many established NSAIDs share this functional group, which is crucial for their interaction with the active site of COX-1 and COX-2 enzymes.[5][6] By inhibiting these enzymes, the compound would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

  • Modulation of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammatory responses.[9][10] Aberrant NF-κB activation is implicated in a wide range of inflammatory diseases and cancers.[9][11] Many anti-inflammatory compounds function by inhibiting various stages of the NF-κB signaling cascade.[9][12] The benzothiophene nucleus present in our compound of interest is found in molecules known to possess anti-inflammatory properties, suggesting a potential interaction with this pathway.[1]

Experimental Workflows and Protocols

To systematically evaluate the therapeutic potential of this compound, we propose a tiered approach, starting with in vitro enzyme inhibition assays, followed by cell-based signaling studies.

Diagram of the Proposed Experimental Workflow

experimental_workflow Experimental Workflow for this compound cluster_tier1 Tier 1: In Vitro Enzyme Inhibition cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Data Analysis & Interpretation T1_COX COX-1/COX-2 Inhibition Assay T3_DA IC50 Determination and Pathway Analysis T1_COX->T3_DA T1_5LOX 5-LOX Inhibition Assay T1_5LOX->T3_DA T2_NFR NF-κB Luciferase Reporter Assay T2_NFR->T3_DA T2_WB Western Blot for p-p65/total p65 T2_WB->T3_DA

Caption: A tiered workflow for characterizing the bioactivity of the compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of this compound against human recombinant COX-1 and COX-2 enzymes.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of both COX isoforms, which is a primary mechanism for many anti-inflammatory drugs.[13][14][15] Determining the IC50 values for both enzymes allows for the calculation of a selectivity index.[7]

Expected Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control)>100.05>200
Ibuprofen (Control)5100.5
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute human recombinant COX-1 and COX-2 enzymes to the working concentration in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and heme (cofactor) in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for an additional 10 minutes at 37°C.

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the COX-2 selectivity index by dividing the COX-1 IC50 by the COX-2 IC50.

Protocol 2: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the ability of this compound to inhibit the transcriptional activity of NF-κB.

Rationale: Reporter gene assays are highly sensitive tools for studying the regulation of gene expression in response to signaling pathways.[10][16] This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the activation of the NF-κB pathway in living cells.[7][16][17]

The NF-κB Signaling Pathway

nfkB_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Signal Transduction IkBa IκBα IKK->IkBa 3. Phosphorylation Ub Ubiquitination & Degradation IkBa->Ub 4. Degradation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 6. Nuclear Translocation IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IkBa_p65_p50->IKK IkBa_p65_p50->p65_p50 5. Release NFkB_RE NF-κB Response Element p65_p50_nuc->NFkB_RE 7. DNA Binding Gene Inflammatory Gene Transcription NFkB_RE->Gene Luc Luciferase Reporter Gene Transcription NFkB_RE->Luc

Caption: Overview of the canonical NF-κB signaling cascade leading to gene transcription.

Expected Data Presentation
TreatmentConcentrationLuciferase Activity (RLU)% Inhibition of TNF-α Response
Vehicle Control-Low-
TNF-α (10 ng/mL)-High0%
Compound + TNF-α 1 µMExperimental ValueCalculated Value
Compound + TNF-α 10 µMExperimental ValueCalculated Value
Compound + TNF-α 50 µMExperimental ValueCalculated Value
BAY 11-7082 (Control) + TNF-α10 µMLow>90%
Step-by-Step Protocol
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

    • Include appropriate controls: vehicle-treated, TNF-α only, and a known NF-κB inhibitor (e.g., BAY 11-7082).

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by TNF-α compared to the unstimulated control.

    • Determine the percentage of inhibition of TNF-α-induced NF-κB activity by the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of p65 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

Rationale: The phosphorylation of p65 at Ser536 is a critical event for the nuclear translocation and transcriptional activity of NF-κB.[18] Western blotting allows for the direct visualization and quantification of the levels of phosphorylated p65 (p-p65) relative to the total p65 protein, providing mechanistic insight into the compound's effect on the NF-κB pathway.[18][19]

Expected Data Presentation

A representative Western blot image would show bands corresponding to p-p65 and total p65. Densitometric analysis would be presented in a bar graph, showing a dose-dependent decrease in the p-p65/total p65 ratio with increasing concentrations of the test compound.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in 6-well plates.

    • Pre-treat the cells with this compound at various concentrations for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce p65 phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total p65 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-p65 to total p65 for each treatment group.

    • Express the results as a fold change relative to the LPS-stimulated control.

Protocol 4: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Assay

This assay determines if this compound can inhibit the activity of 5-lipoxygenase, another key enzyme in the inflammatory cascade.

Rationale: 5-LOX is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[15][20] Some anti-inflammatory drugs exhibit a dual inhibitory effect on both COX and 5-LOX pathways. Zileuton, a benzothiophene-containing drug, is a known 5-LOX inhibitor.[13][16][18][21] This assay will reveal if the test compound shares this mechanism.

Expected Data Presentation
Compound5-LOX IC50 (µM)
This compound Experimental Value
Zileuton (Control)~1
Step-by-Step Protocol
  • Reagent Preparation:

    • Use a commercially available 5-LOX inhibitor screening kit.

    • Prepare the assay buffer, 5-LOX enzyme, substrate (arachidonic acid), and a fluorescent probe as per the kit's instructions.

    • Prepare a stock solution of this compound and the positive control (Zileuton) in DMSO and create serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

    • Add the 5-LOX enzyme and the fluorescent probe to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the fluorescence kinetically over 10-20 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the kinetic curve) for each concentration.

    • Determine the percentage of 5-LOX inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By systematically evaluating its effects on key enzymatic and cellular pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo studies in animal models of inflammation and pain, to fully elucidate its pharmacological profile.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work? [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Sung, B., & Aggarwal, B. B. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 5(9), e12865. [Link]

  • Wikipedia. (n.d.). Zileuton. [Link]

  • Riener, J., & Kaltwasser, U. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 407, 143-154. [Link]

  • Jäger, A. K., Saaby, L., Moesby, L., Hansen, S. L., & Adsersen, A. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 68(5), 771-774. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Knodler, L. A., & Finlay, B. B. (2013). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (71), e50098. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. [Link]

  • Kerip, G. S., Budagumpi, S., & Nagaraja, B. M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1083-1115. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Kumar, A., & Haghi, A. K. (Eds.). (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • Wang, J. L., & Limbird, L. E. (2002). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 306(2), 217-224. [Link]

  • Riener, J., & Kaltwasser, U. (2007). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 37(7), 713-719. [Link]

  • Sarikahya, N. B., & Kirmizibekmez, H. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(19), 6524. [Link]

  • Kim, H. S., Kim, T. H., Kim, J. H., & Kim, J. I. (2013). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. [Link]

  • Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Journal of Molecular Structure, 1303, 137553. [Link]

  • Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]

Sources

Application Notes and Protocols for the Characterization of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the analytical methodologies for the thorough characterization of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique. The methods described herein are designed to ensure the identity, purity, and stability of the compound, aligning with the rigorous standards of drug development and quality control. This guide covers a multi-faceted approach, including chromatographic, spectroscopic, and thermal analysis techniques, to build a complete analytical profile of the molecule.

Introduction: The Importance of Comprehensive Characterization

This compound (C₁₁H₁₀O₂S, MW: 206.26 g/mol ) is a heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules.[1][2] The benzothiophene core is a well-established scaffold in medicinal chemistry, known to impart a range of biological activities.[3][4] Therefore, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).

The analytical strategy outlined in this document provides a framework for:

  • Identity Confirmation: Unambiguously verifying the chemical structure.

  • Purity Assessment: Quantifying the presence of impurities and residual solvents.

  • Physicochemical Profiling: Understanding the solid-state properties, thermal stability, and degradation pathways.

This multi-pronged approach is essential for regulatory submissions and for establishing robust manufacturing processes.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are fundamental for separating the target compound from impurities. Given the polar carboxylic acid group and the aromatic benzothiophene moiety, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, though with different considerations.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the method of choice for non-volatile, polar compounds like this compound. It allows for accurate quantification and detection of process-related impurities and degradation products.

Rationale for Method Selection: The C18 stationary phase provides excellent hydrophobic interaction with the benzothiophene ring, while the acidic mobile phase ensures the carboxylic acid group is protonated, leading to good peak shape and retention. A gradient elution is employed to ensure the separation of compounds with a range of polarities.

Experimental Protocol: RP-HPLC

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min, hold at 95% B for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and dissolve sample in Acetonitrile:Water (1:1) hplc Inject sample onto C18 column prep->hplc 10 µL injection separation Gradient elution with Water/Acetonitrile (0.1% Formic Acid) hplc->separation Mobile phase flow detection UV Detection at 254 nm separation->detection data Integrate peaks and calculate purity detection->data

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation.[5][6] Derivatization is often necessary to improve volatility and peak shape.[5][7]

Rationale for Derivatization: Converting the carboxylic acid to a less polar and more volatile ester, for example, by reaction with benzyl bromide or a similar alkylating agent, allows for analysis on a standard non-polar GC column.[5][7]

Experimental Protocol: GC with Derivatization

  • Derivatization: To 1 mg of the sample, add 500 µL of a solution of 10% benzyl bromide in acetone and 10 µL of a suitable base (e.g., triethylamine). Heat at 60 °C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate. Analyze the hexane layer.

Parameter Condition
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Detector FID, 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Volume 1 µL (split 20:1)

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.

Expected ¹H NMR Signals (in CDCl₃, δ):

  • Aromatic protons of the benzothiophene ring system.

  • Singlet for the methyl group protons.

  • Singlet for the methylene protons of the acetic acid side chain.

  • Broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Signals (in CDCl₃, δ):

  • Signals for the quaternary and protonated carbons of the benzothiophene ring.

  • Signal for the methyl carbon.

  • Signal for the methylene carbon.

  • Signal for the carbonyl carbon of the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.[3]

Expected Characteristic Absorptions (cm⁻¹):

  • ~3000-2500 (broad): O-H stretch of the carboxylic acid.

  • ~1700: C=O stretch of the carboxylic acid.

  • ~1600, 1450: C=C stretching of the aromatic ring.

  • ~1300-1200: C-O stretching and O-H bending.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation patterns of benzothiophene derivatives are often characterized by the loss of CS and C₂H₂ units.[8]

Expected m/z values (ESI-):

  • [M-H]⁻: ~205.03

dot

Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Characterization cluster_info Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure & Connectivity NMR->Structure FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Spectroscopic analysis workflow for structural confirmation.

Thermal Analysis for Physicochemical Profiling

Thermal analysis techniques are crucial for understanding the solid-state properties and thermal stability of a pharmaceutical compound.[9][10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and polymorphism.[10]

Experimental Protocol: DSC

Parameter Condition
Sample Pan Aluminum, hermetically sealed
Sample Size 2-5 mg
Temperature Range 25 °C to 250 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen, 50 mL/min

An endothermic peak will indicate the melting point of the compound. The presence of multiple thermal events could suggest polymorphism or the presence of solvates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability, decomposition temperatures, and the presence of residual solvents or hydrates.[9][10]

Experimental Protocol: TGA

Parameter Condition
Sample Pan Platinum
Sample Size 5-10 mg
Temperature Range 25 °C to 500 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen, 50 mL/min

A significant weight loss at a specific temperature range indicates decomposition.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic, spectroscopic, and thermal analysis, researchers and drug development professionals can confidently establish the identity, purity, and stability of this important pharmaceutical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and consistency required in the pharmaceutical industry.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

  • Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed. (2009). PubMed. [Link]

  • Thermal Analysis of Pharmaceuticals | Henven. (n.d.). Henven. [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler-Toledo. [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed. (1995). PubMed. [Link]

  • Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and screening of new benzothiophene derivatives. (2024). Bentham Science. [Link]

  • Acetic acid and derivatives - Agilent. (n.d.). Agilent Technologies. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Modulation of Properties in[9]Benzothieno[3,2-b][9]benzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024). MDPI. [Link]

  • Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed. (2000). PubMed. [Link]

  • Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Benzo[b]thiophene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]

  • HPLC Methods for analysis of Acetic acid - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]

  • Acetic acid by gas chromatography. (2010). Chromatography Forum. [Link]

Sources

Application Note: Structural Elucidation of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the theoretical basis for spectral predictions, detailed protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation. This note is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust methods for molecular characterization.

Introduction and Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1][2][3] For a novel or synthesized compound like this compound (Formula: C₁₁H₁₀O₂S[4][5]), NMR provides critical information regarding the number and type of atoms, their connectivity, and their chemical environment.

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique and predictable NMR fingerprint. The molecule consists of:

  • A bicyclic benzothiophene core.

  • A methyl group (-CH₃) substituent on the benzene ring.

  • An acetic acid (-CH₂COOH) side chain attached to the thiophene ring.

This guide will first predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and spin-spin coupling, and then provide a detailed protocol to acquire and interpret the experimental data.

Predicted Spectral Analysis

A thorough analysis of the molecular structure allows for the prediction of the chemical shifts (δ), signal multiplicities, and coupling constants (J).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show seven distinct signals. The protons on the benzothiophene ring system will appear in the aromatic region, while the methyl and methylene protons of the side chains will be in the aliphatic region. The carboxylic acid proton is expected to be a broad singlet, highly dependent on solvent and concentration.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-7~7.7 - 7.9dJ(ortho) = ~8.0 - 9.01HDeshielded by the adjacent sulfur atom and aromatic ring current. Coupled only to H-6.
H-4~7.6 - 7.8s (or br s)-1HAppears as a singlet or a very finely split multiplet due to weak long-range coupling.
H-6~7.2 - 7.4ddJ(ortho) = ~8.0 - 9.0, J(meta) = ~1.0 - 2.01HCoupled to both H-7 (ortho) and H-4 (meta).[6][7][8]
H-2~7.1 - 7.3s (or t)J(long-range) = ~1.01HProton on the thiophene ring, often shows long-range coupling to the adjacent CH₂ group.
-CH₂-~3.7 - 3.9s (or d)J(long-range) = ~1.02HMethylene protons adjacent to the aromatic ring and the carbonyl group. May show coupling to H-2.
-CH₃~2.4 - 2.6s-3HMethyl group attached to the aromatic ring.
-COOH~10.0 - 12.0br s-1HAcidic proton, chemical shift is variable and signal is often broad. Exchangeable with D₂O.

Note: Predicted values are based on typical chemical shifts for benzothiophene derivatives and substituted aromatic systems.[9][10][11] Actual values may vary based on solvent and experimental conditions.[12]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale
-C OOH~170 - 175Carbonyl carbon of the carboxylic acid.[13]
C-7a~140 - 142Quaternary carbon at the fusion of the two rings, adjacent to sulfur.
C-3a~138 - 140Quaternary carbon at the fusion of the two rings.
C-5~135 - 137Quaternary carbon bearing the methyl group.
C-3~132 - 134Quaternary carbon bearing the acetic acid side chain.
C-7~123 - 125Aromatic CH carbon.
C-4~122 - 124Aromatic CH carbon.
C-6~121 - 123Aromatic CH carbon.
C-2~120 - 122Aromatic CH carbon on the thiophene ring.
-C H₂-~30 - 35Methylene carbon of the acetic acid side chain.
-C H₃~20 - 22Methyl group carbon.

Note: ¹³C NMR chemical shifts are referenced from general chemical shift tables for aromatic and heterocyclic compounds.[14][15]

Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.[16]

Workflow for NMR Analysis

The following diagram outlines the logical flow from sample receipt to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Compound B Choose & Add ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Vortex to Dissolve B->C D Filter into NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate to Solvent Peak J->K L Integrate 1H Signals K->L M Assign Peaks & Compare with Predictions L->M

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Protocol for Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical.[17] For this compound, DMSO-d₆ is highly recommended. Its polarity will readily dissolve the compound, and its ability to form hydrogen bonds will allow for the observation of the exchangeable -COOH proton.[18][19] Alternatively, CDCl₃ can be used, but the carboxylic acid proton signal may be very broad or may not be observed.[20]

  • Concentration: Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.[21]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[22]

  • Homogenization: Vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[21]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[22]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol for Data Acquisition (General)

These are general guidelines for a 400 MHz spectrometer. Parameters should be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Experiment: Standard 1D proton acquisition.

  • Number of Scans (NS): 8 to 16.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 16 ppm.

For ¹³C NMR:

  • Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).

  • Number of Scans (NS): 128 to 1024 (or more, depending on concentration). ¹³C is inherently less sensitive than ¹H.[23]

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): -10 to 220 ppm.

Data Interpretation: A Step-by-Step Guide

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.

  • Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.[17]

  • ¹H Spectrum Analysis:

    • Integration: Integrate all signals. The relative ratios should correspond to the number of protons for each signal (e.g., 1H, 2H, 3H).

    • Chemical Shift: Compare the observed chemical shifts to the predicted values in the table.

    • Multiplicity and Coupling: Analyze the splitting patterns. For example, identify the doublet in the downfield region (~7.7-7.9 ppm) and measure its J-value. Find the corresponding doublet of doublets that shares this coupling constant to identify adjacent protons on the benzene ring.[24][25]

  • ¹³C Spectrum Analysis:

    • Count the number of signals. The presence of 11 signals supports the proposed structure.

    • Compare the chemical shifts of the observed signals with the predicted ranges to assign each carbon.

  • Structural Confirmation: The structure is confirmed when all observed ¹H and ¹³C signals are unambiguously assigned and are consistent with the proposed molecular structure of this compound. For complex cases, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used for definitive assignments.[26][27]

Key Structural Correlations

The following diagram illustrates the expected key through-bond correlations (J-couplings) that are crucial for assigning the aromatic protons.

Caption: Key ¹H-¹H spin-spin coupling interactions for structural assignment.

Conclusion

This application note provides a robust and scientifically grounded methodology for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical prediction with systematic experimental protocols and data interpretation, researchers can achieve confident and accurate structural elucidation of this and related heterocyclic compounds.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights by Alfa Chemistry.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Deuterated Solvents for NMR: Guide. (2025). Allan Chemical Corporation.
  • How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.
  • A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. (2025). Benchchem.
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker.
  • Sample Preparation for NMR. (n.d.). University of Wisconsin-Madison.
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.
  • Synthesis, characterization of novel benzothiophene. (2020). Majmaah Journal of Medical Sciences.
  • The NMR interpretations of some heterocyclic compounds. (n.d.). ResearchGate.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2016). Royal Society of Chemistry.
  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • NMR Spectroscopy: Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
  • Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Retrieved from

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Troubleshooting NMR Spectra of Complex Heterocycles. (2025). Benchchem.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). Journal of Heterocyclic Chemistry.
  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate.
  • 13C NMR Spectrum of Benzoin. (n.d.). Human Metabolome Database.
  • This compound. (n.d.). Echemi.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol.
  • NMR - Interpretation. (2023). Chemistry LibreTexts.
  • Acquiring 1H and 13C Spectra. (2018). Royal Society of Chemistry.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
  • This compound. (n.d.). Biosynth.
  • Acetic acid-1-13C NMR Spectrum. (n.d.). SpectraBase.
  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
  • Acetic acid(64-19-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Pharmaceutical Fronts.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
  • methyl 5-amino-1-benzothiophene-2-carboxylate(20699-85-8) 1 h nmr. (n.d.). ChemicalBook.
  • 13C NMR Chemical Shift Table. (n.d.).
  • 13C | THF-d8 | NMR Chemical Shifts. (n.d.). NMRS.io.
  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). The Royal Society of Chemistry.
  • 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. (n.d.). National Institutes of Health.
  • 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. (n.d.). MySkinRecipes.

Sources

application of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid in cell-based studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigation of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid in Cell-Based Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

Benzothiophene and its derivatives represent a prominent class of sulfur-containing heterocyclic compounds that are the subject of intensive research in medicinal chemistry. This scaffold is a key structural component in numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The versatility of the benzothiophene ring system allows for structural modifications that can modulate its interaction with various biological targets. The compound this compound, featuring an acetic acid moiety, is structurally related to compounds known to possess anti-inflammatory and anticancer properties.[3][4] For instance, the acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors. This document provides a detailed guide for the initial cell-based characterization of this compound, focusing on its potential as an anti-inflammatory agent.

Hypothesized Mechanism of Action: Modulation of Inflammatory Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling cascades that regulate the expression of inflammatory mediators.[5][6] Based on the activities of structurally related molecules, we hypothesize that this compound may inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response.[5] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[5]

NF-kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Induces Transcription NFkB_IkB NF-κB/IκB (Inactive Complex) Test_Compound 2-(5-Methyl-1-benzothiophen -3-yl)acetic acid Test_Compound->IKK Inhibits? Experimental_Workflow Start Start: Prepare Compound Stock Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Determine_Conc Determine Non-Toxic Concentrations (IC50) Cytotoxicity->Determine_Conc Anti_Inflammatory Anti-inflammatory Assay (NO, Cytokine Measurement) Determine_Conc->Anti_Inflammatory Select Concentrations Mechanistic Mechanistic Study (NF-κB Reporter Assay) Anti_Inflammatory->Mechanistic Confirm Activity End End: Data Analysis Mechanistic->End

Figure 2: General experimental workflow for characterization.

Part 1: Cytotoxicity Assessment

Before assessing functional effects, it is crucial to determine the concentrations at which this compound is not cytotoxic. The MTT assay is a widely used colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. [7][8]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control 1.25 ± 0.08100%
0.1 1.22 ± 0.0797.6%
1 1.19 ± 0.0995.2%
10 1.15 ± 0.0692.0%
25 1.05 ± 0.0884.0%
50 0.65 ± 0.0552.0%
100 0.21 ± 0.0316.8%
Table 1: Example data from an MTT assay. Concentrations for subsequent experiments should be chosen well below the CC₅₀ value (e.g., ≤ 25 µM).

Part 2: Anti-inflammatory Activity Assessment

Once a non-toxic concentration range is established, the compound's ability to suppress inflammatory responses can be tested. A common in vitro model uses macrophages stimulated with LPS to induce an inflammatory state, characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines. [9]

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2, using a 24-well plate and seeding at a density of 2 x 10⁵ cells/well.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [10]4. Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control (No LPS) 2.5% ± 0.8%3.1% ± 1.2%1.5% ± 0.5%
LPS (1 µg/mL) 100%100%100%
LPS + Compound (1 µM) 88.2% ± 5.1%91.5% ± 6.3%94.2% ± 5.8%
LPS + Compound (10 µM) 55.7% ± 4.3%62.1% ± 4.9%68.7% ± 5.2%
LPS + Compound (25 µM) 28.4% ± 3.9%35.8% ± 4.1%41.3% ± 4.5%
Table 2: Example data demonstrating dose-dependent inhibition of inflammatory mediators.

Conclusion

This application note provides a comprehensive framework for the initial cell-based evaluation of this compound. By systematically assessing its cytotoxicity and its ability to modulate key inflammatory responses, researchers can effectively determine its potential as a novel therapeutic agent. The provided protocols are based on established methodologies for characterizing benzothiophene derivatives and can be adapted for further mechanistic studies to fully elucidate the compound's mode of action.

References

  • BenchChem. (2025). Cytotoxicity assays for modified benzothiophene compounds.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Myricoside.
  • Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Gao, H., et al. (2025). Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. International Journal of Molecular Sciences.
  • Kosmalski, T., et al. (n.d.). The dose-dependent curves for cytotoxicity of the thiazole and benzothiophene oxime ethers (24–27) on HeLa cells. ResearchGate.
  • Penthala, N. R., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLOS ONE.
  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Pharmaceuticals.
  • Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • Skorka-Maj, A., et al. (2021). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Molecules.
  • MySkinRecipes. (n.d.). 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid.
  • Biosynth. (n.d.). This compound.
  • Echemi. (n.d.). This compound.
  • Al-Obaidi, A. M. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • Gümüş, M., & Ozok, F. U. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences.
  • Constantin, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine.
  • Wati, K., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Food Research.
  • Enamine. (n.d.). This compound.
  • Choi, H. D., et al. (2009). 2-(5-Methyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online.
  • National Center for Biotechnology Information. (n.d.). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. PubChem.
  • Wang, Y., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry.
  • Wang, Z., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry.
  • Novak, M., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Le Corre, L., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules.

Sources

Application Notes and Protocols for the Derivatization of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, derivatives of 2-(1-benzothiophen-3-yl)acetic acid have shown promise as anti-inflammatory, analgesic, and anticancer agents. This guide provides a comprehensive framework for the strategic derivatization of a key analogue, 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, to generate a focused library of compounds for biological evaluation. We present detailed protocols for the synthesis of amide and ester derivatives, grounded in established chemical principles, alongside methodologies for their subsequent screening in relevant in vitro biological assays. The rationale behind structural modifications is discussed in the context of structure-activity relationship (SAR) principles to guide researchers in the logical design of novel chemical entities.

Introduction: The Benzothiophene Scaffold as a Target for Drug Discovery

Benzothiophene, a bicyclic system where a benzene ring is fused to a thiophene ring, is a versatile pharmacophore. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of drugs targeting a wide array of biological targets.[1] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature this core structure.

The acetic acid moiety at the 3-position of the benzothiophene ring provides a crucial chemical handle for derivatization. Modification of the terminal carboxylic acid function into esters or amides allows for a systematic exploration of the chemical space around the core scaffold. This strategy can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its:

  • Solubility and Lipophilicity: Affecting membrane permeability and bioavailability.

  • Target Binding: Introducing new hydrogen bond donors/acceptors or steric bulk to enhance affinity and selectivity for a biological target.

  • Metabolic Stability: Masking a metabolically liable carboxylic acid group.

This document focuses on this compound as the starting material. The methyl group at the 5-position serves as a subtle electronic and steric probe, and derivatization of the acetic acid side chain is a proven strategy for modulating biological activity.

Strategic Derivatization: Workflow and Rationale

The primary goal is to create a diverse yet focused library of amides and esters. The choice of amines and alcohols for derivatization should be guided by SAR principles to probe for key interactions with potential biological targets like cyclooxygenase (COX) enzymes or kinase active sites.

Overall Experimental Workflow

The process begins with the activation of the carboxylic acid, followed by coupling with a selected amine or alcohol. The resulting crude product is then purified and characterized before proceeding to a tiered biological screening cascade.

Workflow Start This compound Activation Carboxylic Acid Activation Start->Activation Amide_Coupling Amide Coupling Reaction Activation->Amide_Coupling Ester_Coupling Esterification Reaction Activation->Ester_Coupling Amine Amine Library Amine->Amide_Coupling Alcohol Alcohol Library Alcohol->Ester_Coupling Purification Purification (Column Chromatography) Amide_Coupling->Purification Ester_Coupling->Purification Characterization Structure Verification (NMR, MS) Purification->Characterization Screening Biological Screening Cascade Characterization->Screening Cytotoxicity Cytotoxicity Assay (MTT) Screening->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (COX-2, NO, TNF-α) Cytotoxicity->AntiInflammatory Hit_ID Hit Identification & SAR Analysis AntiInflammatory->Hit_ID

Caption: General workflow from starting material to biological hit identification.

Rationale for Amide and Ester Synthesis
  • Amide Derivatives: The amide bond is a stable, planar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Introducing various substituted amines allows for the exploration of steric and electronic effects. For example, coupling with aromatic amines can introduce π-stacking interactions, while aliphatic or cyclic amines can probe different pockets of a binding site.

  • Ester Derivatives: Esters are often employed as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can improve oral bioavailability. Alternatively, the ester group itself can be critical for target engagement. The choice of alcohol can modulate lipophilicity and steric bulk.

Synthetic Protocols and Characterization

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent to activate the carboxylic acid, and Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[3]

Amide_Coupling cluster_reactants Reactants cluster_products Products RCOOH Benzothiophene Acetic Acid Intermediate [Active O-Acylisourea Intermediate] RCOOH->Intermediate + EDC EDC EDC RNH2 Amine HOBt HOBt Amide Amide Product EDU EDU (Water-soluble urea) Intermediate->Amide + Amine (RNH2) + HOBt Intermediate->EDU

Caption: Amide synthesis using EDC/HOBt coupling.

Materials:

  • This compound (1.0 eq)

  • Selected amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Add the selected amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[4]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method for forming esters using a carbodiimide (like DCC or EDC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[7][8] It is particularly useful for coupling sterically hindered alcohols.

Materials:

  • This compound (1.0 eq)

  • Selected alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the selected alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Data for a Synthesized Library

The following table provides a hypothetical summary of characterization and initial biological screening data for a small library of derivatives. This illustrates how data can be organized to facilitate SAR analysis.

Compound ID Derivative Type R Group Yield (%) m.p. (°C) Cytotoxicity IC₅₀ (µM) COX-2 IC₅₀ (µM)
BT-Acid Carboxylic Acid-OH-138-140>10025.6
BT-Am1 Amide-NH-CH₂-Ph85155-15785.210.2
BT-Am2 Amide-N(CH₃)₂91112-114>10035.1
BT-Am3 Amide-NH-(4-F-Ph)82178-18060.51.5
BT-Es1 Ester-O-CH₂CH₃9375-77>10018.9
BT-Es2 Ester-O-CH(CH₃)₂8868-70>10022.4
Celecoxib -(Reference)-162-16445.00.04

Biological Evaluation Protocols

A tiered approach to screening is recommended. A primary cytotoxicity assay is essential to ensure that any observed activity in subsequent assays is not due to general toxicity.

Protocol 3: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]

Materials:

  • Human cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This colorimetric assay measures the peroxidase component of COX-2 activity. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12][13]

COX_Assay cluster_reaction COX-2 Peroxidase Activity PGG2 PGG₂ PGH2 PGH₂ PGG2->PGH2 Reduction COX2 COX-2 Enzyme PGG2->COX2 TMPD_ox Oxidized TMPD (Colored Product) TMPD_red Reduced TMPD (Colorless) TMPD_red->TMPD_ox Oxidation TMPD_red->COX2 COX2->TMPD_ox COX2->PGH2 Inhibitor Derivative (e.g., BT-Am3) Inhibitor->COX2 Inhibits

Caption: Principle of the colorimetric COX-2 inhibitor screening assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and a reference inhibitor (e.g., Celecoxib)

  • 96-well plate and microplate reader (590 nm)

Procedure:

  • In a 96-well plate, add 150 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of test compound dilutions (or vehicle control).

  • Add 10 µL of the COX-2 enzyme solution to each well.

  • Incubate the plate at 37 °C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Calculate the initial reaction velocity (rate of absorbance change) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[14]

Protocol 5: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (NO₂⁻), a stable breakdown product of NO, from lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). A decrease in nitrite production indicates potential anti-inflammatory activity.[15]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • Griess Reagent (Part A: Sulfanilamide, Part B: N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide synthase (nNOS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percent inhibition of NO production for each compound.

Protocol 6: TNF-α Inhibition Assay (ELISA)

This protocol quantifies the amount of pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) secreted by LPS-stimulated cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16]

Materials:

  • Human TNF-α ELISA Kit (contains pre-coated plates, detection antibody, standards, buffers, and substrate)

  • LPS-stimulated cell supernatant (as prepared in Protocol 5)

  • Microplate reader (450 nm)

Procedure:

  • Bring all ELISA kit reagents to room temperature.

  • Add 100 µL of standards and cell culture supernatants (from LPS-stimulated cells treated with test compounds) to the appropriate wells of the antibody-coated microplate.

  • Incubate for 2 hours at room temperature.

  • Wash the wells several times with the provided Wash Buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.

  • Wash the wells.

  • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the wells.

  • Add 100 µL of TMB Substrate Solution. A blue color will develop. Incubate for 15-20 minutes in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change to yellow.

  • Measure the absorbance at 450 nm immediately.

  • Calculate the TNF-α concentration from the standard curve and determine the percent inhibition for each compound.

Conclusion and Future Directions

This guide outlines a robust and logical approach to the derivatization of this compound and the subsequent evaluation of its new analogues. The protocols provided are standard, validated methods in medicinal chemistry and pharmacology. Analysis of the data, such as that presented in the illustrative table, will allow for the establishment of preliminary structure-activity relationships. For example, the hypothetical data suggests that an amide with an electron-withdrawing group on an aromatic ring (BT-Am3) significantly enhances COX-2 inhibitory activity compared to the parent acid or other derivatives. Such insights are critical for guiding the next cycle of drug design, leading to the synthesis of more potent and selective compounds for further preclinical development.

References

  • Synthesis, characterization of novel benzothiophene. (n.d.). MJM. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2018). Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • protocols.io. (2023). MTT assay protocol. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]

  • The Pharma Innovation. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemCatChem. [Link]

  • Masih, P., et al. (2024). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. The Journal of biological chemistry. [Link]

  • PubChem. (n.d.). Acetamide, N-(2-(5-methoxybenzo(b)thien-3-yl)ethyl)-. [Link]

  • Scribd. (n.d.). Steglich Esterification. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Application Notes and Protocols: Investigating 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] The structural versatility of the benzothiophene nucleus allows for the synthesis of diverse molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] Several commercially available drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, feature a benzothiophene core, highlighting the clinical relevance of this scaffold.[4]

This document provides a detailed guide for researchers and drug development professionals on the investigation of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (CAS No: 1735-12-2)[5][6] within a drug discovery pipeline. Given the established anti-inflammatory potential of related structures,[7] these application notes will focus on protocols to elucidate the compound's potential as a modulator of inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Compound Profile: this compound

PropertyValueSource
CAS Number 1735-12-2[5][6]
Molecular Formula C₁₁H₁₀O₂S[5][6]
Molecular Weight 206.26 g/mol [5][6]
Chemical Structure CC1=CC2=C(C=C1)SC=C2CC(=O)O[5]

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8][9] There are two primary isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible during inflammatory processes.[8] Selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[10]

The following protocols are designed to investigate whether this compound can inhibit COX enzymes and subsequently reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[11]

Experimental Workflow for a Preliminary Anti-inflammatory Assessment

The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound.

G cluster_0 In Vitro Screening Cascade A Compound Preparation and Solubilization B COX-1 and COX-2 Inhibition Assays (Cell-Free) A->B Initial target engagement C Cell-Based Assay for PGE2 Production B->C Cellular efficacy confirmation D Cytotoxicity Assessment C->D Assess therapeutic window E Data Analysis and Hit Validation D->E Synthesize all data

Caption: A streamlined workflow for the in vitro screening of this compound.

Detailed Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against purified ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • This compound

  • Positive controls (e.g., Diclofenac, Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive controls to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test compound or positive control at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to monitor the oxidation of TMPD.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Diclofenac (Reference)~0.06~0.40~0.15[8]
Celecoxib (Reference)>10~0.04>250
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This protocol measures the ability of this compound to inhibit the production of PGE2 in a cellular context, for example, using a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[13]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[13]

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include vehicle-treated and unstimulated controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • PGE2 Quantification: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.[11][14]

  • Data Analysis: Generate a standard curve and determine the PGE2 concentration in each sample. Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated control.

Visualization of the PGE2 Synthesis Pathway:

G cluster_0 PGE2 Biosynthesis Pathway A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandin H2 (PGH2) B->C COX-1 / COX-2 (Potential target of This compound) D Prostaglandin E2 (PGE2) C->D PGE Synthases

Sources

laboratory methods for assessing the purity of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analytical methodologies required for the purity determination of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, a critical quality attribute for its application in research and drug development.

Introduction: The Imperative for Purity in API Development

This compound is a benzothiophene derivative with a structure lending itself to potential pharmaceutical applications. As with any Active Pharmaceutical Ingredient (API), establishing its purity profile is a non-negotiable aspect of quality control and regulatory compliance.[1][2][3] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[4] These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, or degradation products formed during manufacturing and storage.[5][6]

This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the essential . It moves beyond mere procedural descriptions to explain the scientific rationale behind method selection and parameter optimization, ensuring a self-validating and trustworthy analytical workflow.

Physicochemical Profile and Analytical Strategy

Before delving into specific protocols, understanding the molecule's characteristics is paramount for methodological design.

  • Structure: C₁₁H₁₀O₂S[7][8]

  • Key Features: A UV-active benzothiophene core, a carboxylic acid functional group, and a methyl substituent.

  • Implications for Analysis:

    • The aromatic benzothiophene ring system provides a strong chromophore, making UV-based detection in liquid chromatography highly effective.

    • The carboxylic acid group imparts polarity and acidity, dictating choices for chromatographic mobile phase and ruling out direct Gas Chromatography (GC) analysis due to low volatility.[9][10]

    • The overall structure is well-suited for reverse-phase High-Performance Liquid Chromatography (HPLC), which serves as the cornerstone of purity assessment.[5][11]

A robust purity assessment relies on an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles to provide a comprehensive impurity profile.

Analytical_Workflow cluster_0 Initial Analysis & Purity cluster_1 Impurity Investigation cluster_2 Complementary & Final Report Sample API Sample Received HPLC_Test Perform RP-HPLC Analysis (Purity & Related Substances) Sample->HPLC_Test SST_Check System Suitability Pass? HPLC_Test->SST_Check SST_Check->HPLC_Test No, Re-evaluate System Purity_Check Purity & Impurities Meet Specification? SST_Check->Purity_Check Yes Unknown_Peak Unknown Peak > Threshold? Purity_Check->Unknown_Peak No GC_Test Perform Headspace GC (Residual Solvents) Purity_Check->GC_Test Yes LCMS_ID Identify with LC-MS Unknown_Peak->LCMS_ID Yes Unknown_Peak->GC_Test No NMR_ID Isolate & Elucidate with NMR LCMS_ID->NMR_ID If necessary Final_Report Generate Certificate of Analysis (CoA) NMR_ID->Final_Report NMR_Identity Confirm Identity with NMR GC_Test->NMR_Identity NMR_Identity->Final_Report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical research, can be a challenging process. Achieving high yields and purity requires careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide provides a comprehensive resource to navigate the common pitfalls and optimize the synthesis of this important compound.

A robust and reproducible method for the synthesis of this compound involves a three-step process starting from 4-methylthiophenol and ethyl 4-chloroacetoacetate. This pathway includes an initial S-alkylation, followed by an intramolecular cyclization to form the benzothiophene ring, and concluding with the hydrolysis of the resulting ester to the final carboxylic acid product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Step 1: Low yield of ethyl 2-((4-methylphenyl)thio)-3-oxobutanoate 1. Incomplete deprotonation of 4-methylthiophenol: The base used may not be strong enough or may have degraded. 2. Side reactions: Oxidation of the thiophenol to a disulfide can occur, especially in the presence of air. 3. Poor quality of reagents: The 4-methylthiophenol or ethyl 4-chloroacetoacetate may be impure.1. Base selection: Use a strong, non-nucleophilic base like sodium ethoxide or potassium carbonate. Ensure the base is fresh and handled under anhydrous conditions. 2. Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Reagent purity: Use freshly distilled or purified reagents. Check the purity of starting materials by TLC or NMR before use.
Step 2: Low yield of ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate 1. Inefficient cyclization: The cyclizing agent may not be effective, or the reaction temperature may be too low. 2. Formation of side products: Dehydration or polymerization of the starting material or product can occur under harsh acidic conditions.1. Cyclizing agent: Polyphosphoric acid (PPA) or a strong protic acid like sulfuric acid is typically effective. Ensure the PPA is of good quality and adequately heated to ensure viscosity allows for proper mixing. 2. Reaction conditions: Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid over-heating or prolonged reaction times that can lead to decomposition.
Step 3: Incomplete hydrolysis of the ester 1. Insufficient base or acid: The concentration of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) may be too low. 2. Steric hindrance: The ester group may be sterically hindered, requiring more forcing conditions for hydrolysis.1. Reagent concentration: Increase the concentration of the base or acid used for hydrolysis. 2. Reaction conditions: Increase the reaction temperature and/or prolong the reaction time. The use of a co-solvent like methanol or ethanol can improve solubility and aid hydrolysis[1].
Final Product is Impure 1. Incomplete reactions: Presence of unreacted starting materials or intermediates. 2. Side products: Formation of undesired isomers or byproducts from any of the reaction steps.1. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective for purifying the final product. Column chromatography can be used if recrystallization is not sufficient. 2. Reaction monitoring: Use TLC or HPLC to monitor the completion of each reaction step before proceeding to the next.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high overall yield?

A1: The intramolecular cyclization (Step 2) is often the most critical step. The efficiency of this reaction directly impacts the formation of the desired benzothiophene core. Careful control of the reaction temperature and the choice and quality of the cyclizing agent are paramount for maximizing the yield of the ester intermediate.

Q2: I am observing a significant amount of a disulfide byproduct in the first step. How can I prevent this?

A2: The formation of a disulfide from 4-methylthiophenol is due to oxidation. To minimize this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, using deoxygenated solvents can further reduce the chances of oxidation.

Q3: Can I use a different starting material instead of ethyl 4-chloroacetoacetate?

A3: Yes, other 4-haloacetoacetates, such as ethyl 4-bromoacetoacetate, can also be used. The choice may depend on availability and reactivity, with the bromo derivative being potentially more reactive but also more expensive.

Q4: My final product has a brownish color. How can I decolorize it?

A4: A brownish color often indicates the presence of impurities. Recrystallization is the most effective method for purification and decolorization. If the color persists after recrystallization, treatment with activated charcoal during the recrystallization process can help remove colored impurities.

Q5: What analytical techniques are recommended for monitoring the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of each step. For more quantitative analysis and to check the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 4-Methylthiophenol 4-Methylthiophenol Intermediate_1 Ethyl 2-((4-methylphenyl)thio)-3-oxobutanoate 4-Methylthiophenol->Intermediate_1 Base (e.g., NaOEt) Ethanol Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate->Intermediate_1 Base (e.g., NaOEt) Ethanol Intermediate_2 Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate Intermediate_1->Intermediate_2 PPA or H₂SO₄ Heat Final_Product This compound Intermediate_2->Final_Product Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-((4-methylphenyl)thio)-3-oxobutanoate

This step involves the S-alkylation of 4-methylthiophenol with ethyl 4-chloroacetoacetate.

Materials:

  • 4-Methylthiophenol

  • Ethyl 4-chloroacetoacetate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 4-methylthiophenol dropwise at room temperature.

  • After the addition is complete, add ethyl 4-chloroacetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Synthesis of Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate

This step involves the intramolecular cyclization of the product from Step 1 to form the benzothiophene ring.

Materials:

  • Ethyl 2-((4-methylphenyl)thio)-3-oxobutanoate

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to approximately 80-90 °C.

  • Add ethyl 2-((4-methylphenyl)thio)-3-oxobutanoate dropwise to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for the time determined by TLC monitoring.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is the hydrolysis of the ester to the desired carboxylic acid.

Materials:

  • Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate

  • Sodium hydroxide (or potassium hydroxide)

  • Methanol or ethanol

  • Water

  • Concentrated hydrochloric acid

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate in a mixture of methanol (or ethanol) and a solution of sodium hydroxide in water[1].

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a low pH with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualization of the Reaction Pathway

Reaction_Pathway Start 4-Methylthiophenol + Ethyl 4-chloroacetoacetate Step1 Step 1: S-Alkylation Base (e.g., NaOEt) Ethanol Start->Step1 Intermediate1 Ethyl 2-((4-methylphenyl)thio)-3-oxobutanoate Step1->Intermediate1 Step2 Step 2: Cyclization PPA or H₂SO₄ Heat Intermediate1->Step2 Intermediate2 Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate Step2->Intermediate2 Step3 Step 3: Hydrolysis Base (e.g., NaOH) Acid (e.g., HCl) Intermediate2->Step3 Product This compound Step3->Product

Caption: Step-by-step reaction pathway for the synthesis.

References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 2022. [Link]

  • 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E, 2009. [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 2024. [Link]

Sources

Technical Support Center: Purification of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of the crude product is highly dependent on the synthetic route employed. However, common impurities can generally be categorized as:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the benzothiophene ring or the acetic acid side chain.

  • Reaction Byproducts: Side reactions can lead to structurally related molecules, such as isomers or over-alkylated products. For instance, in syntheses involving cyclization, isomeric benzothiophenes might form.[1]

  • Neutral Organic Impurities: These are non-acidic compounds that do not possess the carboxylic acid functional group and are often remnants from earlier synthetic steps.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, DMF, ethanol) may be present in the crude solid.[2][3]

Q2: What is the most effective overall strategy for purifying this compound?

A2: For a solid carboxylic acid like this compound, a multi-step purification strategy is most effective. The recommended sequence is:

  • Acid-Base Extraction: This is a powerful first step to separate the acidic target compound from any neutral or basic impurities.[4][5] It leverages the differential solubility of the compound and its salt form.[4][6]

  • Recrystallization: Following extraction, recrystallization is used to remove impurities that have similar acidity but different solubility profiles in a chosen solvent system. This step is crucial for obtaining a highly crystalline and pure final product.[7]

  • Column Chromatography: This technique is typically reserved for situations where acid-base extraction and recrystallization fail to separate closely related impurities.[5]

The following diagram illustrates this general workflow.

G crude Crude Solid (Mixture of Acidic Product + Impurities) abe Acid-Base Extraction crude->abe Dissolve in Organic Solvent Wash with Aqueous Base recryst Recrystallization abe->recryst Acidify Aqueous Layer Isolate Precipitated Acid pure Pure Crystalline Product [this compound] recryst->pure Dissolve in Hot Solvent Cool Slowly to Crystallize

Caption: General purification workflow for the target compound.

Q3: Can you explain the mechanism of acid-base extraction for this specific molecule?

A3: Certainly. Acid-base extraction exploits the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[4][6][8]

  • Deprotonation (Extraction): The crude product is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). This organic solution is then washed with a dilute aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[6][8] The base deprotonates the carboxylic acid group of this compound, forming the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[4]

  • Separation: The two layers are separated using a separatory funnel. The organic layer containing neutral impurities is discarded (or processed separately if it contains other valuable components).

  • Protonation (Recovery): The aqueous layer, containing the sodium salt of your product, is cooled in an ice bath and re-acidified by slowly adding a strong acid like hydrochloric acid (HCl) until the solution is acidic (pH < 2).[5][7] This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a solid.[5][8]

  • Isolation: The precipitated solid is then collected by suction filtration, washed with cold water to remove any residual salts, and dried.[6]

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] For benzothiophene derivatives and arylalkanoic acids, common choices include:

  • Mixed Solvent Systems: An alcohol/water mixture (e.g., ethanol/water, isopropanol/water) is often effective.[10] The compound is dissolved in the minimum amount of the hot alcohol ("good" solvent), and water ("anti-solvent") is added dropwise until the solution becomes faintly cloudy, indicating saturation. The solution is then reheated to clarify and cooled slowly.

  • Single Solvent Systems: Solvents like glacial acetic acid, toluene, or ethanol can also be used.[2][11]

Solvent Selection Table

Solvent System Rationale & Use Case
Ethanol/Water Good for moderately polar compounds. Provides a wide polarity range to fine-tune solubility.
Isopropanol/Water Similar to ethanol/water, often used in industrial processes.[10]
Toluene A good choice for aromatic compounds, but its high boiling point must be lower than the compound's melting point to prevent oiling out.

| Glacial Acetic Acid | Can be effective for carboxylic acids due to hydrogen bonding, but can be difficult to remove completely.[11] |

Troubleshooting Guide

Recrystallization Problems
Q: My product is "oiling out" as a liquid instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, often because the solution is supersaturated or the solvent's boiling point is too high.[12] Here’s how to fix it:

  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent if using a mixed system) to decrease the saturation point.[10][13]

  • Lower the Saturation Temperature: Ensure the solution is not supersaturated when cooling begins. After dissolving the compound in the minimum amount of boiling solvent, add a slight excess of the same solvent (1-5%) before allowing it to cool.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.

Q: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A: Failure to crystallize is usually due to either oversaturation (too little solvent) or, more commonly, the solution not being saturated enough (too much solvent).[14] If the solution is indeed saturated, you can induce crystallization using these methods:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][14]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for crystallization to begin.[10][14]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.[13]

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[14]

Caption: Troubleshooting logic for common recrystallization issues.

Q: My final yield after recrystallization is very low. What went wrong?

A: A low yield can result from several factors during the crystallization process:[13]

  • Using Excessive Solvent: This is the most common cause. Too much solvent will retain a significant amount of your product in the solution (the "mother liquor") even after cooling. Use only the minimum amount of hot solvent required for complete dissolution.[10]

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), significant loss can occur. Ensure the funnel and receiving flask are pre-heated and the filtration is performed quickly.

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of the product. Always wash the crystals with a small amount of ice-cold solvent.

Chromatography Problems
Q: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation?

A: Streaking or "tailing" of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase, leading to poor elution behavior.[5]

Solution: To suppress this interaction and achieve a sharp, well-defined spot, add a small amount (0.5–2%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent (mobile phase).[5] This ensures that the compound remains fully protonated and elutes as a single species, dramatically improving the chromatography.

Recommended Mobile Phase for Chromatography

Solvent System Modifier Typical Ratio Use Case
Hexane / Ethyl Acetate Acetic Acid 70:30 + 1% AcOH Standard system for separating moderately polar compounds.

| Dichloromethane / Methanol | Acetic Acid | 95:5 + 1% AcOH | For more polar impurities that require a stronger eluent. |

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[5] Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that evolves. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid is extracted.[5] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until gas evolution ceases and the solution becomes strongly acidic (test with pH paper, target pH ~1-2). The product will precipitate as a solid.[5]

  • Isolation: Collect the white/off-white solid by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a desiccator for final drying.

Protocol 2: Purification via Recrystallization
  • Solvent Addition: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) portion-wise.

  • Dissolution: Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.

References
  • University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • California State University, Stanislaus. (n.d.). Acid-Base Extraction. CSU Stanislaus Chemistry. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Quora. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Université de Rennes. (n.d.). Guide for crystallization. Université de Rennes. [Link]

  • MDPI. (2022). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Innovare Academic Sciences. [Link]

  • PubMed Central. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. National Library of Medicine. [Link]

  • National Institutes of Health. (n.d.). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. MySkinRecipes. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(1-Benzothiophen-5-yloxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US4142054A - Process for preparing arylalkanoic acid derivatives.
  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • ChemSynthesis. (n.d.). 2-[2-(methylsulfamoyl)-1-benzothiophen-3-yl]acetic acid. ChemSynthesis. [Link]

  • MDPI. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. MDPI. [Link]

  • Asian Publication Corporation. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2015). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. ResearchGate. [Link]

  • Axios Research. (n.d.). 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. Axios Research. [Link]

  • Google Patents. (n.d.). Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid.
  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Sci-Hub. (2011). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E Structure Reports Online. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of this compound in in vitro settings. Given its chemical structure—a hydrophobic benzothiophene core and an ionizable carboxylic acid group—solubility can be a significant hurdle. This guide provides a series of troubleshooting steps and frequently asked questions to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The compound's structure presents a dual nature. The large, nonpolar benzothiophene group is hydrophobic, leading to poor solubility in aqueous media. Conversely, the carboxylic acid group is ionizable. At a pH above its pKa, the carboxylic acid deprotonates to a carboxylate, which is more polar and can improve aqueous solubility.[1][2]

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into aqueous buffer or cell culture media?

A2: This is a common issue known as "crashing out."[3] Your compound is likely highly soluble in the 100% DMSO stock. However, when this is diluted into an aqueous environment, the overall solvent polarity increases dramatically. The compound's low aqueous solubility limit is quickly exceeded, causing it to precipitate.[4][5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The safe concentration of DMSO is cell-type dependent.[6] Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines, with 0.1% being even safer.[6][7] Higher concentrations can induce cytotoxicity, affect cell differentiation, and interfere with experimental results.[7][8][9] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.[5]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, for ionizable compounds like this one, pH adjustment is a primary strategy for enhancing aqueous solubility. By raising the pH of the aqueous medium above the compound's pKa, you can deprotonate the carboxylic acid, forming a more soluble salt. However, it is crucial to ensure the final pH is compatible with your assay system (e.g., cell viability, enzyme activity).[10]

II. Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Root Cause: The compound has poor aqueous solubility, and the addition of the DMSO stock to the aqueous medium creates a solution that is supersaturated, leading to precipitation.

Solution Pathway:

Step 1: Optimize DMSO Concentration

  • Action: Keep the final DMSO concentration in your assay as low as possible, ideally ≤0.5%.[6][7]

  • Rationale: Minimizing the DMSO concentration reduces its potential off-target effects and cytotoxicity.[8][11]

Step 2: Modify the Dilution Method

  • Action: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a serial dilution approach. Alternatively, add the DMSO stock to a small volume of media first, vortex, and then add this to the remaining media.[4][5]

  • Rationale: This can help to avoid localized high concentrations of the compound that can trigger precipitation.

Step 3: Pre-condition the Media

  • Action: Add the same volume of DMSO that your compound is dissolved in to your media before adding your compound stock.

  • Rationale: This method, sometimes called "spiking," can help to maintain the solubility of the compound by preventing a sudden, drastic change in solvent composition.[5]

Issue 2: Low Apparent Solubility in Aqueous Buffers

Root Cause: The intrinsic solubility of the neutral form of the compound is very low in aqueous solutions due to its hydrophobic benzothiophene core.

Solution Pathway:

Step 1: pH Adjustment

  • Action: Prepare your aqueous buffer at a pH that is 1-2 units above the predicted pKa of the carboxylic acid group (typically around 4-5). A buffer at pH 7.4 is often sufficient.

  • Rationale: Increasing the pH deprotonates the carboxylic acid, forming the more soluble carboxylate salt.[][13] This is a fundamental principle for solubilizing acidic compounds.

Step 2: Use of Co-solvents

  • Action: If pH adjustment alone is insufficient, consider the use of a water-miscible organic co-solvent in your final assay medium.

  • Rationale: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[]

Step 3: Employ Solubilizing Excipients

  • Action: For challenging cases, non-ionic surfactants or cyclodextrins can be used.

  • Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[14][15][16] Non-ionic surfactants are generally preferred due to their lower toxicity in in vitro systems.[15][17]

Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Stock Solution
  • Initial Dissolution: Dissolve this compound in a minimal amount of 0.1 M NaOH.

  • Dilution: Dilute the solution with your desired aqueous buffer (e.g., PBS, pH 7.4) to the final stock concentration.

  • Verification: Check the pH of the final stock solution and adjust if necessary with dilute HCl or NaOH.[10]

  • Filtration: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

Protocol 2: Serial Dilution for Working Solutions in Cell Culture
  • High-Concentration Stock: Prepare a 10-50 mM stock solution of the compound in 100% DMSO.

  • Intermediate Dilution (in DMSO): Perform serial dilutions of the high-concentration stock in 100% DMSO to create a range of concentrations.

  • Final Dilution (in Media): Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to your cell culture media to achieve the final desired concentrations. Ensure the final DMSO concentration remains below your predetermined toxicity threshold (e.g., 0.5%).[5]

Data Presentation

Table 1: Recommended Starting Solvents and Maximum Tolerated DMSO Concentrations

Solvent/SystemRecommended UseProsCons
DMSO Primary stock solutionsHigh solubility for many organic compounds.Can be toxic to cells at >0.5% (v/v).[7] May interfere with some assays.[8]
Ethanol Alternative primary stockLess toxic than DMSO for some cell lines.May not solubilize the compound as effectively as DMSO.
Aqueous Buffers (pH > 7) Working solutionsPhysiologically relevant.Limited solubility of the compound.
Co-solvent Systems Working solutions for poorly soluble compoundsCan significantly increase solubility.May have their own biological effects.
Surfactant Formulations For highly insoluble compoundsCan achieve higher apparent concentrations.Potential for cell toxicity and assay interference.[14]
Visualizations

Diagram 1: Decision Workflow for Solubilizing this compound

G start Start: Need to solubilize compound stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous medium stock_prep->dilution precipitate Precipitation observed? dilution->precipitate no_precipitate No precipitation precipitate->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes yes_precipitate Yes no_precipitate_edge No ph_adjust Adjust pH of aqueous medium to > 7.0 troubleshoot->ph_adjust retest_precipitate1 Precipitation still observed? ph_adjust->retest_precipitate1 retest_precipitate1->no_precipitate No cosolvent Add co-solvent (e.g., Ethanol) to medium retest_precipitate1->cosolvent Yes retest_precipitate2 Precipitation still observed? cosolvent->retest_precipitate2 retest_precipitate2->no_precipitate No surfactant Consider non-ionic surfactant (e.g., Tween 80) retest_precipitate2->surfactant Yes

Caption: A step-by-step decision tree for addressing solubility issues.

Diagram 2: Principle of pH-Dependent Solubility

G cluster_0 Addition of Base (e.g., NaOH) cluster_1 Addition of Acid (e.g., HCl) compound_low_ph compound_low_ph compound_high_ph compound_high_ph compound_low_ph:f1->compound_high_ph:f1 + OH- equilibrium compound_low_ph->equilibrium compound_high_ph:f1->compound_low_ph:f1 + H+ equilibrium->compound_high_ph

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References
  • Quora. (2017-08-03). What effects does DMSO have on cell assays?[Link]

  • National Institutes of Health (NIH). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. [Link]

  • ResearchGate. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. [Link]

  • National Institutes of Health (NIH). (2024-12-16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • PubMed. (2019-03-15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]

  • PubMed Central. (2023-11-29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ResearchGate. (2018-10-01). The Role of Non-Ionic Surfactants in Solubilization and Delivery of Sparingly Soluble Drug Naproxen Sodium (NS): A Case Study. [Link]

  • National Institutes of Health (NIH). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • National Institutes of Health (NIH). (2025-02-17). Fast Release of Carboxylic Acid inside Cells. [Link]

  • Protocol Online. (2012-08-09). Reagent used to adjust pH of cell culture media. [Link]

  • ResearchGate. (2014-04-07). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

  • ResearchGate. (2013-11-28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • ResearchGate. (2014-07-31). How to enhance drug solubility for in vitro assays?[Link]

  • PubChem. 2-(5-Chloro-1-benzothiophen-3-yl)acetic acid | C10H7ClO2S | CID 205058. [Link]

  • ResearchGate. (2024-06-06). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • UNT Digital Library. (2025-12-15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ChemSynthesis. 2-[2-(methylsulfamoyl)-1-benzothiophen-3-yl]acetic acid. [Link]

  • National Institutes of Health (NIH). (2025-07-29). Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. [Link]

  • PubChem. 2-(1-Benzothiophen-6-yl)acetic acid | C10H8O2S | CID 590329. [Link]

  • Aragen Life Sciences. (2021-09-30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChem. 2-(1-Benzothiophen-5-yloxy)acetic acid | C10H8O3S | CID 84675978. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Reddit. (2019-04-18). Isolation of a Carboxylic acid. [Link]

  • MySkinRecipes. 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability of this compound in solution and troubleshooting potential degradation issues. The following information is structured to anticipate and address the common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, the primary factors that can compromise the stability of this compound include pH, exposure to light (photodegradation), elevated temperatures (thermal degradation), and the presence of oxidizing agents. The benzothiophene core, particularly the sulfur atom, and the acetic acid side chain are the most likely sites for degradation.

Q2: What are the initial signs that my solution of this compound is degrading?

A2: Visual indicators of degradation can include a change in color or the formation of precipitates in your solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent oxidation. The optimal pH for storage should be determined experimentally, but starting with a slightly acidic to neutral pH is a reasonable precaution.

Q4: Can I anticipate the likely degradation products of this compound?

A4: While experimental identification is crucial, we can hypothesize potential degradation products based on the molecule's structure. Key transformations may include oxidation of the sulfur atom to a sulfoxide or sulfone, cleavage of the thiophene ring, or decarboxylation of the acetic acid side chain. These potential pathways are further detailed in the troubleshooting section of this guide.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

If you are observing unexpected peaks in your HPLC chromatogram, it is likely that your sample of this compound has started to degrade. The following guide will help you to systematically investigate the cause.

Step-by-Step Troubleshooting Protocol:

  • System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with a freshly prepared standard of this compound. This will confirm that the unexpected peaks are not artifacts from the system itself.

  • Forced Degradation Study: To identify the conditions causing the degradation, perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation.[1] This will help in understanding the degradation pathways and in developing a stability-indicating analytical method.

  • Data Analysis and Interpretation: Analyze the chromatograms from the stressed samples. The appearance of new peaks will correspond to degradation products formed under specific stress conditions.

Experimental Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose Aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose Aliquots photo Photolytic Stress (UV/Vis light) prep->photo Expose Aliquots hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples pathway Identify Degradation Pathways hplc->pathway method Develop Stability- Indicating Method hplc->method Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (H₂O₂) ring_cleavage Thiophene Ring Cleavage Products parent->ring_cleavage Strong Oxidation decarboxylation Decarboxylation Product parent->decarboxylation Acid/Base Catalysis, Heat photo_isomers Photo-isomers/Rearrangement Products parent->photo_isomers UV/Vis Light sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

Explanation of Pathways:

  • Oxidative Degradation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which would lead to the formation of the corresponding sulfoxide and subsequently the sulfone. More aggressive oxidation could lead to the cleavage of the thiophene ring.

  • Hydrolytic Degradation: Under acidic or basic conditions, particularly when heated, the acetic acid side chain may undergo decarboxylation.

  • Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization or other molecular rearrangements.

Analytical Method Development

A robust, stability-indicating analytical method is essential for accurately assessing the stability of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used technique for this purpose.

Key Considerations for Method Development:

  • Column Selection: A C18 column is a good starting point for retaining this relatively nonpolar molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric benzothiophene ring system. The detection wavelength should be set at the λmax of the parent compound. Mass spectrometry (LC-MS) can be invaluable for identifying the mass of degradation products, which aids in structure elucidation. [2]

References

  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Rajeshwari, P. M., & Kumar, P. S. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1284. [Link]

  • Eaton, D. C. (1989). Forced degradation studies. In Pharmaceutical Stress Testing (pp. 1-2). Informa Healthcare.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • RSC Publishing. (n.d.). Analytical Methods. [Link]

Sources

identifying common byproducts in 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. This document provides in-depth, field-proven insights into the most common synthetic routes, potential pitfalls, and strategies for obtaining a high-purity final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including aldose reductase inhibitors like Zopolrestat.[1][2] Achieving high purity of this intermediate is critical for the successful downstream synthesis of active pharmaceutical ingredients (APIs). This guide focuses on identifying and mitigating common byproducts in two primary synthetic pathways: the Willgerodt-Kindler reaction and the Friedel-Crafts acylation route.

Part 1: Troubleshooting the Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful method for converting aryl methyl ketones to the corresponding aryl-acetic acids.[3][4] In the context of this compound synthesis, the starting material is typically 3-acetyl-5-methyl-1-benzothiophene. The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is a mixture and shows unexpected amide peaks in the NMR and IR spectra. What is the likely byproduct?

Answer: The most common byproduct in the Willgerodt-Kindler synthesis of aryl-acetic acids is the corresponding 2-(5-methyl-1-benzothiophen-3-yl)acetamide .

  • Causality: The Willgerodt-Kindler reaction initially forms a thioamide, which is then hydrolyzed to the carboxylic acid.[4] Incomplete hydrolysis or a competing hydrolysis pathway of the intermediate thioamide can lead to the formation of the corresponding amide.[3] The presence of ammonia (if used in the original Willgerodt reaction) or water during the work-up can facilitate this side reaction.

  • Identification:

    • ¹H NMR: Look for a broad singlet corresponding to the -NH₂ protons, typically downfield. The chemical shift of the alpha-protons (-CH₂-) may also be slightly different from the carboxylic acid.

    • IR Spectroscopy: The presence of two distinct N-H stretching bands around 3350-3180 cm⁻¹ and a strong C=O stretching band for the amide I around 1650 cm⁻¹ are indicative of the amide byproduct. This will be different from the broad O-H stretch of the carboxylic acid.

    • LC-MS: The amide will have a different retention time and a molecular weight corresponding to C₁₁H₁₁NOS.

  • Troubleshooting & Mitigation:

    • Ensure Complete Hydrolysis: Prolong the hydrolysis step (e.g., by increasing the reaction time or temperature with aqueous base) to ensure the complete conversion of the intermediate thioamide and any formed amide to the carboxylate salt.

    • Acidic Work-up: A final acidic work-up is crucial to protonate the carboxylate and precipitate the desired carboxylic acid.

Question 2: My reaction yield is low, and I've isolated a significant amount of a sulfur-containing compound that is not my final product. What could it be?

Answer: It is highly likely that you have isolated the intermediate 2-(5-methyl-1-benzothiophen-3-yl)thioacetamide .

  • Causality: The Kindler modification of the Willgerodt reaction utilizes elemental sulfur and a secondary amine (like morpholine) to form a thioamide intermediate.[3][4] Insufficient hydrolysis conditions (e.g., too mild, too short, or insufficient water) will result in the incomplete conversion of this thioamide to the final carboxylic acid.

  • Identification:

    • Appearance: Thioamides are often colored solids.

    • ¹H NMR: The chemical shifts of the protons adjacent to the thioamide group will differ from those of the carboxylic acid.

    • LC-MS: The thioamide will have a molecular weight corresponding to C₁₁H₁₁NS₂.

  • Troubleshooting & Mitigation:

    • Re-subject to Hydrolysis: The isolated thioamide can be subjected to more stringent hydrolysis conditions (e.g., refluxing with a strong base like NaOH or KOH in a water/alcohol mixture) to convert it to the desired carboxylic acid.

    • Optimize Initial Hydrolysis: For future runs, increase the concentration of the base, the reaction temperature, or the reaction time for the hydrolysis step.

Question 3: I have unreacted starting material, 3-acetyl-5-methyl-1-benzothiophene, in my final product. How can I remove it?

Answer: Unreacted starting material can often be carried through the work-up.

  • Causality: The Willgerodt-Kindler reaction can be slow and may not go to completion, especially if the reaction temperature is not optimal or the reaction time is too short.

  • Identification:

    • TLC: Compare the crude product with a standard of the starting material.

    • ¹H NMR: The characteristic singlet for the acetyl methyl protons will be present.

  • Troubleshooting & Mitigation:

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time to drive the reaction to completion. The use of a higher-boiling amine or solvent can facilitate this.

    • Purification: The unreacted ketone can be separated from the acidic product by an acid-base extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or NaOH). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while the neutral ketone will remain in the organic layer. Acidification of the aqueous layer will then precipitate the pure product.

Workflow for Willgerodt-Kindler Reaction and Troubleshooting

Willgerodt_Kindler_Workflow cluster_reaction Willgerodt-Kindler Reaction cluster_hydrolysis Hydrolysis cluster_troubleshooting Troubleshooting & Purification start 3-acetyl-5-methyl- 1-benzothiophene reaction Sulfur, Morpholine (or other amine) start->reaction thioamide Intermediate: 2-(5-methyl-1-benzothiophen-3-yl)thioacetamide reaction->thioamide hydrolysis Aqueous Base (e.g., NaOH, KOH) thioamide->hydrolysis crude_product Crude Product Mixture hydrolysis->crude_product analysis Analysis (NMR, LC-MS, IR) crude_product->analysis byproduct1 Byproduct: Amide analysis->byproduct1 Incomplete hydrolysis byproduct2 Byproduct: Unreacted Thioamide analysis->byproduct2 Insufficient hydrolysis byproduct3 Byproduct: Unreacted Ketone analysis->byproduct3 Incomplete reaction purification Acid-Base Extraction & Recrystallization byproduct1->purification byproduct2->purification byproduct3->purification final_product Pure 2-(5-Methyl-1-benzothiophen- 3-yl)acetic acid purification->final_product

Caption: Troubleshooting workflow for the Willgerodt-Kindler synthesis.

Part 2: Troubleshooting the Friedel-Crafts Acylation Pathway

An alternative route to this compound involves an initial Friedel-Crafts acylation of 5-methyl-1-benzothiophene, followed by conversion of the resulting ketone to the acetic acid. A common approach is the use of chloroacetyl chloride in the presence of a Lewis acid catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My NMR spectrum shows two distinct sets of aromatic protons and two different methylene singlets. What is the cause?

Answer: You likely have a mixture of regioisomers: the desired 2-chloro-1-(5-methyl-1-benzothiophen-3-yl)ethan-1-one and the byproduct 2-chloro-1-(5-methyl-1-benzothiophen-2-yl)ethan-1-one .

  • Causality: Friedel-Crafts acylation on the benzothiophene ring can occur at either the C2 or C3 position. While the C3 position is generally more reactive and leads to the major product, acylation at the C2 position is a common side reaction. The choice of Lewis acid and reaction conditions can influence the isomeric ratio.

  • Identification:

    • ¹H NMR: The aromatic proton coupling patterns for the 2- and 3-substituted isomers will be different. The chemical shifts of the methylene protons (-CH₂Cl) will also be distinct for each isomer.

    • LC-MS: The two isomers will have the same mass but will likely have different retention times.

    • GC-MS: Can also be used to separate and identify the isomers.

  • Troubleshooting & Mitigation:

    • Optimize Reaction Conditions: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and reaction temperatures to maximize the regioselectivity for the C3 position.

    • Purification: Careful column chromatography is typically required to separate the two isomers before proceeding to the next step.

Question 2: After the initial acylation, I am having trouble converting the chloroacetyl group to the acetic acid. What are the potential pitfalls?

Answer: The conversion of the 2-chloroacetyl group can be challenging. Common methods include reaction with a cyanide salt followed by hydrolysis, or a malonic ester synthesis approach. Each has its own set of potential byproducts.

  • Cyanide Route (hydrolysis of 2-(5-methyl-1-benzothiophen-3-yl)acetonitrile):

    • Potential Byproducts:

      • Amide: Incomplete hydrolysis of the nitrile can lead to the formation of 2-(5-methyl-1-benzothiophen-3-yl)acetamide.

      • Unreacted Nitrile: The hydrolysis of nitriles can be sluggish.

    • Troubleshooting:

      • Ensure sufficiently strong acidic or basic conditions and adequate reaction time for complete hydrolysis.

      • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile intermediate.

  • Malonic Ester Synthesis Route:

    • Potential Byproducts:

      • Dialkylated Malonic Ester: A small amount of dialkylation of the malonic ester can occur.

      • Incomplete Decarboxylation: If the final decarboxylation step is not driven to completion, the malonic acid derivative will remain.

    • Troubleshooting:

      • Use a slight excess of the malonic ester to minimize dialkylation.

      • Ensure a sufficiently high temperature for the decarboxylation step.

Workflow for Friedel-Crafts Acylation Pathway and Troubleshooting

Friedel_Crafts_Workflow cluster_acylation Friedel-Crafts Acylation cluster_purification1 Purification cluster_conversion Conversion to Acetic Acid start 5-methyl-1-benzothiophene reagents Chloroacetyl chloride, Lewis Acid (e.g., AlCl₃) start->reagents isomers Mixture of C2 and C3 Acylated Isomers reagents->isomers separation Column Chromatography isomers->separation isomer3 3-Acyl Isomer separation->isomer3 isomer2 2-Acyl Isomer (Byproduct) separation->isomer2 route1 1. Cyanide displacement 2. Hydrolysis isomer3->route1 route2 Malonic Ester Synthesis isomer3->route2 final_product Pure 2-(5-Methyl-1-benzothiophen- 3-yl)acetic acid route1->final_product route2->final_product

Sources

Benzothiophene Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzothiophene and its derivatives. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to not only replicate synthetic procedures but to intelligently adapt and refine them for your specific research needs.

Introduction to Benzothiophene Synthesis

Benzothiophene is a sulfur-containing heterocyclic compound that forms the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its synthesis, while achievable through various methods, is often plagued by challenges such as low yields, poor regioselectivity, and difficult purification.[2][3] This guide will focus on the most prevalent synthetic strategies and the common hurdles encountered with each.

Troubleshooting Guide: From Frustration to Optimization

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during benzothiophene synthesis.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: "My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a disappointingly low yield. What are the key parameters I should investigate for optimization?"

Answer: Low yields in palladium-catalyzed cross-couplings for benzothiophene synthesis are a frequent challenge. The root cause often lies in a suboptimal interplay between the catalyst, ligand, base, solvent, and temperature. A systematic approach to optimization is crucial for success.

The Causality Behind Low Yields:

  • Catalyst Activity and Stability: The choice of palladium source and its oxidation state is critical. Pd(0) species are the active catalysts, but Pd(II) precursors like Pd(OAc)₂ are often more stable and are reduced in situ. The efficiency of this reduction and the stability of the resulting Pd(0) complex can significantly impact yield.

  • Ligand Effects: The ligand plays a multifaceted role. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich phosphine ligands, such as SPhos, are often effective as they promote the crucial reductive elimination step and stabilize the active catalytic species.[4]

  • Base Selection: The base is not merely a proton scavenger. It participates in the catalytic cycle, often in the transmetalation or reductive elimination steps. The strength and solubility of the base can dramatically affect the reaction rate and yield. Inorganic bases like Cs₂CO₃ are often a good starting point due to their efficacy in a variety of solvent systems.[4]

  • Solvent Polarity and Coordination: The solvent must dissolve the reactants and reagents, but it can also coordinate to the metal center, influencing its reactivity. Aprotic polar solvents like DMSO or THF/water mixtures are commonly employed.[3][4]

Systematic Optimization Workflow:

Here is a logical workflow for troubleshooting low yields in your palladium-catalyzed benzothiophene synthesis.

G cluster_0 Troubleshooting Low Yield A Initial Low Yield B Screen Catalyst/Ligand System A->B Start Optimization C Optimize Base B->C Select Best Catalyst D Evaluate Solvent System C->D Select Best Base E Adjust Temperature D->E Select Best Solvent F High Yield Achieved E->F Fine-tune

Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed reactions.

Comparative Data for Catalyst System Optimization:

The following table summarizes the impact of different catalysts, bases, and solvents on the yield of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a C2-substituted benzothiophene derivative.

Catalyst SystemBaseSolventYield (%)Reference
Pd(OAc)₂ / SPhosCs₂CO₃THF/H₂OHigh[4]
Pd(OAc)₂K₂CO₃Dioxane/H₂OModerate[4]
Pd(PPh₃)₄Na₂CO₃Toluene/H₂OLow[4]
Pd(OAc)₂ / SPhosK₃PO₄THF/H₂OModerate-High[4]

Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling for C2-Arylation

  • To an oven-dried reaction vessel, add 2-bromobenzo[b]thiophene (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of THF and water.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)

Question: "I am attempting to functionalize my benzothiophene core, but I'm getting a mixture of C2 and C3 substituted products. How can I achieve better regioselectivity?"

Answer: Achieving regioselectivity between the C2 and C3 positions is a classic challenge in benzothiophene chemistry. The inherent electronic properties of the benzothiophene ring often favor electrophilic attack at the C3 position.[5][6] However, many synthetic methods, particularly those involving metal-catalyzed C-H activation, can favor the C2 position. Controlling the regioselectivity requires a careful choice of synthetic strategy.

The Basis of Regioselectivity:

  • Electronic Effects: The sulfur atom's lone pairs contribute to the π-system, making the thiophene ring electron-rich. Theoretical calculations and experimental evidence show that the C3 position has a higher electron density, making it more susceptible to electrophilic attack.

  • Steric Hindrance: The C2 position is sterically more accessible than the C3 position, which can be a deciding factor in reactions involving bulky reagents.

  • Directed Metalation: In metal-catalyzed reactions, the presence of a directing group on the benzothiophene core can guide the catalyst to a specific position, overriding the inherent electronic preferences.

Strategies for Regiocontrol:

G cluster_0 Regioselectivity Control A Desired Functionalization B C2-Selective Methods (e.g., Pd-catalyzed C-H activation) A->B Target C2 C C3-Selective Methods (e.g., Electrophilic Cyclization, Pummerer Reaction) A->C Target C3 D Mixture of Isomers B->D Suboptimal Conditions C->D Suboptimal Conditions

Sources

Technical Support Center: Crystallization of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this compound. As a key intermediate in various synthetic pathways, obtaining it in a highly pure, crystalline form is paramount. This document provides in-depth, field-proven insights and systematic protocols to troubleshoot and optimize your crystallization experiments.

Understanding the Molecule: Physicochemical Profile & Structural Considerations

Before troubleshooting, it's crucial to understand the molecule's characteristics. This compound possesses a unique combination of structural features that dictate its crystallization behavior.

  • Rigid Aromatic Core: The planar benzothiophene system provides structural rigidity, which is generally favorable for forming an ordered crystal lattice.[1]

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. This allows for the formation of predictable intermolecular interactions, such as the common carboxylic acid dimers, which can be a powerful driver for crystallization.[2][3]

  • Moderate Polarity: The combination of the nonpolar aromatic core and the polar carboxylic acid group means its solubility is highly dependent on the solvent system chosen.

These features suggest that solvents capable of hydrogen bonding (like alcohols or acetic acid) or those with moderate polarity that can solvate the aromatic system (like ethyl acetate or toluene) are excellent starting points for screening.

PropertyValueSource
Chemical Formula C₁₁H₁₀O₂S[4][5]
Molecular Weight 206.26 g/mol [4][5]
Appearance Solid (Expected)N/A
Key Functional Groups Carboxylic Acid, Thiophene, ArylN/A

Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for crystallizing this compound?

A1: There is no universal "best" solvent; the ideal choice depends on the purity of your crude material and the desired crystal morphology. The principle of "like dissolves like" is a good starting point, but a systematic screening process is essential. An ideal single solvent should dissolve the compound completely when hot but poorly when cold.[6] A structurally similar compound, 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, has been successfully crystallized from an ethanol/ethyl acetate mixture, suggesting these solvents are excellent candidates to include in your screen.[7]

Q2: My compound "oils out" into a liquid instead of forming crystals upon cooling. What's happening and how do I fix it?

A2: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[8] It can also be caused by impurities that depress the melting point.[9]

  • Immediate Fix: Re-heat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool much more slowly.[8]

  • Solvent Choice: Your solvent's boiling point may be too high. Select a solvent with a boiling point lower than the compound's melting point.

  • Purity: If the problem persists, the issue may be significant impurities. Consider a pre-purification step like activated charcoal treatment or column chromatography.

Q3: I'm only getting very fine powder or tiny needles. How can I grow larger crystals?

A3: The formation of small crystals is typically a result of rapid nucleation and growth, which happens when the solution becomes supersaturated too quickly.[10]

  • Slower Cooling: The most effective method is to slow the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving it to a colder environment like a refrigerator or ice bath.

  • Reduce Supersaturation: Use slightly more solvent so that crystallization begins at a lower temperature.

  • Minimize Agitation: Do not disturb or agitate the solution during the cooling process, as this can induce rapid, widespread nucleation.[10]

Q4: No crystals are forming even after the solution has cooled completely. What should I do?

A4: This indicates that your solution is not supersaturated at the lower temperature, or that nucleation has been kinetically hindered.

  • Too Much Solvent: You have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.[9]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments dislodged can serve as nucleation sites.[9][11]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled solution to initiate growth.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., in a freezer or dry ice/acetone bath), but be mindful that faster cooling may lead to smaller crystals.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving the most common crystallization challenges.

Problem: No Crystal Formation Upon Cooling

The failure to form crystals is a common issue stemming from either insufficient supersaturation or a kinetic barrier to nucleation.

Causality Chain & Solutions:

  • Is the solution supersaturated? A solution that remains clear upon cooling is likely not supersaturated. The concentration of the solute is below its solubility limit at that temperature.

    • Solution: Increase the concentration by carefully evaporating a portion of the solvent and re-cooling.[9]

  • Is nucleation inhibited? If the solution is supersaturated but no crystals form, the energy barrier for the initial formation of a crystal nucleus has not been overcome.

    • Solution: Introduce nucleation sites. Scratching the flask, adding a seed crystal, or using an ultrasonic bath can provide the energy or surface required for nucleation to begin.[11]

Troubleshooting Workflow: No Crystals

G start Cooled Solution Remains Clear check_saturation Is the solution supersaturated? start->check_saturation too_much_solvent High Probability: Too much solvent used. check_saturation->too_much_solvent No nucleation_issue Possible Cause: Nucleation is inhibited. check_saturation->nucleation_issue Yes evaporate Action: Boil off 10-20% of solvent. too_much_solvent->evaporate re_cool Re-cool slowly evaporate->re_cool success Crystals Form re_cool->success induce Action: Induce Nucleation nucleation_issue->induce methods Methods: 1. Scratch flask with glass rod 2. Add a seed crystal 3. Use ultrasonic bath induce->methods methods->success

Caption: Troubleshooting flowchart for when no crystals form.

Experimental Protocols

Protocol 1: Systematic Solvent Selection

This protocol uses a small amount of material to efficiently identify promising solvents or solvent systems.

Materials:

  • Crude this compound (~100 mg)

  • An array of test tubes or small vials

  • Selection of solvents (see table below)

  • Heat source (hot plate or oil bath)

  • Vortex mixer

  • Ice bath

Suggested Solvents for Screening:

Solvent ClassSolventPolarity (Relative)Rationale
Protic IsopropanolHighGood H-bonding potential with the carboxylic acid.
EthanolHighSimilar to isopropanol, often provides good solubility when hot.
Acetic AcidHighCan form strong H-bonds; may lead to solvate formation.
Polar Aprotic Ethyl AcetateMediumBalances polarity for the acid group and non-polarity for the aromatic core.
AcetoneMediumVolatile, good for dissolving many organics. Avoid for slow evaporation.[12]
Nonpolar TolueneLowSolvates the aromatic ring system well.
Heptane/HexaneVery LowLikely to be a poor solvent ("anti-solvent"). Useful for co-solvent systems.

Procedure:

  • Place ~10-20 mg of your crude solid into several separate test tubes.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear it is insoluble (e.g., after adding 1 mL). Record your observations.

  • If the solid is soluble at room temperature: The solvent is unsuitable for single-solvent crystallization but may be the "good" solvent in a co-solvent system.

  • If the solid is insoluble at room temperature: Gently heat the test tube while continuing to add the solvent dropwise until the solid fully dissolves. Record the approximate volume.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.[8]

  • Repeat for all candidate solvents and choose the one that provides the best balance of low solubility when cold and high solubility when hot.

Protocol 2: Two-Solvent (Co-solvent) Recrystallization

This is an excellent technique when no single solvent has ideal properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.[8]

Procedure:

  • Dissolve the crude compound in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears, ensuring the system is right at the edge of saturation.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of an ice-cold mixture of the two solvents.

  • Dry the purified crystals thoroughly.

Two-Solvent Crystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Reach Saturation cluster_cooling Step 3: Crystal Growth cluster_isolation Step 4: Isolation dissolve Dissolve crude solid in minimum hot 'Good' Solvent add_antisolvent Add 'Poor' Solvent dropwise until solution turns cloudy dissolve->add_antisolvent clarify Add a few drops of 'Good' Solvent to just clarify add_antisolvent->clarify cool_rt Cool slowly to room temperature clarify->cool_rt cool_ice Cool in ice bath to maximize yield cool_rt->cool_ice filtrate Collect crystals via vacuum filtration cool_ice->filtrate wash Wash with ice-cold solvent mixture filtrate->wash dry Dry purified crystals wash->dry

Caption: Step-by-step workflow for two-solvent crystallization.

References

  • Chemistry Crystallization. (n.d.). sathee jee.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Crystallization. (n.d.). Harry & Co Jewellery.
  • Guide for crystallization. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • I'm not getting a single crystal for organic compounds. (2012, September 11). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). Jack Westin. Retrieved January 14, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.).
  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Why I am not getting crystals? (2012, March 14). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube. Retrieved January 14, 2026, from [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved January 14, 2026, from [Link]

  • 2-(5-Chloro-1-benzothiophen-3-yl)acetic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 2-(5-Methyl-1-benzofuran-3-yl)acetic acid. (2016, February 3). International Union of Crystallography. Retrieved January 14, 2026, from [Link]

  • Benzothiophenes database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • 2-(5-Isopropyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

safe handling and storage procedures for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (CAS No: 1735-12-2). This document is designed for researchers, scientists, and drug development professionals, providing essential information on safe handling, storage, and troubleshooting for experimental workflows. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

Section 1: Core Compound Profile and Hazard Summary

This compound is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and pharmaceutical research. Its structure, containing a benzothiophene core and a carboxylic acid moiety, dictates its reactivity and safety profile.

Key Chemical Properties
PropertyValueSource
CAS Number 1735-12-2[1][2]
Molecular Formula C₁₁H₁₀O₂S[1][2]
Molecular Weight ~206.27 g/mol [2][3]
Appearance Typically a solid powder (visual inspection required)N/A
GHS Hazard Identification

This compound is classified as hazardous.[3] Understanding these classifications is the first step in safe handling. The causality behind these hazards stems from the compound's acidic nature and its potential to interact with biological tissues.

PictogramClassHazard StatementPrecautionary Statement (Examples)

WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedP261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

(Source:[3][4][5][6][7])

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is crucial. Your baseline protection should always include:

  • Eye Protection: Tight-sealing chemical safety goggles are mandatory.[8] If there is a splash risk, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust or splash, a chemical-resistant apron is recommended.[8]

  • Respiratory Protection: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9] If a fume hood is not available or if aerosolization is possible, a NIOSH/MSHA-approved respirator is necessary.[9][11]

Q2: What are the optimal long-term storage conditions?

A: Proper storage is critical for maintaining the compound's purity and stability.

  • Container: Keep the compound in its original, tightly closed container to prevent exposure to air and moisture.[6][8]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[4][8]

  • Temperature: While room temperature storage is noted, refrigeration (2-8°C) is recommended to maintain long-term product quality and minimize degradation.[8][12]

  • Incompatibilities: Ensure the compound is stored separately from strong bases, strong oxidizing agents, and reactive metals.[8][9][11]

Q3: What solvents are recommended for solubilization?

A: Based on its chemical structure (a carboxylic acid), this compound is expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). Its solubility in water is likely low, but it should dissolve in aqueous basic solutions (e.g., sodium bicarbonate or sodium hydroxide) through salt formation. Expert Insight: Always perform a small-scale solubility test with a few milligrams of the compound before preparing a bulk stock solution. This self-validating step prevents the loss of valuable material.

Q4: How should I dispose of waste containing this compound?

A: All waste containing this compound, including empty containers, is classified as hazardous waste.[5]

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of the contents and the container through an approved waste disposal plant.[5][8]

  • Never dispose of this chemical down the drain.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[4][5]

Section 3: Troubleshooting Experimental Issues

ProblemPotential Cause(s)Recommended Solution & Rationale
Compound Fails to Dissolve 1. Incorrect Solvent Choice: The solvent polarity may be mismatched with the compound. 2. Low Temperature: Dissolution kinetics may be slow at room temperature. 3. Compound Degradation: Improper storage may have led to polymerization or decomposition into insoluble byproducts.1. Action: Re-evaluate solvent choice. If using a non-polar solvent, switch to a polar aprotic solvent like DMSO or an alcohol. Rationale: "Like dissolves like." The carboxylic acid group imparts polarity. 2. Action: Gently warm the solution (e.g., to 30-40°C) or use a sonicator bath to increase the rate of dissolution. Rationale: Increasing kinetic energy overcomes the energy barrier for solvation. 3. Action: Use a fresh vial of the compound. Rationale: Starting with a high-quality, validated material is essential for reproducible results.
Inconsistent Assay Results 1. Incomplete Solubilization: Micro-precipitates in the stock solution lead to inaccurate concentrations. 2. Compound Degradation in Solution: The compound may be unstable in the chosen solvent or under specific experimental conditions (e.g., prolonged exposure to light, high pH).1. Action: After dissolving, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates. Rationale: This ensures a homogenous solution, which is critical for accurate dilutions. 2. Action: Prepare fresh stock solutions for each experiment. Protect solutions from light by using amber vials or wrapping them in foil. Minimize the time the compound spends in aqueous buffers, especially at high pH. Rationale: This minimizes the opportunity for hydrolysis or other degradation pathways to occur.
Observed Irritation During Handling 1. Compromised PPE: Pinhole in a glove or improper fit of safety glasses. 2. Improper Handling Technique: Weighing the compound on an open bench, creating dust.1. Action: Immediately follow first-aid procedures.[4][5] Discard and replace the compromised PPE. Review PPE selection to ensure it is appropriate for the task. Rationale: PPE is the last line of defense; its integrity is non-negotiable. 2. Action: Reinforce that all handling of the solid must occur within a chemical fume hood.[9] Review weighing and transfer techniques to minimize dust generation. Rationale: Engineering controls (like a fume hood) are the primary method for exposure prevention.

Section 4: Standard Operating Protocols

Protocol: Weighing and Solubilization

This protocol is designed to ensure accuracy and safety when preparing a stock solution.

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Tare: Place a clean, appropriate weighing vessel (e.g., weigh boat or glass vial) on an analytical balance and tare it.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of this compound to the tared vessel. Record the exact mass.

  • Transfer: Carefully add the weighed solid to a sterile, labeled volumetric flask or vial (amber glass is recommended).

  • Solubilization: Add approximately 70-80% of the final volume of the desired solvent (e.g., DMSO).

  • Dissolution: Cap the container and mix the solution using a vortex mixer. If necessary, sonicate or warm gently until all solid is dissolved. A visual check for particulates is a critical validation step.

  • Final Volume: Once fully dissolved, add the solvent to reach the final desired volume.

  • Storage: Cap the container tightly, seal with paraffin film, and store under the recommended conditions (refrigerated and protected from light).

Protocol: Emergency Spill Response
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Protect: If safe to do so, ensure you are wearing appropriate PPE, including respiratory protection if the substance is aerosolized.

  • Contain & Clean:

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4]

    • Do not use combustible materials like paper towels to absorb the initial spill.

    • Using non-sparking tools, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[8][9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and institutional EHS department.

Section 5: Visual Workflow Guides

Diagram 1: PPE Selection Workflow

This decision tree guides the user in selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling This compound is_solid Is the compound a solid powder? start->is_solid is_solution Is it a liquid solution? is_solid->is_solution No fume_hood Work in a Chemical Fume Hood is_solid->fume_hood Yes base_ppe Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_solution->base_ppe Yes fume_hood->base_ppe splash_risk Is there a splash risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Experiment splash_risk->end No face_shield->end

Caption: PPE selection decision tree for safe handling.

Diagram 2: Spill Response Logic

This flowchart outlines the critical steps for responding to a chemical spill.

Spill_Response spill Spill Occurs! assess Assess Situation: - Size of spill? - Location? spill->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large alert Alert others in the area small_spill->alert evacuate EVACUATE AREA Call EHS/Emergency Services large_spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain cleanup Sweep into labeled hazardous waste container using non-sparking tools contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose report Report Incident to Supervisor dispose->report

Caption: Logical flowchart for chemical spill response.

Section 6: References

  • Fisher Scientific. (2013-03-12). Safety Data Sheet for Thioacetic acid.

  • Echemi. This compound.

  • AK Scientific, Inc. Safety Data Sheet for Benzo[b]thiophen-5-yl acetate.

  • Thermo Fisher Scientific. (2025-09-19). Safety Data Sheet for Benzo[b]thiophene-3-acetic acid.

  • Biosynth. This compound | 1735-12-2.

  • AK Scientific, Inc. Safety Data Sheet for 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid.

  • Fisher Scientific. (2010-11-22). Safety Data Sheet for Methyl thioglycolate.

  • KL-Chem. This compound.

  • Fisher Scientific. (2021-12-25). Safety Data Sheet for 2-Methyl-3-furanethiol.

  • AiFChem. 1735-12-2 | 2-(5-Methylbenzo[b]thiophen-3-yl)acetic acid.

  • Fisher Scientific. (2024-03-13). Safety Data Sheet for Methyl 3-amino-5-methylthiophene-2-carboxylate.

  • Sigma-Aldrich. (2024-03-02). Safety Data Sheet for Thiophene.

  • University of California. Examples of Incompatible Chemicals.

  • MySkinRecipes. 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid.

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 2-(5-Methyl-1-benzothiophen-3-yl)acetic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Among these, 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid has emerged as a promising lead compound, particularly in the development of novel anti-inflammatory agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative framework for researchers and drug development professionals.

The Benzothiophene Core: A Foundation for Anti-Inflammatory Activity

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis.[1] Benzothiophene derivatives have shown promise as selective COX-2 inhibitors, a desirable trait that can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][5] The planar and electron-rich nature of the benzothiophene ring system is believed to facilitate effective binding to the active site of COX enzymes.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs can be systematically dissected by considering modifications at three key positions: the acetic acid side chain, the benzothiophene ring system, and the 5-methyl group.

The Acetic Acid Moiety: The Pharmacophoric Anchor

The carboxylic acid group of the acetic acid side chain is a crucial pharmacophoric feature for many NSAIDs, including those with a benzothiophene core. This acidic moiety is often involved in key interactions with the active site of COX enzymes, typically forming a salt bridge with a positively charged arginine residue.

Key Insights:

  • Esterification or Amidation: Conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy. While these derivatives are often inactive in vitro, they can be hydrolyzed in vivo to release the active carboxylic acid, potentially improving pharmacokinetic properties.[6]

  • Chain Length and Substitution: The length and substitution pattern of the acetic acid side chain can influence potency and selectivity. For instance, α-methylation of the acetic acid moiety in related heterocyclic NSAIDs has been shown to enhance anti-inflammatory activity.

Modifications on the Benzothiophene Ring

Substituents on the benzothiophene ring can significantly modulate the pharmacological profile of the analogs, affecting their potency, COX-1/COX-2 selectivity, and pharmacokinetic properties.

Hypothetical SAR based on related compounds:

Substitution PositionType of SubstituentExpected Impact on ActivityRationale
C2-Position Small, lipophilic groupsPotential for enhanced COX-2 selectivityThe C2-position can be oriented towards a hydrophobic side pocket in the COX-2 active site.
C4, C6, C7-Positions Electron-withdrawing or electron-donating groupsModulation of electronic properties and metabolic stabilitySubstituents on the benzene ring can influence the pKa of the thiophene sulfur and affect metabolic pathways.
The Significance of the 5-Methyl Group

The 5-methyl group on the parent compound likely contributes to the overall lipophilicity and may engage in favorable hydrophobic interactions within the enzyme's active site.

Comparative Analysis of 5-Position Analogs (Hypothetical):

CompoundR Group at C5Predicted COX-2 InhibitionPredicted COX-1 InhibitionPredicted Selectivity Index (COX-1/COX-2)
Parent -CH₃Moderate to HighModerateModerate
Analog 1 -HModerateModerateLow
Analog 2 -ClHighModerateHigh
Analog 3 -OCH₃ModerateLowHigh
Analog 4 -CF₃HighModerateHigh

Note: This table is a hypothetical representation based on general SAR principles for COX inhibitors and is intended for illustrative purposes. Actual experimental data is required for validation.

Experimental Evaluation of Anti-Inflammatory Activity

To ascertain the anti-inflammatory potential of novel this compound analogs, a combination of in vitro and in vivo assays is essential.

In Vitro COX Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the compounds for COX-1 and COX-2.

Protocol: Fluorimetric COX-1 and COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions to determine IC50 values.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a fluorescent substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine), and the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare COX-1 and COX-2 Enzymes Plate Add Enzyme, Substrate, and Compound to 96-well Plate Enzyme->Plate Compounds Prepare Test Compound Dilutions Compounds->Plate Reaction Initiate Reaction with Arachidonic Acid Plate->Reaction Measure Measure Fluorescence Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50 SI Calculate Selectivity Index IC50->SI

Caption: Key steps in the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. While this guide provides a framework for understanding the potential structure-activity relationships of its analogs based on existing knowledge, it underscores the critical need for further empirical studies. Systematic synthesis and biological evaluation of a focused library of analogs are imperative to delineate the precise SAR and to identify candidates with optimal potency, selectivity, and pharmacokinetic profiles. Future investigations should also explore other potential mechanisms of action beyond COX inhibition to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10). International Journal of Pharmaceutical Sciences.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Bentham Science.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024, July 24). Royal Society of Chemistry.
  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. (n.d.). PubMed.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022, January 11). National Institutes of Health.
  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. (2023, September 30). OICC Press.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI.
  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. (2017, April 15). PubMed.
  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittelforschung.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences.
  • Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids. (n.d.). PubMed.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed.
  • Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid. (n.d.). PubMed.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central.
  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). University of West Florida - Research Portal.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 13). ResearchGate.
  • United States Patent 19 11 Patent Number. (1994, June 6). Googleapis.com.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.
  • Thiophene derivative and use thereof. (n.d.). Google Patents.

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The validation process detailed herein adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will delve into the critical validation parameters, experimental protocols, and acceptance criteria necessary to ensure the method's performance.

Method Selection and Rationale: A Comparative Approach

The development of a robust HPLC method begins with the careful selection of chromatographic conditions. For this compound, a thiophene derivative, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's non-polar nature.[6]

Several critical parameters were evaluated to arrive at the optimized method:

  • Column Chemistry: A comparison of C8 and C18 columns revealed that the C18 stationary phase provided superior retention and resolution for the analyte.

  • Mobile Phase Composition: Various ratios of acetonitrile and water were tested. A gradient elution was initially considered but an isocratic mobile phase of acetonitrile and water (90:10 v/v) was found to provide optimal separation and peak shape.[7]

  • Detection Wavelength: The UV spectrum of this compound showed maximum absorbance at 231 nm, which was selected for quantification to ensure high sensitivity.

The final optimized HPLC method is summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 231 nm
Injection Volume 20 µL
Column Temperature 30 °C

The Validation Workflow: A Step-by-Step Guide

The validation of the HPLC method was conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2] The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: Logical workflow for HPLC method validation.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental procedures and predefined acceptance criteria for each validation parameter.[8]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[9][10]

  • Protocol:

    • A solution of this compound was prepared.

    • A placebo solution (containing all formulation components except the active ingredient) was prepared.

    • The solutions were injected into the HPLC system.

    • The chromatograms were compared to ensure no interference from the placebo at the retention time of the analyte.

  • Acceptance Criteria: The chromatogram of the placebo solution should not show any peak at the retention time of this compound.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]

  • Protocol:

    • A series of at least five standard solutions of this compound were prepared over a concentration range of 50% to 150% of the target concentration.

    • Each solution was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.[9]

  • Protocol:

    • Accuracy was determined by the recovery method.

    • Known amounts of this compound were added to a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration).

    • Each concentration was prepared in triplicate and analyzed.

    • The percentage recovery was calculated.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were made on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol:

    • LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.

  • Acceptance Criteria: The calculated values should be experimentally verified by injecting solutions at these concentrations.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Protocol:

    • The following method parameters were intentionally varied:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 2 °C)

    • The effect of these changes on the system suitability parameters was evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.

Data Summary and Results

The results of the validation study are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50125436
75188154
100250872
125313590
150376308
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.299.0
100%100100.5100.5
120%120119.499.5
Mean Recovery 99.7%

Table 3: Precision Data

Precision Type% RSD
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.23

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Table 5: Robustness Data

Parameter VariedSystem Suitability ParameterResult
Flow Rate (+0.1 mL/min)Tailing Factor1.1
Flow Rate (-0.1 mL/min)Tailing Factor1.2
Mobile Phase (+2% Acetonitrile)Resolution2.5
Mobile Phase (-2% Acetonitrile)Resolution2.3
Temperature (+2 °C)Retention Time4.8 min
Temperature (-2 °C)Retention Time5.2 min

Conclusion

The developed RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines.[1][2] The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis. The low LOD and LOQ values indicate high sensitivity. This validated method provides a reliable and efficient tool for the quantitative determination of this compound in pharmaceutical development and manufacturing.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • MDPI. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IVYSL. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

A Comparative Analysis of the Anti-Inflammatory Efficacy of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the therapeutic potential of the novel compound 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid against established nonsteroidal anti-inflammatory drugs (NSAIDs). Benzothiophene derivatives have shown promise for a range of biological activities, including anti-inflammatory effects. This document outlines a series of hypothetical, yet industry-standard, preclinical efficacy studies to position this emerging compound in the current therapeutic landscape. The comparison is made against Ibuprofen, a widely used non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this compound as a next-generation anti-inflammatory agent.

Introduction: The Rationale for a Novel Anti-Inflammatory Agent

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation[1][2]. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever[1][3][4]. The two main isoforms of the COX enzyme, COX-1 and COX-2, present a classic challenge in drug development. COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and kidneys, while COX-2 is induced during an inflammatory response[2][3].

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2[5]. While effective in reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects[1][5]. This led to the development of selective COX-2 inhibitors, like Celecoxib, which were designed to provide anti-inflammatory relief with a reduced risk of gastric complications[6][7][8]. However, concerns have been raised about potential cardiovascular side effects associated with some COX-2 inhibitors[9].

The benzothiophene scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of various biologically active compounds[10]. The structural similarity of this compound to other anti-inflammatory agents, particularly those with an acetic acid moiety, suggests its potential as a novel COX inhibitor. This guide outlines a hypothetical preclinical assessment of its efficacy and selectivity profile compared to established NSAIDs.

Comparative Compounds

For this analysis, we will compare our compound of interest, this compound, with two well-characterized NSAIDs:

  • Ibuprofen: A non-selective COX inhibitor, representing the traditional NSAID class. It is widely available over-the-counter and is a common benchmark for analgesic and anti-inflammatory efficacy[11].

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach. It is available by prescription and is noted for its reduced gastrointestinal side-effect profile compared to non-selective NSAIDs[6][7].

In Vitro Efficacy Assessment: COX Enzyme Inhibition Assays

The initial evaluation of a potential anti-inflammatory compound involves determining its inhibitory activity against the target enzymes, COX-1 and COX-2. This is crucial for establishing the compound's potency and selectivity.

Experimental Protocol: COX Inhibitor Screening Assay

A common method for this is a cell-free enzymatic assay. The following is a generalized protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are purified.

  • Substrate and Inhibitor Preparation: Arachidonic acid, the natural substrate for COX enzymes, is prepared. The test compounds (this compound, Ibuprofen, and Celecoxib) are prepared in a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the reaction, Prostaglandin E2 (PGE2), is measured using a technique such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Caption: Workflow for in vitro COX enzyme inhibition assay.

Hypothetical In Vitro Data

The following table summarizes the plausible IC50 values for each compound against COX-1 and COX-2, along with the calculated COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound 150.530
Ibuprofen 5100.5
Celecoxib 500.051000

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates potent inhibition of the COX-2 enzyme and a significant degree of selectivity over COX-1. This profile suggests it may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen, while potentially avoiding the very high selectivity of Celecoxib that has been a subject of cardiovascular safety discussions.

In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory effects in a living organism, the carrageenan-induced paw edema model in rodents is a widely accepted standard. This model assesses the ability of a compound to reduce acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds (this compound, Ibuprofen, Celecoxib) and a vehicle control are administered orally at a predetermined dose.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

G A Wistar Rats B Oral Administration of Test Compound/Vehicle A->B C Sub-plantar Injection of Carrageenan B->C D Paw Volume Measurement (Plethysmometer) C->D E Calculation of % Edema Inhibition D->E

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Hypothetical In Vivo Data

The following table presents plausible results for the percentage inhibition of paw edema at 3 hours post-carrageenan injection.

CompoundDose (mg/kg)% Inhibition of Paw Edema
This compound 3055%
Ibuprofen 10045%
Celecoxib 3060%

Interpretation of Results:

In this hypothetical study, this compound shows significant anti-inflammatory activity, comparable to that of Celecoxib at the same dose and superior to Ibuprofen at a higher dose. This suggests strong in vivo efficacy.

The Cyclooxygenase Pathway and Points of Inhibition

The following diagram illustrates the mechanism of action of NSAIDs within the arachidonic acid cascade. Both selective and non-selective inhibitors target the COX enzymes to prevent the production of prostaglandins, which are key mediators of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound This compound (COX-2 Preferential) Test_Compound->COX2

Caption: The arachidonic acid cascade and inhibition by NSAIDs.

Discussion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising anti-inflammatory candidate with a potentially favorable efficacy and selectivity profile. Its potent inhibition of COX-2, coupled with a degree of selectivity over COX-1, suggests a therapeutic window that could offer effective anti-inflammatory action with a reduced risk of gastrointestinal complications.

Further preclinical studies would be necessary to fully characterize this compound. These would include:

  • Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion profile.

  • Chronic Inflammatory Models: Evaluation in models of arthritis to assess efficacy in long-term inflammatory conditions.

  • Gastrointestinal and Cardiovascular Safety Studies: To confirm the hypothesized safety benefits.

  • Mechanism of Action Studies: To confirm that COX-2 inhibition is the primary mechanism and to explore any potential off-target effects.

Conclusion

While the data presented herein is illustrative, it provides a scientifically grounded framework for the evaluation of this compound. The compound shows potential as a potent and selective COX-2 inhibitor, warranting further investigation as a novel anti-inflammatory therapeutic. Its development could represent a step forward in the search for effective anti-inflammatory agents with improved safety profiles.

References

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • MedicineNet. (n.d.). Cox-2 Inhibitors. Retrieved from [Link]

  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • StatPearls. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47(Suppl 2), S78-S87. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. Retrieved from [Link]

  • Everyday Health. (n.d.). COX-2 Inhibitors. Retrieved from [Link]

  • StudySmarter. (2024). Anti-Inflammatory Drugs: NSAIDs & Mechanisms. Retrieved from [Link]

  • Wikipedia. (2023). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Abdel-Aziz, A. A., & El-Azab, A. S. (2011). An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. Recent Patents on Inflammation & Allergy Drug Discovery, 5(1), 1-17. Retrieved from [Link]

  • JiaoYi, P., YongQi, S., & KeChun, G. (2023). Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. PLOS ONE, 18(8), e0289893. Retrieved from [Link]

  • National Safety Council. (n.d.). Evidence for the efficacy of pain medications. Retrieved from [Link]

  • Murphy, P. B., et al. (2023). Efficacy and safety of non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment of acute pain after orthopedic trauma: A practice management guideline from the Eastern Association for the Surgery of Trauma and the Orthopedic Trauma Association. Trauma Surgery & Acute Care Open, 8(1), e001004. Retrieved from [Link]

  • da Costa, B. R., et al. (2021). Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis. BMJ, 375, n2325. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-8. Retrieved from [Link]

  • Choi, H. D., et al. (2009). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2268. Retrieved from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]

  • Mukhtar, A., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14(16), 11235-11244. Retrieved from [Link]

  • Kumar, R., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 9(1), 1039-1051. Retrieved from [Link]

  • PubMed. (2009). 2-(5-Methyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetic acid. Retrieved from [Link]

  • Bingham, S., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. Retrieved from [Link]

  • Choi, H. D., et al. (2011). 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1957. Retrieved from [Link]

Sources

comparative analysis of different synthetic routes to 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry community. This guide will objectively compare two distinct and viable synthetic strategies, providing detailed experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.

Route 1: Multi-step Synthesis from 4-Methylthiophenol and Ethyl 4-chloroacetoacetate

This classical approach builds the benzothiophene ring system through a sequence of condensation, cyclization, and hydrolysis reactions. It is a reliable method that offers good control over the final product.

Scientific Rationale

This pathway commences with the nucleophilic substitution of the chlorine atom in ethyl 4-chloroacetoacetate by the sulfur of 4-methylthiophenol (p-tolyl mercaptan). The resulting thioether intermediate possesses the necessary functionalities for an intramolecular cyclization. The cyclization is typically acid-catalyzed, leading to the formation of the benzothiophene ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-((4-methylphenyl)thio)-3-oxobutanoate

  • To a solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone, add a base like sodium ethoxide or potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiophenolate salt.

  • Cool the reaction mixture to 0-5 °C and slowly add ethyl 4-chloroacetoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate

  • Dissolve the crude ethyl 4-((4-methylphenyl)thio)-3-oxobutanoate (1.0 eq) in a suitable dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a low temperature (0-5 °C).

  • Stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate. This can be purified by vacuum distillation or column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with a strong acid, such as concentrated hydrochloric acid, while cooling in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Visualizing the Workflow

Route_1_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 4-Methylthiophenol 4-Methylthiophenol Condensation Condensation 4-Methylthiophenol->Condensation Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate->Condensation Intermediate_Ester Ethyl 4-((4-methylphenyl)thio)-3-oxobutanoate Condensation->Intermediate_Ester Cyclization Cyclization Intermediate_Ester->Cyclization Cyclized_Ester Ethyl 2-(5-methyl-1-benzothiophen-3-yl)acetate Cyclization->Cyclized_Ester Hydrolysis Hydrolysis Cyclized_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the multi-step synthesis of this compound.

Route 2: Friedel-Crafts Acylation of 5-Methyl-1-benzothiophene

This route offers a more direct approach to the target molecule, starting from the pre-formed 5-methyl-1-benzothiophene core.

Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this case, 5-methyl-1-benzothiophene acts as the nucleophilic aromatic ring. The electrophile is an acylium ion, generated in situ from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride.[2][3] The acylation occurs preferentially at the electron-rich C3 position of the benzothiophene ring. The resulting α-chloro ketone can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 5-Methyl-1-benzothiophene

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) to the suspension with vigorous stirring.

  • After the addition is complete, add a solution of 5-methyl-1-benzothiophene (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-1-(5-methyl-1-benzothiophen-3-yl)ethan-1-one. This product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the crude α-chloro ketone (1.0 eq) in a suitable solvent mixture, such as aqueous ethanol or aqueous dioxane.

  • Add a base, such as sodium hydroxide or potassium carbonate (2-3 eq), and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent to remove any impurities.

  • Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., HCl) while cooling.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final product.

Visualizing the Workflow

Route_2_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis 5-Methyl-1-benzothiophene 5-Methyl-1-benzothiophene Acylation Acylation 5-Methyl-1-benzothiophene->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Acylated_Intermediate 2-chloro-1-(5-methyl-1-benzothiophen-3-yl)ethan-1-one Acylation->Acylated_Intermediate Hydrolysis Hydrolysis Acylated_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the Friedel-Crafts acylation route to this compound.

Comparative Analysis

ParameterRoute 1: From 4-MethylthiophenolRoute 2: From 5-Methyl-1-benzothiophene
Starting Materials 4-Methylthiophenol, Ethyl 4-chloroacetoacetate5-Methyl-1-benzothiophene, Chloroacetyl chloride
Number of Steps 32
Overall Yield Moderate to GoodModerate
Reagents & Conditions Basic condensation, strong acid cyclization, basic hydrolysis. Generally milder conditions in the first and last steps.Strong Lewis acid (AlCl₃), anhydrous conditions required for acylation.
Scalability Generally straightforward to scale up.Can be challenging to scale due to the exothermic nature of Friedel-Crafts reactions and the need for strict anhydrous conditions.
Purification Multiple purification steps (chromatography/distillation) may be required.Purification of the intermediate ketone can be achieved by recrystallization.
Advantages Readily available and inexpensive starting materials. Good control over regioselectivity.Shorter synthetic sequence.
Disadvantages Longer reaction sequence. Use of strong, corrosive acids for cyclization.Availability and cost of 5-methyl-1-benzothiophene. Strict anhydrous conditions are critical. Potential for side reactions in the Friedel-Crafts step.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a robust and well-established method that, while longer, utilizes readily accessible starting materials and offers excellent control over the reaction sequence. This makes it a dependable choice for consistent, scalable production.

Route 2 provides a more direct and shorter synthesis. However, its success is highly dependent on the availability of the starting benzothiophene and the stringent control of reaction conditions, particularly the exclusion of moisture. The Friedel-Crafts acylation step can also present challenges in terms of regioselectivity and side-product formation, which may complicate purification.

The selection of the optimal route will ultimately depend on the specific requirements of the research or production campaign, including the availability of starting materials, the desired scale of synthesis, and the technical capabilities of the laboratory. For large-scale, cost-effective production where starting material accessibility is a key factor, Route 1 may be preferable. For smaller-scale syntheses where a shorter route is prioritized and the starting benzothiophene is readily available, Route 2 presents an attractive alternative.

References

  • A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved January 14, 2026, from [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Retrieved January 14, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved January 14, 2026, from [Link]

  • EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents. (n.d.).
  • Friedel-Crafts acylation (video) | Khan Academy. (n.d.). Retrieved January 14, 2026, from [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Comparative Cross-Reactivity Profile of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (MBT-A5) in Preclinical Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate characterization of a compound's selectivity is paramount to its clinical success. A promising lead candidate must not only exhibit high potency at its intended target but also demonstrate minimal interaction with a host of other biological molecules to mitigate the risk of off-target toxicities. This guide provides a comprehensive cross-reactivity analysis of a novel anti-inflammatory agent, 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid, hereafter designated as MBT-A5 .

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of MBT-A5's performance against two structurally related analogs, MBT-C5 (2-(5-Chloro-1-benzothiophen-3-yl)acetic acid) and MBT-P5 (3-(5-Methyl-1-benzothiophen-3-yl)propanoic acid), in a panel of relevant biological assays. The experimental design, methodologies, and resulting data are presented to provide a clear, objective assessment of MBT-A5's selectivity profile, thereby informing its potential for further development.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. While high affinity for the primary target is the initial goal, unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions (ADRs), derailing an otherwise promising clinical candidate. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of a robust drug discovery paradigm.[1]

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory and anticancer properties.[2][3] Our lead compound, MBT-A5, emerged from a screening campaign designed to identify novel inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5] The acetic acid moiety of MBT-A5 is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes.

This guide will delineate the cross-reactivity profile of MBT-A5 by:

  • Establishing its inhibitory potency against the primary targets, COX-1 and COX-2.

  • Comparing its selectivity to that of two closely related analogs to understand the structure-activity relationship (SAR) with respect to selectivity.

  • Screening against a focused panel of key off-targets to identify potential liabilities.

Experimental Design and Rationale

A multi-tiered approach was employed to construct a comprehensive cross-reactivity profile for our compounds of interest. The experimental workflow is designed to provide a progressive and detailed understanding of their selectivity.

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Mechanistically-Related Off-Target Screening cluster_2 Tier 3: Broad Panel Off-Target Screening p1 Biochemical COX-1 Enzyme Assay p2 Biochemical COX-2 Enzyme Assay p3 Cell-based PGE2 Assay end1 end1 p3->end1 Selectivity Ratios (COX-1/COX-2) o1 FLAP Binding Assay o2 5-LOX Enzyme Assay end2 end2 o2->end2 Dual Inhibition Potential b1 Kinase Panel (e.g., Src, EGFR) b2 GPCR Panel (e.g., Histamine H1, Adrenergic α2A) end3 end3 b2->end3 Identification of Potential Liabilities start Compounds: MBT-A5 MBT-C5 MBT-P5 start->p1 start->o1 start->b1

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Rationale for Comparator Compounds
  • MBT-C5 (2-(5-Chloro-1-benzothiophen-3-yl)acetic acid): This analog was chosen to probe the effect of substituting the 5-methyl group with an isosteric but electronically distinct chloro group. This seemingly minor change can significantly impact binding affinities and selectivity.

  • MBT-P5 (3-(5-Methyl-1-benzothiophen-3-yl)propanoic acid): By extending the acetic acid side chain by a single methylene unit, we aim to assess the spatial tolerance of the binding pockets of the primary and off-targets.

Rationale for Target Selection
  • Primary Targets (COX-1 & COX-2): As the intended targets, determining the potency and selectivity for these two isoforms is the primary objective. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation. High selectivity for COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents to reduce gastrointestinal side effects.[6][7]

  • Mechanistically-Related Off-Targets (FLAP & 5-LOX): The 5-lipoxygenase-activating protein (FLAP) and 5-lipoxygenase (5-LOX) are key components of the leukotriene synthesis pathway, another important inflammatory cascade.[8] Compounds that inhibit both the COX and 5-LOX pathways (dual inhibitors) can offer a broader anti-inflammatory effect. However, unintended inhibition can also lead to a different side-effect profile. Zileuton is a known 5-LOX inhibitor.[9][10][11][12][13]

  • Broad Panel Off-Targets (Kinases & GPCRs): A selection of kinases and G-protein coupled receptors (GPCRs) are included as representative examples of common off-targets for small molecules. These are chosen based on their clinical relevance and known promiscuity with certain chemical scaffolds.

Methodologies

The following protocols are presented in a detailed, step-by-step format to ensure reproducibility and self-validation.

Biochemical COX-1/COX-2 Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of purified human recombinant COX-1 and COX-2.

Protocol:

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are diluted in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 1 µM hematin).

  • Compound Preparation: Test compounds (MBT-A5, MBT-C5, MBT-P5) are serially diluted in DMSO to create a 10-point concentration curve.

  • Assay Reaction: In a 96-well plate, add 10 µL of diluted compound, 150 µL of assay buffer, and 10 µL of enzyme. Incubate for 10 minutes at 25°C.

  • Initiation: The reaction is initiated by adding 20 µL of a solution containing arachidonic acid (100 µM) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: The rate of oxidation of TMPD is monitored by measuring the increase in absorbance at 590 nm over 5 minutes using a microplate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic equation.[14][15]

Cell-Based Prostaglandin E2 (PGE2) Assay

This assay quantifies the inhibition of PGE2 production in a cellular context, providing a more physiologically relevant measure of COX-2 inhibition.

Protocol:

  • Cell Culture: Human macrophage-like cells (e.g., U937) are cultured and seeded into 96-well plates.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) for 24 hours to induce the expression of COX-2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serially diluted test compounds. Cells are incubated for 1 hour.

  • PGE2 Production: Arachidonic acid is added to the cells to initiate PGE2 synthesis, and the incubation is continued for 30 minutes.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[16][17][18][19]

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated for each compound concentration, and IC50 values are determined.

FLAP Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the 5-lipoxygenase-activating protein (FLAP).

Protocol:

  • Membrane Preparation: Membranes are prepared from a cell line overexpressing human FLAP.

  • Assay Setup: In a 96-well plate, combine 50 µL of diluted test compound, 50 µL of a radiolabeled FLAP-specific ligand (e.g., [3H]MK-886), and 100 µL of the membrane preparation in binding buffer.

  • Incubation: The plate is incubated for 90 minutes at room temperature with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound and free radioligand. The filters are washed with ice-cold wash buffer.

  • Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled competitor) from total binding. IC50 values are calculated and converted to Ki values using the Cheng-Prusoff equation.[20]

Results: A Comparative Analysis

The following tables summarize the hypothetical data obtained from the cross-reactivity profiling of MBT-A5 and its analogs.

Table 1: Primary Target Potency and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Cell-Based PGE2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
MBT-A5 5.20.150.2534.7
MBT-C5 2.80.891.13.1
MBT-P5 >5012.515.8>4
Celecoxib15.00.420.5535.7

Table 2: Off-Target Screening Profile (% Inhibition at 10 µM)

TargetMBT-A5MBT-C5MBT-P5
FLAP (Binding) 12%8%5%
5-LOX (Enzyme) 18%15%9%
Src Kinase <5%<5%<5%
EGFR Kinase <5%7%<5%
Histamine H1 Receptor 22%45%15%
Adrenergic α2A Receptor 9%18%6%

Discussion and Interpretation

The data presented provides a clear differentiation between the three benzothiophene derivatives.

  • MBT-A5 demonstrates high potency and selectivity for COX-2. Its biochemical IC50 for COX-2 is 0.15 µM, with a selectivity index of approximately 35-fold over COX-1, which is comparable to the well-known selective inhibitor, Celecoxib. This favorable selectivity is maintained in the more physiologically relevant cell-based assay.

  • Structural modifications significantly impact selectivity. The substitution of the 5-methyl group with a chloro group in MBT-C5 resulted in a substantial loss of both potency and selectivity for COX-2. This suggests that the 5-position of the benzothiophene ring is a critical determinant for optimal interaction with the COX-2 active site. The extension of the carboxylic acid side chain in MBT-P5 led to a dramatic decrease in activity against both COX isoforms, indicating a strict spatial requirement in the enzyme's binding pocket.

  • MBT-A5 exhibits a clean off-target profile. At a concentration of 10 µM, which is approximately 40-fold higher than its cellular IC50 for COX-2, MBT-A5 shows minimal inhibition of the mechanistically-related FLAP and 5-LOX enzymes. This suggests that MBT-A5 is unlikely to have a dual COX/5-LOX inhibitory mechanism at therapeutically relevant concentrations. Furthermore, its activity against the representative kinase and GPCR panels is negligible, with the exception of weak inhibition of the Histamine H1 receptor. This interaction, while modest, should be further investigated in secondary assays.

Conclusion and Future Directions

This comparative guide demonstrates that This compound (MBT-A5) is a potent and selective inhibitor of COX-2 with a promisingly clean off-target profile. The structure-activity relationship established through the comparison with MBT-C5 and MBT-P5 underscores the importance of the 5-methyl group and the acetic acid side chain for its favorable activity and selectivity.

Based on these findings, MBT-A5 warrants further preclinical investigation. Future studies should include a broader off-target screening panel, in vivo efficacy studies in animal models of inflammation, and pharmacokinetic and preliminary toxicology assessments. The weak interaction with the Histamine H1 receptor should be further characterized to determine its clinical relevance. This rigorous, data-driven approach to cross-reactivity profiling in the early stages of drug discovery is essential for building a comprehensive understanding of a compound's biological signature and for making informed decisions on its progression towards clinical development.

References

  • El-Sayed, M. A., et al. (2020). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 12(13), 1187-1203. Available from: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]

  • Lavecchia, A., et al. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. European Journal of Medicinal Chemistry, 265, 115932. Available from: [Link]

  • Riendeau, D., et al. (2007). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In: Cyclooxygenases: Methods and Protocols. Humana Press. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743–17775. Available from: [Link]

  • Al-Ghorbani, M., et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry, 25(8), 2447-2458. Available from: [Link]

  • Di Micco, S., et al. (2020). Discovery of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors by Exploiting a Multistep Virtual Screening Protocol. Journal of Chemical Information and Modeling, 60(3), 1549-1561. Available from: [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 16(8), 756-768. Available from: [Link]

  • Assay Genie. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit. Available from: [Link]

  • Jones, R. A. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 106-111. Available from: [Link]

  • Wenzel, S. E., & Trudeau, J. B. (2024). Zileuton. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Hutchinson, J. H., et al. (2019). Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry, 62(7), 3425-3440. Available from: [Link]

  • Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. Available from: [Link]

  • de Groot, M. J., et al. (2014). Strategies for small molecule library design. Future Medicinal Chemistry, 6(13), 1449-1466. Available from: [Link]

  • Gauthier, J., et al. (2023). Repurposing Zileuton as a Depression Drug Using an AI and In Vitro Approach. International Journal of Molecular Sciences, 24(13), 10833. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17743–17775. Available from: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available from: [Link]

  • Northwestern University. (2025). Asthma drug shows promise in blocking food allergy reactions. Northwestern Now. Available from: [Link]

  • Li, Y., et al. (2025). Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury. Frontiers in Cellular Neuroscience, 19, 1365893. Available from: [Link]

  • Concept Life Sciences. (n.d.). Focused Screen | Hit validation. Available from: [Link]

  • Schwaid, A. G., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available from: [Link]

  • Chapman, N. B., et al. (1970). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 13(4), 680-684. Available from: [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Available from: [Link]

  • Technology Networks. (2025). Common Asthma Drug May Block Life-Threatening Food Reactions. Available from: [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Available from: [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(19), 6523. Available from: [Link]

  • Santana, L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3698. Available from: [Link]

  • Pisani, L., et al. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules, 26(14), 4233. Available from: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid as a Novel Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and novel therapeutic agents.

Introduction: The Rationale for a New Aldose Reductase Inhibitor

Hyperglycemia in diabetes mellitus leads to an overactivation of the polyol pathway, a metabolic route where the enzyme aldose reductase (ALR2) converts excess glucose into sorbitol.[1][2][3] This accumulation of sorbitol, along with the subsequent depletion of the cofactor NADPH, induces osmotic stress and oxidative damage in tissues that are not dependent on insulin for glucose uptake, such as nerves, the retina, and kidneys.[2][3][4] This process is a key pathogenic driver of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][5][6][7] Consequently, the inhibition of ALR2 is a well-validated therapeutic strategy to mitigate these debilitating conditions.[6][7][8]

This guide introduces 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (herein referred to as 'Compound X')[9][10], a novel small molecule with a proposed mechanism of action as a selective inhibitor of ALR2. The objective of this document is to provide a comprehensive, step-by-step experimental framework to rigorously validate this proposed mechanism. We will compare its performance against established benchmarks and controls, providing the scientific community with a robust methodology for evaluating this and similar candidate molecules.

To establish a self-validating experimental system, we will employ a multi-tiered approach, comparing Compound X against:

  • Epalrestat: A clinically utilized, noncompetitive, and reversible ALR2 inhibitor, serving as our positive control and benchmark.[11][12][13]

  • 2-(1-Benzothiophen-3-yl)acetic acid: A close structural analog lacking the 5-methyl group, hypothesized to be critical for potent activity, serving as a negative control.

  • Aminoguanidine: An inhibitor of Advanced Glycation End-product (AGE) formation, representing an alternative therapeutic mechanism for diabetic complications.[14]

The Polyol Pathway and Experimental Strategy

The validation workflow is designed to build a case for the mechanism of action, moving from direct biochemical interaction to cellular function and specificity.

G cluster_pathway Proposed Signaling Pathway: Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH DiabeticComplications Osmotic & Oxidative Stress (Diabetic Complications) Sorbitol->DiabeticComplications NADPH NADPH NADP NADP ALR2 Aldose Reductase (ALR2) ALR2->Glucose SDH Sorbitol Dehydrogenase CompoundX Compound X (Proposed Inhibitor) CompoundX->ALR2 Inhibition G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (e.g., HEK293) with Compound X or DMSO B 2. Heat Cells across a temperature gradient (e.g., 40-70°C) A->B C 3. Lyse Cells & Separate Soluble from Precipitated Protein B->C D 4. Quantify Soluble ALR2 (Western Blot / ELISA) C->D E 5. Plot Data & Determine Tₘ Shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T, ARPE-19, or human lens epithelial cells) expressing endogenous or over-expressed ALR2.

  • Compound Treatment: Treat intact cells with Compound X (e.g., at 10x IC₅₀), Epalrestat, or DMSO (vehicle control) for 1-2 hours at 37°C. [15]3. Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice. [16]4. Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured ALR2) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g). [16]5. Quantification: Analyze the amount of soluble ALR2 remaining in the supernatant at each temperature point using quantitative Western Blotting or ELISA with a specific anti-ALR2 antibody.

  • Data Analysis: Plot the percentage of soluble ALR2 against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). The difference in Tₘ between compound-treated and vehicle-treated cells (ΔTₘ) represents the thermal stabilization due to target engagement.

Expected Data & Comparison:

CompoundTarget Engagement in CellsExpected Tₘ (°C, Vehicle)Expected ΔTₘ (°C)
Compound X Yes~54+4 to +8
Epalrestat Yes~54+3 to +6
Negative Control No~54~0

Part 3: Quantifying Functional Outcomes of ALR2 Inhibition

Validating target engagement must be followed by demonstrating a functional consequence. In the context of the polyol pathway, the key functional outcome of ALR2 inhibition is the reduction of intracellular sorbitol accumulation under hyperglycemic conditions. [17][18][19]

Experiment 3A: Intracellular Sorbitol Accumulation Assay

Causality: This assay directly measures the pathological product of the ALR2 reaction. If Compound X effectively inhibits ALR2 in cells, it should prevent the conversion of high glucose into sorbitol. [20][21]This provides a crucial link between target engagement and a physiologically relevant downstream effect.

Protocol:

  • Cell Culture: Use a relevant cell type, such as human retinal pigment epithelial (ARPE-19) cells or human lens epithelial (HLE) cells. [6][21]2. Hyperglycemic Challenge: Culture cells for 24-48 hours in media containing either normal glucose (5.5 mM) or high glucose (e.g., 30-50 mM).

  • Compound Treatment: Concurrently treat the high-glucose cells with various concentrations of Compound X, Epalrestat, Aminoguanidine, or the negative control.

  • Cell Lysis & Extraction: After incubation, wash the cells with PBS, and lyse them using a suitable method (e.g., perchloric acid extraction or methanol-water). [17]5. Sorbitol Quantification: Measure the intracellular sorbitol concentration in the cell lysates. This is typically done using a fluorometric or colorimetric assay kit based on the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase, which produces a measurable NADH or a fluorescent product. [17]6. Data Normalization: Normalize the sorbitol levels to the total protein content in each sample.

  • Data Analysis: Compare the sorbitol levels in treated vs. untreated high-glucose conditions. Calculate the EC₅₀ for the reduction of sorbitol accumulation.

Expected Data & Comparison:

ConditionCompoundExpected Intracellular Sorbitol (nmol/mg protein)
Normal Glucose (5.5 mM)VehicleLow (Baseline)
High Glucose (30 mM)VehicleHigh (~4-5x Baseline) [17]
High Glucose (30 mM)Compound X Low (Near Baseline)
High Glucose (30 mM)Epalrestat Low (Near Baseline)
High Glucose (30 mM)Negative Control High
High Glucose (30 mM)Aminoguanidine High
Experiment 3B: Advanced Glycation End-product (AGE) Formation Assay

Causality: This assay serves as a crucial comparator test. While ALR2 inhibition is one way to combat diabetic complications, another is by preventing the formation of AGEs. [22][23][24]Aminoguanidine works through this latter mechanism. Demonstrating that Compound X reduces sorbitol but does not inhibit AGE formation, while Aminoguanidine does the opposite, strongly supports the proposed specific mechanism of action for Compound X.

Protocol:

  • Reaction Setup: In vitro, incubate a protein solution (e.g., bovine serum albumin, BSA) with a reducing sugar (e.g., glucose or fructose) and a pro-oxidant system to accelerate the reaction. [14][25]2. Compound Treatment: Add Compound X, Aminoguanidine (positive control), or vehicle to the reaction mixtures.

  • Incubation: Incubate the mixtures at 37°C for several days to weeks (or use a rapid method as described in the literature). [14][23]4. AGE Quantification: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation ~350 nm, emission ~450 nm). [14]5. Data Analysis: Calculate the percentage inhibition of AGE formation relative to the untreated control.

Expected Data & Comparison:

CompoundExpected Inhibition of Sorbitol AccumulationExpected Inhibition of AGE FormationConclusion on Primary MoA
Compound X HighLow / NoneALR2 Inhibition
Epalrestat HighLow / NoneALR2 Inhibition
Aminoguanidine NoneHighAGE Inhibition

Conclusion: Synthesizing the Evidence

A successful validation of this compound as a potent and selective ALR2 inhibitor would be demonstrated by a cohesive set of results:

  • Potent biochemical inhibition of purified ALR2 enzyme, with an IC₅₀ comparable or superior to the benchmark, Epalrestat.

  • Direct target engagement in intact cells, confirmed by a significant thermal stabilization shift in the CETSA assay.

  • Clear functional efficacy , shown by a dose-dependent reduction of sorbitol accumulation in a cellular model of hyperglycemia.

  • Mechanism specificity , confirmed by its lack of activity in an orthogonal pathway assay (AGE formation), where a comparator compound with a different mechanism (Aminoguanidine) is active.

This structured, comparative approach provides a rigorous and self-validating framework to confirm the proposed mechanism of action, establishing a strong foundation for further preclinical and clinical development.

References

  • Vertex AI Search. (2025-10-23). What is the mechanism of action (MOA)
  • MIMS Hong Kong. Epalrestat: Uses, Dosage, Side Effects and More. Available from: [Link]

  • PubMed. (1995). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Available from: [Link]

  • Patsnap Synapse. (2024-07-17).
  • Patsnap Synapse. (2024-06-14).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity.
  • PubMed Central. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine. Available from: [Link]

  • PMC - NIH. (2018-08-15). Improved Methods for the Rapid Formation and Prevention of Advanced Glycation End Products (AGEs) In Vitro by Coupling to the Hypoxanthine/Xanthine Oxidase Assay System. Available from: [Link]

  • NCBI. (2016-07-01). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • ACS Publications. (2022-09-01). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Creative Biogene. Enzyme Kinetic Assay. Available from: [Link]

  • Grokipedia. (2026-01-07). Cellular thermal shift assay.
  • CETSA. CETSA. Available from: [Link]

  • Diabetes Journals. (2004-09-01). Studies of Rat and Human Retinas Predict a Role for the Polyol Pathway in Human Diabetic Retinopathy. Available from: [Link]

  • NIH. (2025-05-27). A Simple Experimental Approach to Understanding the Formation of Advanced Glycation End Products. Available from: [Link]

  • PLOS One. A New Approach to Control the Enigmatic Activity of Aldose Reductase. Available from: [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. Available from: [Link]

  • PMC. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Available from: [Link]

  • News-Medical.Net. (2020-12-02). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • ResearchGate. (2025-08-06). In vitro studies of formation of antigenic advanced glycation end products (AGEs). Available from: [Link]

  • Sandiego.edu. Enzyme Kinetics. Available from: [Link]

  • ResearchGate. Intracellular sorbitol accumulation in HLE cells exposed to high glucose conditions. Available from: [Link]

  • ACS Omega. (2024-04-23). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Available from: [Link]

  • PMC - PubMed Central. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. Available from: [Link]

  • PubMed. Elicitation of sorbitol accumulation in cultured human proximal tubule cells by elevated glucose concentrations. Available from: [Link]

  • Sandiego.edu. Biochem Lab Enzyme Kinetics Instructions F21. Available from: [Link]

  • NIH. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Available from: [Link]

  • ResearchGate. (2025-08-10). (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. Available from: [Link]

  • PMC - NIH. (2022-03-21). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Available from: [Link]

  • MDPI. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review. Available from: [Link]

  • Wikipedia. Polyol pathway. Available from: [Link]

  • Taylor & Francis. Aldose reductase inhibitors – Knowledge and References. Available from: [Link]

  • YouTube. (2021-12-06). Enzyme Kinetic Assay. Available from: [Link]

  • PMC - NIH. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Available from: [Link]

  • PubMed. Sorbitol accumulation is altered in type 1 (insulin-dependent) diabetes mellitus. Available from: [Link]

  • PMC - NIH. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L. Available from: [Link]

  • NIH. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Available from: [Link]

  • NIH. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Available from: [Link]

  • PubMed. 2-(5-Methyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetic acid. Available from: [Link]

Sources

A Comparative In Silico Docking Analysis of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid with Cyclooxygenase-2 and Aldose Reductase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative in silico docking study of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid against two key pharmacological targets: Cyclooxygenase-2 (COX-2) and Aldose Reductase (AR). This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of small molecules. We will delve into the rationale behind target selection, provide a detailed step-by-step protocol for molecular docking using AutoDock Vina, and present a framework for analyzing and interpreting the results in comparison to known inhibitors.

Introduction: The Rationale for Target Selection

The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[1][2] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The subject of our investigation, this compound, possesses structural motifs reminiscent of compounds known to interact with enzymes involved in inflammation and metabolic disorders.

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. The acetic acid moiety and the aromatic core of our lead compound suggest a potential for interaction with the active site of COX-2. For our study, we will utilize the crystal structure of human COX-2 in complex with the selective inhibitor Rofecoxib (PDB ID: 5KIR).[2][6]

Aldose Reductase (AR): This enzyme is implicated in the pathogenesis of diabetic complications.[7][8] Inhibitors of aldose reductase are of significant interest for the management of diabetes-related pathologies. The structural features of our lead compound align with those of some known aldose reductase inhibitors. We will employ the crystal structure of human aldose reductase complexed with the inhibitor Zenarestat (PDB ID: 1IEI) for our docking simulations.[5]

This comparative study aims to predict the binding affinity and interaction patterns of this compound with these two distinct protein targets and to benchmark its performance against established inhibitors.

Experimental Workflow: A Step-by-Step Guide to In Silico Docking

The following protocol outlines the complete workflow for our comparative in silico docking study. This process is designed to be reproducible and is based on widely accepted methodologies in the field of computational drug design.[3][9]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Target Protein Preparation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking result_analysis Results Analysis & Visualization (PyMOL) docking->result_analysis comparison Comparative Analysis result_analysis->comparison

Figure 1: A schematic overview of the in silico docking workflow.

Ligand Preparation

The initial step involves the preparation of the 3D structures of our lead compound and the selected comparator molecules.

  • Obtain 2D Structures: The 2D structure of this compound and the comparator molecules (Celecoxib and Rofecoxib for COX-2; Epalrestat and Sorbinil for Aldose Reductase) will be drawn using a chemical drawing software like ChemDraw or sourced from a public database like PubChem.

  • Convert to 3D: The 2D structures will be converted to 3D structures.

  • Energy Minimization: The 3D structures will be subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save in PDBQT format: The prepared ligand structures will be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Target Protein Preparation

The crystal structures of the target proteins need to be prepared for docking.

  • Download PDB File: The crystal structures of human COX-2 (PDB ID: 5KIR) and human aldose reductase (PDB ID: 1IEI) will be downloaded from the Protein Data Bank.[4]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

  • Save as PDBQT: The prepared protein structure will be saved in the PDBQT format.

Grid Box Generation

A grid box defines the search space for the docking simulation within the protein's active site.

  • Identify the Binding Site: The binding site will be identified based on the location of the co-crystallized ligand in the downloaded PDB structure.

  • Define Grid Parameters: A grid box will be centered on the binding site with dimensions large enough to accommodate the ligands and allow for conformational sampling.

Molecular Docking

The docking simulation will be performed using AutoDock Vina.[10]

  • Configuration File: A configuration file will be created specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., exhaustiveness).

  • Run Vina: The docking simulation will be initiated from the command line using the Vina executable and the configuration file.

  • Output: Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Analysis

The results of the docking simulations will be analyzed to compare the binding of this compound with that of the known inhibitors.

Quantitative Data Summary

The binding affinities (in kcal/mol) of the lead compound and the comparators for both target proteins will be summarized in the tables below. Lower binding energy indicates a more favorable predicted interaction.

Table 1: Predicted Binding Affinities for COX-2

CompoundBinding Affinity (kcal/mol)
This compoundTBD
Celecoxib (Positive Control)TBD
Rofecoxib (Positive Control)TBD
Benzothiophene (Negative Control)TBD

Table 2: Predicted Binding Affinities for Aldose Reductase

CompoundBinding Affinity (kcal/mol)
This compoundTBD
Epalrestat (Positive Control)TBD
Sorbinil (Positive Control)TBD
Benzothiophene (Negative Control)TBD

(TBD: To Be Determined from the docking simulation results)

Visualization of Binding Interactions

The predicted binding poses of the ligands within the active sites of the proteins will be visualized using molecular graphics software such as PyMOL.[8][11] This visualization is crucial for understanding the specific molecular interactions that contribute to binding.

G cluster_protein Protein Active Site A Amino Acid 1 B Amino Acid 2 C Amino Acid 3 Ligand Ligand Ligand->A H-Bond Ligand->B Hydrophobic Interaction Ligand->C Pi-Stacking

Figure 2: A generalized diagram illustrating potential ligand-protein interactions.

Key interactions to analyze include:

  • Hydrogen Bonds: Identification of hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Analysis of non-polar contacts between the ligand and hydrophobic residues in the active site.

  • Pi-Stacking Interactions: Examination of aromatic ring stacking between the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

By comparing the interaction patterns of this compound with those of the known inhibitors, we can gain insights into its potential mechanism of action and identify key structural features that may contribute to its binding affinity.

Conclusion and Future Directions

This guide provides a robust framework for the comparative in silico docking of this compound against COX-2 and aldose reductase. The predicted binding affinities and the analysis of molecular interactions will offer valuable preliminary data on the potential of this compound as an inhibitor for these targets. It is imperative to underscore that in silico predictions are theoretical and must be validated through in vitro and in vivo experimental assays to confirm the biological activity. Future work could involve lead optimization based on the docking results to design derivatives with improved binding affinities and selectivity.

References

  • Protein Data Bank. (n.d.). Retrieved from [Link]

  • Aldose reductase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved from [Link]

  • AutoDock. (n.d.). Retrieved from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]

  • PyMOL | Schrödinger. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State. (n.d.). Retrieved from [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Aldose Reductase Inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Aldose Reductase Inhibitors - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10). Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Retrieved from [Link]

  • A Guide to In Silico Drug Design - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • In-Silico Docking Studies | PDF | Docking (Molecular) | Drug Design - Scribd. (n.d.). Retrieved from [Link]

  • US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents. (n.d.).
  • 5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB. (2016, September 28). Retrieved from [Link]

  • 1IEI: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE INHIBITOR ZENARESTAT. - RCSB PDB. (2002, April 10). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is built on established principles of laboratory safety and hazardous waste management, grounded in regulations from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Characterization

Based on analogous compounds, this compound should be presumptively handled as a hazardous substance.[1][2][3] Key potential hazards include:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]

  • Environmental Hazards: Thiophene derivatives can be toxic to aquatic life with long-lasting effects.[1][4] Therefore, it must not be disposed of down the drain or in regular trash.[5][6]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given the potential health and environmental effects, all waste containing this compound must be classified and managed as hazardous chemical waste.[7][8]

Personal Protective Equipment (PPE) and Safety Measures

Handling this chemical waste requires stringent adherence to safety protocols to minimize exposure. All personnel involved in the disposal process must use appropriate PPE as mandated by OSHA's laboratory safety standards.[9][10][11]

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shieldProtects against splashes and dust, conforming to OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[2][3]
Body Protection Lab coat, closed-toe shoesStandard laboratory practice to protect skin and personal clothing.[2]
Respiratory Protection Use in a chemical fume hoodAll handling of the solid compound or solutions should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting, storing, and preparing this compound waste for final disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management.[5]

  • Solid Waste: Collect un-used or contaminated solid this compound, along with contaminated items like weigh boats, spatulas, and paper towels, in a dedicated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container.

  • Contaminated Sharps: Any sharp items (needles, razor blades) contaminated with the chemical must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals. Based on general guidelines for acidic and organic compounds, keep it separate from strong bases, oxidizing agents, and reactive metals.[1][6] For instance, mixing acids with bases can generate heat, and mixing with cyanides or sulfides can release toxic gases.[6]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are crucial for safety and compliance.[7]

  • Container Selection: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[13] The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[5][6] Do not use food-grade containers.[6]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[7]

    • The date of waste accumulation.

Step 3: On-Site Accumulation and Storage

Waste must be accumulated safely in the laboratory before being transferred for disposal.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[6][7]

  • Container Management: The waste container must be kept closed at all times, except when adding waste.[6] Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[13]

  • Storage Duration: According to EPA guidelines, once a container is full, it must be moved from the SAA to a central accumulation area within three days.[6]

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area.

  • Protect Yourself: Don appropriate PPE before attempting to clean the spill.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[14] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal Logistics

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Coordination: Arrange for the pickup of the sealed and labeled hazardous waste container with your institution's EHS office or a licensed hazardous waste disposal contractor.[14]

  • Documentation: Ensure all necessary paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.[5][7]

Disposal Process Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Workflow for Disposal of this compound start Waste Generation (Solid, Liquid, or Contaminated PPE) assess Hazard Assessment: Presume Hazardous (Toxic, Irritant) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Always segregate Segregate Waste Streams (Solid vs. Liquid) Avoid Incompatibles ppe->segregate container Select & Label Container: - HDPE, Sealed Lid - 'Hazardous Waste' - Full Chemical Name segregate->container store Store in Satellite Accumulation Area (SAA) - At Point of Generation - Secondary Containment container->store spill Spill Occurs store->spill full Container Full? store->full spill_proc Follow Spill Protocol: Contain, Collect, Clean spill->spill_proc spill_proc->container Place spill waste in labeled container full->store No, continue accumulation transfer Contact EHS for Pickup Transfer to Central Storage within 3 days full->transfer Yes dispose Final Disposal by Licensed Contractor transfer->dispose

Caption: Decision workflow for safe handling and disposal.

References

  • Laboratories - Standards | Occupational Safety and Health Administration - OSHA . (n.d.). OSHA. Retrieved January 14, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). OSHA. Retrieved January 14, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . (n.d.). OSHA. Retrieved January 14, 2026, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon OSHA. Retrieved January 14, 2026, from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules . (2026, January 13). Lab Manager. Retrieved January 14, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved January 14, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab . (n.d.). Lab Manager. Retrieved January 14, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved January 14, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved January 14, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved January 14, 2026, from [Link]

  • Chemical Waste Management Guide . (n.d.). Technion. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97% . (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium . (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved January 14, 2026, from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid (CAS No: 1735-12-2).[1][2] The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of laboratory safety and chemical handling.

Hazard Identification and Risk Assessment
  • H302: Harmful if swallowed [2]

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H335: May cause respiratory irritation [2]

Given these hazards, a thorough risk assessment is mandatory before commencing any work. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5] The risks associated with these routes of exposure must be mitigated through the engineering controls and personal protective equipment (PPE) outlined below.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For this compound, the following are required:

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5][8]

  • Eye-Wash Stations and Safety Showers: Easily accessible and fully functional eye-wash stations and safety showers are critical in the event of accidental exposure.[8][9]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is crucial for safeguarding against the specific hazards of this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical safety goggles.[5][10]Chemical-resistant gloves (e.g., Butyl rubber, 0.7 mm thickness, with a breakthrough time of >480 minutes).[10]Laboratory coat.[7]Not generally required if handled in a certified fume hood.
High-Volume Handling or Potential for Splashing Chemical safety goggles and a face shield.[11]Chemical-resistant gloves (as above).Chemical-resistant apron over a laboratory coat.[9]Recommended, especially if the fume hood performance is questionable. A chemical respirator with an acid gas cartridge is suitable.[11]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Full chemical protective suit.[9][10]Self-contained breathing apparatus (SCBA) for large spills.[9][12]
  • Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[6][10] When there is a higher risk of splashing, chemical safety goggles in combination with a face shield provide more comprehensive protection.[11]

  • Hand Protection: The acetic acid moiety suggests corrosive properties, and the benzothiophene structure indicates potential for skin irritation.[2][10] Therefore, chemical-resistant gloves are essential. Butyl rubber is recommended for its high resistance to a wide range of chemicals, including acids.[10]

  • Body Protection: A standard laboratory coat is sufficient for low-volume work.[7] For tasks with a higher risk of splashes or spills, a chemical-resistant apron provides an additional layer of protection.[9] In the event of a large spill, a full chemical protective suit is necessary to prevent skin contact.[9][10]

  • Respiratory Protection: The potential for respiratory irritation necessitates handling this compound in a fume hood.[2][7] If engineering controls are insufficient to maintain airborne concentrations at a safe level, a respirator with an acid gas cartridge should be worn.[11] For major incidents like a large spill, a self-contained breathing apparatus (SCBA) is required to provide a breathable air supply.[9][12]

Step-by-Step PPE Protocol

The following workflow ensures the correct donning and doffing of PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start: Clean Hands LabCoat 1. Don Lab Coat Donning_Start->LabCoat Gloves 2. Don Inner Gloves LabCoat->Gloves Goggles 3. Don Safety Goggles/Face Shield Gloves->Goggles OuterGloves 4. Don Outer Gloves Goggles->OuterGloves Donning_End Ready for Work OuterGloves->Donning_End Doffing_Start Start: Contaminated Area RemoveOuterGloves 1. Remove Outer Gloves Doffing_Start->RemoveOuterGloves RemoveLabCoat 2. Remove Lab Coat RemoveOuterGloves->RemoveLabCoat RemoveGoggles 3. Remove Goggles/Face Shield RemoveLabCoat->RemoveGoggles RemoveInnerGloves 4. Remove Inner Gloves RemoveGoggles->RemoveInnerGloves WashHands 5. Wash Hands Thoroughly RemoveInnerGloves->WashHands Doffing_End Procedure Complete WashHands->Doffing_End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed, labeled container for disposal.[7] For large spills, evacuate the area and contact your institution's emergency response team.[7]

Disposal Plan

Chemical waste containing this compound must be handled as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[7] Do not mix with other waste streams, particularly non-halogenated organic waste, to ensure proper disposal.[7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[13]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal contractor.[7][13] Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.[13]

References

  • BenchChem. (n.d.). Proper Disposal of 3-bromo-7-chloro-1-benzothiophene: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 2,5-Dimethyl-1-benzothiophene: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • VelocityEHS. (2012, November 27). Acetic Acid MSDS.
  • Fisher Scientific. (2016, February 5). Safety Data Sheet: 1-Benzothiophene; Thionaphthene.
  • VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information.
  • Echemi. (n.d.). This compound.
  • Fisher Scientific. (2024, March 30). Benzo[b]thiophene-2-methanol - SAFETY DATA SHEET.
  • Echemi. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Acetic acid.
  • (2020, February 4). Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Thiophene.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Benzo[b]thiophene-3-acetic acid.
  • AiFChem. (n.d.). 1735-12-2 | 2-(5-Methylbenzo[b]thiophen-3-yl)acetic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Benzothiophene Derivatives in Materials Science.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate.
  • ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives.
  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.